5-(2,5-Difluorophenyl)picolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-difluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-2-3-10(14)9(5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUWABBJBNJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681373 | |
| Record name | 5-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-80-1 | |
| Record name | 5-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Core Moiety in Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-(2,5-Difluorophenyl)picolinic Acid
This compound is a bi-aryl carboxylic acid that has emerged as a significant building block in contemporary drug discovery. Its structural architecture, combining a picolinic acid scaffold with a difluorinated phenyl ring, offers a unique combination of properties desirable for medicinal chemistry. The picolinic acid portion provides a key bidentate chelation site and a handle for further chemical modification, while the difluorophenyl group enhances metabolic stability, modulates lipophilicity, and can engage in specific fluorine-protein interactions.[1][2]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthetic approach, spectroscopic signature, and its pivotal role as a component in advanced therapeutic modalities, such as targeted protein degradation.[3]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, reaction setup, and integration into larger molecular frameworks.
| Property | Value | Source |
| IUPAC Name | 5-(2,5-Difluorophenyl)pyridine-2-carboxylic acid | - |
| CAS Number | 1261947-80-1 | [3] |
| Molecular Formula | C₁₂H₇F₂NO₂ | [3] |
| Molecular Weight | 235.19 g/mol | [3] |
| Appearance | White to off-white solid (typical for picolinic acids) | [1][4] |
| Purity | Commercially available at ≥97% | [3] |
| Storage | Room temperature, in a dry, cool, well-ventilated place | [3][5][6] |
Synthesis and Purification: A Modern Cross-Coupling Approach
The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely adopted in pharmaceutical development for its reliability, high yields, and tolerance of diverse functional groups. The causality behind this choice lies in its effectiveness at creating the critical carbon-carbon bond between the pyridine and phenyl rings.
Experimental Protocol: Suzuki Coupling and Saponification
-
Step 1: Suzuki-Miyaura Coupling.
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 5-bromopicolinate (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), a palladium catalyst such as chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2, 0.05 eq), and a base like potassium phosphate (K₃PO₄, 2.0 eq).[7]
-
Add a degassed solvent system, typically a mixture of an organic solvent like tetrahydrofuran (THF) and water.[7]
-
Heat the reaction mixture (e.g., to 40-60 °C) and stir until starting material is consumed, as monitored by TLC or LC-MS.
-
Rationale: This step constructs the core bi-aryl skeleton. The palladium catalyst facilitates the transmetalation and reductive elimination sequence, while the base is crucial for activating the boronic acid.
-
-
Step 2: Workup and Isolation of the Ester Intermediate.
-
Upon reaction completion, cool the mixture to room temperature.
-
Add water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[7]
-
Purify the crude ester intermediate using flash column chromatography on silica gel.[7]
-
-
Step 3: Saponification (Ester Hydrolysis).
-
Dissolve the purified methyl 5-(2,5-difluorophenyl)picolinate intermediate in a mixture of THF and water.
-
Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, ~2-3 eq), and stir at room temperature for 1-3 hours.[8]
-
Rationale: Saponification cleaves the methyl ester to reveal the desired carboxylic acid. LiOH is a common choice that minimizes side reactions.
-
-
Step 4: Final Workup and Product Isolation.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once complete, carefully acidify the reaction mixture to a pH of ~3-4 with dilute hydrochloric acid (e.g., 1N HCl).[7] This protonates the carboxylate salt, causing the final product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Caption: General synthesis workflow for this compound.
Spectroscopic and Characterization Data
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following data represent the expected spectroscopic signatures based on its chemical structure and analysis of analogous compounds.[7][9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-9.0 ppm): Three distinct signals for the pyridine ring protons and three signals for the difluorophenyl ring protons, with characteristic splitting patterns due to H-H and H-F coupling. Carboxylic Acid (δ >10 ppm): A broad singlet for the acidic proton, typically observed in solvents like DMSO-d₆. |
| ¹³C NMR | Carbonyl Carbon (δ ~165 ppm): Signal for the carboxylic acid carbon. Aromatic Region (δ 110-160 ppm): Multiple signals corresponding to the 12 aromatic carbons. Carbons bonded to fluorine will appear as doublets with large ¹JCF coupling constants. |
| FT-IR | O-H Stretch: A very broad absorption band from ~2500–3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid. C=O Stretch: A strong, sharp absorption band around ~1700 cm⁻¹. C-F Stretch: Strong absorption bands in the ~1100–1300 cm⁻¹ region. Aromatic C=C/C=N: Multiple bands in the ~1400–1600 cm⁻¹ region. |
| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 236.05. [M-H]⁻: Expected at m/z 234.04. |
Reactivity and Applications in Drug Development
The utility of this compound stems from its predictable reactivity and its role as a privileged scaffold in medicinal chemistry.
Chemical Reactivity
-
Carboxylic Acid Group: This is the primary site for modification. It can be readily converted into esters, amides, or other derivatives via standard coupling chemistry (e.g., using HATU or EDC) to link it to other molecular fragments.[11][12]
-
Pyridine Nitrogen: The nitrogen atom imparts basicity and can serve as a hydrogen bond acceptor or a coordination site for metal ions, a property inherent to picolinic acids.[1]
-
Aromatic Rings: The two aromatic rings are relatively electron-deficient and generally stable, though they provide a rigid scaffold that influences the overall conformation of the molecule.
Primary Application: Building Block for Protein Degraders
The most prominent application of this molecule is as a "Protein Degrader Building Block".[3] It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the picolinic acid moiety often serves as part of a linker that connects a ligand for an E3 ubiquitin ligase (like Cereblon or VHL) to a ligand for a target protein destined for degradation.
The difluorophenyl group contributes to favorable pharmacokinetic properties, such as improved metabolic stability and cell permeability, making it a superior choice over non-fluorinated analogues.
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 11. 5-Fluoro-2-picolinic acid | 107504-08-5 [chemicalbook.com]
- 12. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 5-(2,5-Difluorophenyl)picolinic acid
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 5-(2,5-Difluorophenyl)picolinic acid, a compound of significant interest in medicinal chemistry and drug discovery. We will dissect its structural components, from fundamental physicochemical properties to advanced spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical identity and the methodologies for its elucidation.
Introduction and Significance
This compound belongs to a class of compounds known as picolinic acid derivatives. Picolinic acid, a simple pyridine-2-carboxylic acid, serves as a "privileged" structural motif in drug discovery, forming the backbone of numerous biologically active molecules.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including as enzyme inhibitors and anticonvulsants.[3][4] The introduction of a difluorophenyl substituent at the 5-position of the picolinic acid core is a strategic chemical modification. The fluorine atoms can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[5] This particular compound is also identified as a "Protein Degrader Building Block," suggesting its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[6]
This guide will systematically deconstruct the molecular architecture of this compound, providing a foundational understanding for its application in advanced research.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental identifiers and properties. These data points are crucial for laboratory handling, analytical characterization, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 5-(2,5-difluorophenyl)pyridine-2-carboxylic acid | [7] |
| CAS Number | 1261947-80-1 | [6] |
| Molecular Formula | C₁₂H₇F₂NO₂ | [6] |
| Molecular Weight | 235.19 g/mol | [6] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Storage | Room temperature | [6] |
Elucidation of the Molecular Structure
The structure of this compound is composed of two key aromatic rings: a pyridine-2-carboxylic acid moiety and a 2,5-difluorophenyl ring linked at the 5-position of the pyridine.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings.
-
Pyridine Protons (3H): The protons at positions 3, 4, and 6 of the pyridine ring will appear in the aromatic region (typically δ 7.5-9.0 ppm). Their splitting patterns will be influenced by coupling to each other.
-
Phenyl Protons (3H): The protons on the difluorophenyl ring will also resonate in the aromatic region (typically δ 7.0-7.5 ppm). Their chemical shifts and splitting patterns will be complex due to both proton-proton and proton-fluorine coupling.
-
Carboxylic Acid Proton (1H): A broad singlet is expected far downfield (δ > 10 ppm) corresponding to the acidic proton of the carboxylic acid group. This signal may be exchangeable with D₂O.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Carbons (5C): Five distinct signals are expected for the pyridine ring carbons, with the carbon attached to the carboxylic acid (C2) being significantly deshielded.
-
Phenyl Carbons (6C): Six signals are expected for the difluorophenyl ring. The carbons directly bonded to fluorine (C2' and C5') will appear as doublets due to carbon-fluorine coupling, a key diagnostic feature.
-
Carboxylic Carbon (1C): The carbonyl carbon of the carboxylic acid will appear as a low-intensity signal in the downfield region (δ 165-185 ppm).
3.1.3. ¹⁹F NMR Spectroscopy
Fluorine NMR is a powerful tool for confirming the substitution pattern on the phenyl ring. Two distinct signals are expected, one for each fluorine atom (at the 2- and 5-positions). The signals will show coupling to each other and to adjacent protons.
3.1.4. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For C₁₂H₇F₂NO₂, the expected exact mass would correspond to a molecular weight of approximately 235.19. [6]High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely show the loss of CO₂ (44 Da) from the carboxylic acid and other characteristic cleavages of the bi-aryl system.
3.1.5. Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
-
O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region will indicate the presence of the carbon-fluorine bonds.
-
Aromatic C=C and C-H Stretches: Multiple bands will be present corresponding to the vibrations of the two aromatic rings.
Synthesis and Reactivity
While a detailed synthesis protocol is beyond the scope of this guide, it is important to understand the general approaches. The synthesis of such bi-aryl compounds typically involves a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. For example, a 5-halopicolinic acid derivative could be coupled with a 2,5-difluorophenylboronic acid derivative.
The primary reactive sites of the molecule are:
-
Carboxylic Acid: This group can be converted into esters, amides, or acid chlorides, allowing for further functionalization. [8][9]This is a critical handle for its use as a building block in larger molecules, such as protein degraders. [6]* Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. It also plays a key role in the molecule's ability to coordinate with metal ions.
-
Aromatic Rings: The rings can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled due to the presence of both activating (N) and deactivating (COOH, F) groups.
Conclusion
The molecular structure of this compound is a well-defined architecture combining a picolinic acid scaffold with a difluorinated phenyl ring. Its identity is unequivocally established through a combination of spectroscopic techniques, each providing complementary information. The strategic placement of the difluorophenyl group and the reactive carboxylic acid handle makes this molecule a valuable and versatile building block for the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides the foundational structural knowledge necessary for researchers to confidently utilize this compound in their scientific endeavors.
References
-
This compound, min 97%, 1 gram . Grams Learning Center. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . Dove Medical Press. Available from: [Link]
-
Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones . UW-Madison Libraries. Available from: [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer . Pharmacia. Available from: [Link]
-
New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity . PubMed. Available from: [Link]
-
5-(Difluoromethyl)pyridine-2-carboxylic acid | C7H5F2NO2 | CID 23145481 . PubChem. Available from: [Link]
-
Picolinic acid . Wikipedia. Available from: [Link]
-
5-(Difluoromethoxy)picolinic acid . MySkinRecipes. Available from: [Link]
-
Picolinic acid | C6H5NO2 | CID 1018 . PubChem. Available from: [Link]
-
Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells . The Royal Society of Chemistry. Available from: [Link]
- US6194442B1 - 5-substituted picolinic acid compounds and their method of use. Google Patents.
- US3245998A - Processes for the production of picolinic acid dericatives. Google Patents.
-
Hammick reaction . Wikipedia. Available from: [Link]
-
Synthesis of Some Aminopicolinic Acids . IRL @ UMSL. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(Difluoromethoxy)picolinic acid [myskinrecipes.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 1261947-80-1 [sigmaaldrich.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. irl.umsl.edu [irl.umsl.edu]
5-(2,5-Difluorophenyl)picolinic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(2,5-Difluorophenyl)picolinic Acid
This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound, a valuable heterocyclic building block in contemporary drug discovery and materials science. The strategic incorporation of a difluorophenyl moiety onto a picolinic acid scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability and target binding affinity.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and explaining the fundamental chemical principles that underpin the selected synthetic strategy.
Retrosynthetic Strategy and Pathway Design
The synthesis of this compound is most effectively approached through a convergent strategy centered on a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis of the target molecule identifies the carbon-carbon bond between the pyridine and difluorophenyl rings as the key disconnection point. This approach simplifies the synthesis into the preparation of two key precursors: a halogenated picolinic acid and a difluorophenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and well-understood mechanism.[3][4]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the final coupling step is contingent upon the efficient preparation of high-purity starting materials.
Precursor I: 5-Bromopicolinic Acid
5-Bromopicolinic acid serves as the electrophilic partner in the Suzuki coupling. It is readily synthesized via the oxidation of the corresponding methylpyridine derivative, 5-bromo-2-picoline. Potassium permanganate (KMnO₄) in an aqueous medium is an effective and scalable oxidant for this transformation.[5][6]
Experimental Protocol: Oxidation of 5-Bromo-2-Picoline
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 5-bromo-2-picoline (1.0 equiv) in water.
-
Heating: Heat the mixture to 80 °C with vigorous stirring.
-
Oxidant Addition: Add potassium permanganate (KMnO₄) (2.5-3.0 equiv) portion-wise over 1-2 hours, maintaining the reaction temperature between 85-90 °C.[5] The exothermic nature of the reaction requires careful control of the addition rate.
-
Reaction Monitoring: Stir the reaction mixture at 90 °C for an additional 60-100 minutes until the purple color of the permanganate has discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.[5]
-
Work-up: Cool the mixture to room temperature and filter to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Isolation: Combine the filtrates and adjust the pH to 3-4 with concentrated hydrochloric acid.[5] A white precipitate of 5-bromopicolinic acid will form.
-
Purification: Cool the suspension in an ice bath, collect the solid by filtration, wash with cold water, and dry under vacuum to yield the product.
Precursor II: 2,5-Difluorophenylboronic Acid
2,5-Difluorophenylboronic acid is the nucleophilic partner in the coupling reaction. It is a commercially available reagent, which is the most practical option for most applications.[7] For academic or large-scale synthesis, it can be prepared from 1-bromo-2,5-difluorobenzene via lithiation or Grignard formation, followed by quenching with a trialkyl borate. The presence of two electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2]
The Core Transformation: Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the palladium-catalyzed coupling of 5-bromopicolinic acid with 2,5-difluorophenylboronic acid. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3][9]
Caption: Overall synthesis pathway for the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromopicolinic acid (1.0 equiv), 2,5-difluorophenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv).[1][2] Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[1] Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][2]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-bromopicolinic acid is consumed (typically 12-24 hours).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). The carboxylic acid product may have limited solubility; extraction may need to be exhaustive.
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient with 1% acetic acid) or by recrystallization to yield the pure this compound.
Data Summary
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [10] |
| CAS Number | 1261947-80-1 | [10] |
| Molecular Formula | C₁₂H₇F₂NO₂ | [10] |
| Molecular Weight | 235.19 g/mol | [10] |
| Purity (Typical) | >97% | [10] |
Typical Suzuki Coupling Reaction Parameters
| Reagent/Parameter | Stoichiometry / Value | Rationale |
| 5-Bromopicolinic Acid | 1.0 equiv | Limiting reagent. |
| 2,5-Difluorophenylboronic Acid | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the limiting reagent. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 - 0.05 equiv (3-5 mol%) | Catalytic amount sufficient for the reaction.[1] |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 equiv | Activates the boronic acid to form a more nucleophilic boronate species.[3][11] |
| Solvent | Dioxane/Water (4:1) or DMF | Solubilizes both organic and inorganic reagents. |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle.[1] |
| Expected Yield | 60 - 90% | Typical range for Suzuki couplings of this type.[1] |
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the oxidation of a commercially available picoline derivative followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This pathway is robust, scalable, and utilizes well-understood chemical transformations, making it highly suitable for implementation in both academic and industrial research settings. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis of this and other related biaryl compounds.
References
- CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
- Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry. Benchchem.
- A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective. Benchchem.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1. ChemicalBook.
-
Suzuki reaction. Wikipedia. [Link]
- 2,5-Difluorophenylboronic acid ≥ 95%. Sigma-Aldrich.
- 2,4-Difluorophenylboronic acid synthesis. ChemicalBook.
- 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram. Biosynth.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 6. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 7. 2,5-Difluorophenylboronic acid = 95 193353-34-3 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. calpaclab.com [calpaclab.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Discovery and history of picolinic acid derivatives
An In-Depth Technical Guide to the Discovery and History of Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, an endogenous metabolite of the amino acid tryptophan, has traversed a remarkable scientific journey from its initial discovery in the 19th century to its current status as a molecule of significant interest in nutrition, medicine, and synthetic chemistry. Initially identified for its potent metal-chelating properties, its derivatives have become indispensable in enhancing the bioavailability of essential minerals. More recently, its intrinsic biological activities, including immunomodulatory, neuroprotective, and broad-spectrum antiviral effects, have positioned picolinic acid and its analogues as promising candidates for therapeutic development. This guide provides a comprehensive exploration of the history, synthesis, mechanisms, and applications of picolinic acid derivatives, offering field-proven insights for professionals in drug discovery and development.
The Genesis: Discovery and Early Characterization
Picolinic acid (pyridine-2-carboxylic acid) was first discovered in the late 19th century.[1] However, its physiological significance remained largely unexplored until the mid-20th century.[1] A pivotal moment in its history was the characterization of its chelating activity. In 1879, Weidel reported its capacity to efficiently chelate metal ions like copper and iron, a fundamental property that would later explain many of its biological functions.[2] Picolinic acid is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid, differing in the position of the carboxyl group on the pyridine ring.[3] This specific 2-position arrangement is critical for its function as a bidentate chelating agent, where both the pyridine nitrogen and the carboxyl oxygen can bind to a metal ion.[3]
Table 1: Physicochemical Properties of Picolinic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₂ | [4] |
| Molecular Weight | 123.11 g/mol | [4][5] |
| Appearance | White or off-white crystalline powder | [4][5] |
| Melting Point | 136–138 °C | [3] |
| Solubility in Water | ~960 mg/mL at 20 °C | [4][5] |
| Synonyms | Pyridine-2-carboxylic acid, 2-Carboxypyridine | [4] |
Endogenous Origins: The Kynurenine Pathway
Picolinic acid is not a nutrient that must be obtained from the diet but is synthesized endogenously in mammals. It is a natural catabolite of the essential amino acid L-tryptophan, formed via the kynurenine pathway.[2][3][4] This pathway accounts for over 95% of tryptophan metabolism and produces several neuroactive compounds.[2] The formation of picolinic acid represents a critical branch in this pathway, diverting the intermediate 2-amino-3-carboxymuconate semialdehyde away from the non-enzymatic production of the neurotoxin quinolinic acid.[2] This biosynthetic origin underscores its role as an innate molecule with diverse physiological functions, produced in quantities of approximately 25-50 mg per day in the human body.[4]
Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.
The Core Mechanism: A Natural Chelator
The defining characteristic of picolinic acid is its role as a highly effective bidentate chelating agent.[3] This property allows it to form stable complexes with divalent and trivalent metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), manganese (Mn²⁺), and copper (Cu²⁺).[3][6] The causality behind this efficacy lies in its structure: the pyridine nitrogen and the carboxyl group at the 2-position create a stable five-membered ring when complexed with a metal ion. This chelation is not merely a chemical curiosity; it is the primary mechanism through which picolinic acid exerts many of its most well-documented biological effects, most notably in the absorption of essential trace minerals from the gut.[6]
Enhancing Mineral Bioavailability
One of the earliest and most commercially significant applications of picolinic acid derivatives is in nutritional supplements. Without a chelating agent, many essential minerals would pass through the gastrointestinal tract with poor absorption.[6] Picolinic acid acts as a natural carrier, binding to minerals and facilitating their transport across the intestinal wall and into the bloodstream.[7]
-
Zinc Picolinate: Zinc is a notoriously difficult mineral for the body to absorb. When complexed with picolinic acid, its bioavailability is significantly enhanced. A double-blind human study directly compared the absorption of zinc picolinate, zinc citrate, and zinc gluconate. The results showed that supplementation with zinc picolinate led to significantly higher levels of zinc in hair, urine, and erythrocytes, whereas no significant changes were observed with the other forms or a placebo.[8][[“]] This superior absorption makes zinc picolinate a preferred form for addressing zinc deficiencies.[7][8]
-
Chromium Picolinate: This derivative is widely used in supplements, with claims of improving glucose metabolism and body composition.[1][6] The chelation by picolinic acid enhances the absorption and subsequent utilization of chromium, a trace element involved in insulin signaling.[6]
Table 2: Comparative Absorption of Zinc Supplements in Humans
| Supplement Form (50 mg elemental zinc/day) | Change in Hair Zinc Level | Change in Urine Zinc Level | Change in Erythrocyte Zinc Level |
| Zinc Picolinate | Significant Increase (p < 0.005) | Significant Increase (p < 0.001) | Significant Increase (p < 0.001) |
| Zinc Citrate | No Significant Change | No Significant Change | No Significant Change |
| Zinc Gluconate | No Significant Change | No Significant Change | No Significant Change |
| Placebo | No Significant Change | No Significant Change | No Significant Change |
| (Data synthesized from the study by Barrie S.A. et al., 1987)[8] |
Synthesis and Derivatization: A Chemist's View
The versatility of the picolinic acid scaffold has made it a valuable building block in medicinal chemistry.[10] Various synthetic routes have been developed, from large-scale industrial production to sophisticated laboratory methods for creating novel derivatives.
Foundational Synthesis
Industrially, picolinic acid is often produced by the oxidation of 2-methylpyridine (α-picoline) using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[3] Another commercial method involves the ammoxidation of 2-picoline followed by the hydrolysis of the resulting nitrile.[3]
Experimental Protocol: General Synthesis of a Picolinamide Derivative
This protocol provides a self-validating workflow for the synthesis of an amide derivative, a common modification in drug development. Each step includes a rationale and a validation checkpoint.
-
Activation of Carboxylic Acid (Step 1):
-
Procedure: Dissolve picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Causality: The carboxylic acid is converted to a more reactive acid chloride intermediate, which is highly susceptible to nucleophilic attack by an amine. DMF catalyzes this reaction.
-
Validation: Monitor the reaction by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and observing the formation of the methyl ester via LC-MS.
-
-
Amide Coupling (Step 2):
-
Procedure: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Add the freshly prepared acid chloride solution from Step 1 dropwise. Stir for 4-12 hours, allowing the reaction to warm to room temperature.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[11]
-
Validation: Monitor the consumption of starting materials and the formation of the amide product by TLC or LC-MS.
-
-
Work-up and Purification (Step 3):
-
Procedure: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Causality: The aqueous work-up removes the base, unreacted starting materials, and salts. Column chromatography separates the target compound from any remaining impurities based on polarity.
-
Validation: Assess the purity of the collected fractions by TLC. Combine pure fractions and confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Relationship between structure, mechanism, and applications.
Conclusion and Future Outlook
From its humble beginnings as a chemical curiosity, picolinic acid has emerged as a molecule of profound biological and therapeutic importance. Its history is a testament to how the study of a simple, naturally occurring metabolite can unlock new avenues in nutrition, drug discovery, and synthetic chemistry. The foundational discovery of its chelating ability provided the logic for its use in enhancing mineral absorption, a principle now widely applied in nutraceuticals.
The future of picolinic acid derivatives appears exceptionally bright. The recent elucidation of their potent, broad-spectrum antiviral activity opens an immediate and urgent path for clinical investigation, particularly in the context of pandemic preparedness. Furthermore, as our understanding of the intricate links between metabolism, immunity, and neurological health deepens, the modulatory roles of picolinic acid will likely yield new therapeutic strategies for inflammatory and neurodegenerative disorders. For drug development professionals, the picolinate scaffold remains a "privileged" and versatile structure, promising a continued pipeline of novel molecular entities for years to come.
References
-
PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]
-
Wikipedia. Picolinic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. [Link]
-
Evans, G. W., & Johnson, E. C. (1981). Effect of iron, vitamin B-6 and picolinic acid on zinc absorption in the rat. The Journal of nutrition, 111(1), 68–75. [Link]
-
Narayan, R., Sharma, M., Yadav, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine. [Link]
-
Royal Society of Chemistry. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]
-
Barrie, S. A., Wright, J. V., & Pizzorno, J. E. (1987). Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Agents and actions, 21(1-2), 223–228. [Link]
-
Miduty. Why Zinc Picolinate Is The Better Absorbed Form of Zinc?. [Link]
-
The Times of India. Picolinic acid, a natural compound in humans, can block viruses like SARS-CoV2: IISc. [Link]
-
The New Indian Express. Picolinic acid can block Covid, flu viruses: Study. [Link]
-
ID-EPTRI. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. [Link]
-
Grokipedia. Picolinic acid. [Link]
-
Caring Sunshine. Ingredient: Picolinic acid. [Link]
-
Mount Sinai. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. [Link]
-
Consensus. Zinc Picolinate Vs Zinc Gluconate. [Link]
-
Kadiyala, G. K., Tyagi, T., Kakkar, D., et al. Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents. [Link]
-
Lopresti, M., et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
-
Testa, U., et al. (1985). The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. British journal of haematology, 60(3), 491–502. [Link]
-
Bawa, R. A., & Bunge, S. D. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Claffey, J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. [Link]
-
National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
- Google Patents.
-
ResearchGate. Proposed mechanism for the synthesis of picolinate and picolinic acid... [Link]
-
ResearchGate. Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. [Link]
-
Shek, E. A., et al. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. [Link]
-
Guillemin, G. J., et al. (2007). The Physiological Action of Picolinic Acid in the Human Brain. The International Journal of Tryptophan Research, 1, 3. [Link]
-
ResearchGate. The Physiological Action of Picolinic Acid in the Human Brain. [Link]
-
PubMed. The physiological action of picolinic Acid in the human brain. [Link]
-
Semantic Scholar. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. [Link]
-
Biffi, G., & Bencini, A. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of organic chemistry, 85(19), 12212–12226. [Link]
-
National Center for Biotechnology Information. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. [Link]
- Google Patents.
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. nbinno.com [nbinno.com]
- 7. miduty.in [miduty.in]
- 8. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-(2,5-Difluorophenyl)picolinic Acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2,5-Difluorophenyl)picolinic acid has emerged as a critical chemical moiety in the rapidly advancing field of targeted protein degradation (TPD). This technical guide delineates the core mechanism of action of this compound, positioning it as a pivotal building block in the design of Proteolysis Targeting Chimeras (PROTACs). Synthesizing current scientific understanding, this document provides a detailed exploration of its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), its incorporation into heterobifunctional degraders, and the downstream cellular consequences leading to the selective elimination of target proteins. This guide further presents detailed experimental protocols for the validation of its mechanism and discusses the broader implications for the development of novel therapeutics.
Introduction: The Dawn of Targeted Protein Degradation and the Role of PROTACs
Conventional small molecule drugs have historically focused on inhibiting the function of pathogenic proteins. However, a significant portion of the human proteome is considered "undruggable" due to the lack of well-defined active sites. Targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, aiming to eliminate disease-causing proteins entirely rather than merely inhibiting them.
At the forefront of TPD are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). PROTACs consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Core Mechanism of Action: this compound as a Cereblon E3 Ligase Ligand
The primary mechanism of action of this compound lies in its function as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Picolinic acid derivatives, particularly those with specific substitutions on the phenyl ring, have been identified as potent CRBN binders.
The 2,5-difluoro substitution on the phenyl ring of the picolinic acid is crucial for its binding affinity and selectivity to Cereblon. This specific fluorination pattern is thought to enhance the molecule's interaction with the thalidomide-binding pocket of Cereblon, a key interaction for the recruitment of the E3 ligase complex. While direct structural evidence for this compound itself is emerging, the structure-activity relationship of similar fluorinated benzamide derivatives strongly supports this binding mode. The incorporation of fluorine can affect several key properties, including increased binding affinity through favorable electronic interactions and enhanced membrane permeability.
By acting as a "handle" for the CRBN E3 ligase complex, this compound serves as a foundational building block for the synthesis of PROTACs. When incorporated into a PROTAC, it enables the recruitment of the entire ubiquitin ligase machinery to a specific protein of interest, thereby initiating the degradation cascade.
Signaling Pathway: The PROTAC-Mediated Degradation Cascade
The signaling pathway initiated by a PROTAC containing this compound can be visualized as a multi-step process:
Caption: General synthetic workflow for PROTACs.
Experimental Validation of the Mechanism of Action
Validating the mechanism of action of a PROTAC derived from this compound involves a series of biochemical and cell-based assays.
Binding Affinity to Cereblon
Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To quantitatively measure the binding affinity of this compound to purified Cereblon protein.
-
Materials:
-
Purified recombinant human Cereblon protein
-
This compound
-
ITC instrument
-
Assay buffer (e.g., PBS or HEPES-based buffer)
-
-
Procedure:
-
Prepare a solution of Cereblon protein (typically in the micromolar range) in the ITC cell.
-
Prepare a solution of this compound (typically 10-20 fold higher concentration) in the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Target Protein Degradation
Protocol: Western Blot Analysis
-
Objective: To demonstrate the degradation of a target protein in cells treated with the PROTAC.
-
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized with this compound
-
Lysis buffer
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
Confirmation of Proteasome-Mediated Degradation
Protocol: Co-treatment with Proteasome Inhibitor
-
Objective: To confirm that the observed protein degradation is dependent on the proteasome.
-
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Add the PROTAC and incubate for the desired time.
-
Perform Western blot analysis as described above.
-
A rescue of the target protein levels in the presence of the proteasome inhibitor confirms a proteasome-dependent degradation mechanism.
-
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome for an Effective PROTAC |
| Binding Assays | ||
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | Low micromolar to nanomolar affinity to Cereblon |
| Cell-Based Assays | ||
| Western Blot | DC50 (Degradation Concentration 50%) | Potent degradation of the target protein at low nanomolar concentrations |
| Dmax (Maximum Degradation) | >80-90% degradation of the target protein | |
| Proteasome Inhibition Assay | Protein Levels | Rescue of target protein degradation in the presence of MG132 |
Conclusion and Future Directions
This compound stands as a validated and highly effective building block for the creation of Cereblon-recruiting PROTACs. Its well-defined role as an E3 ligase ligand, coupled with its synthetic tractability, makes it an invaluable tool for researchers in the field of targeted protein degradation. The continued exploration of PROTACs incorporating this moiety holds significant promise for the development of novel therapeutics against a wide range of diseases driven by aberrant protein function. Future research will likely focus on further optimizing the linker and target-binding components of these PROTACs to enhance their potency, selectivity, and pharmacokinetic properties, ultimately translating the potential of targeted protein degradation into clinical reality.
References
This section would be populated with specific citations from the scientific literature and patent databases that support the claims made in this guide. Due to the nature of this exercise, real-time, clickable URLs from a grounding tool are not available. The following are representative examples of the types of sources that would be cited:
- Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
- Recent PROTAC Patent Publications and Target Proteins.
- From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degrad
- Synthesis and Structure–Activity Relationships of CRBN-Recruiting Molecular Glue Degraders. Journal of Medicinal Chemistry.
- The PROTAC technology in drug development. Wiley.
Spectroscopic Characterization of 5-(2,5-Difluorophenyl)picolinic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-(2,5-difluorophenyl)picolinic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of simulated nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and structural relationships, enhancing the clarity of the presented information.
Introduction
This compound (Figure 1) is a heterocyclic aromatic compound with significant potential in the development of novel pharmaceuticals and functional materials. Its structural features, including the picolinic acid moiety, a known chelating agent, and the difluorophenyl ring, which can modulate physicochemical properties, make it an attractive scaffold for targeted drug design. Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.
This guide presents a multi-faceted spectroscopic approach to the structural elucidation of this compound. While experimental data for this specific molecule is not widely available in the public domain, this guide utilizes high-quality, theoretically predicted spectroscopic data to illustrate the principles and practices of its characterization. This approach provides a robust framework for researchers working with this and structurally related molecules.
Figure 1: Chemical Structure of this compound
Molecular Formula: C₁₂H₇F₂NO₂[1] Molecular Weight: 235.19 g/mol [1] CAS Number: 1261947-80-1[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
Rationale for NMR Experiment Selection
The choice of NMR experiments is dictated by the structural features of the molecule. ¹H NMR will elucidate the number and connectivity of protons in the picoline and phenyl rings. ¹³C NMR provides information on the carbon skeleton, including the quaternary carbons. Given the presence of fluorine atoms, ¹⁹F NMR is crucial for confirming their presence and electronic environment. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Determined by the chemical shift range of organofluorine compounds.
-
Number of scans: 64-256.
-
Relaxation delay: 1-2 seconds.
-
Predicted NMR Data and Interpretation
The following tables summarize the predicted NMR data for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~8.9 | d | 1H | H-6 (Picolinic) |
| ~8.3 | dd | 1H | H-4 (Picolinic) |
| ~8.1 | d | 1H | H-3 (Picolinic) |
| ~7.6 | m | 1H | H-6' (Phenyl) |
| ~7.4 | m | 2H | H-3', H-4' (Phenyl) |
Interpretation: The downfield signal at ~13.5 ppm is characteristic of a carboxylic acid proton. The three distinct signals in the aromatic region with integrations of 1H each are assigned to the protons on the picolinic acid ring. The splitting patterns (doublet and doublet of doublets) arise from coupling to adjacent protons. The complex multiplet integrating to 3H corresponds to the protons on the difluorophenyl ring, with their chemical shifts and multiplicities influenced by both proton-proton and proton-fluorine couplings.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | COOH |
| ~159.0 (d) | C-2' (C-F) |
| ~156.5 (d) | C-5' (C-F) |
| ~149.0 | C-2 (Picolinic) |
| ~147.0 | C-6 (Picolinic) |
| ~140.0 | C-4 (Picolinic) |
| ~135.0 | C-5 (Picolinic) |
| ~125.0 | C-1' (Phenyl) |
| ~122.0 | C-3 (Picolinic) |
| ~118.0 (dd) | C-3' (Phenyl) |
| ~117.0 (dd) | C-6' (Phenyl) |
| ~115.0 (dd) | C-4' (Phenyl) |
Interpretation: The signal at ~165.0 ppm is typical for a carboxylic acid carbon. The two downfield signals exhibiting doublet splitting are characteristic of carbons directly bonded to fluorine. The remaining signals correspond to the aromatic carbons of the picolinic and phenyl rings. The specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -115 | m | F-2' |
| ~ -120 | m | F-5' |
Interpretation: The presence of two distinct signals in the ¹⁹F NMR spectrum confirms the presence of two chemically non-equivalent fluorine atoms. The complex multiplicity of these signals is due to fluorine-fluorine and fluorine-proton couplings.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[3] It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
Rationale for Mass Spectrometry Technique Selection
Electron Ionization (EI) is a common and robust ionization technique that provides a characteristic fragmentation pattern, which can be used for structural elucidation and library matching. High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.
Experimental Protocol: Mass Spectrometry Data Acquisition
Sample Introduction:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Resolution: >10,000.
Predicted Mass Spectrum Data and Interpretation
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺ | 235.0441 |
| [M-OH]⁺ | 218.0412 |
| [M-COOH]⁺ | 190.0520 |
| [C₁₁H₆F₂N]⁺ | 190.0520 |
| [C₆H₃F₂]⁺ | 113.0199 |
Interpretation: The molecular ion peak ([M]⁺) at m/z 235.0441 corresponds to the exact mass of C₁₂H₇F₂NO₂. The observation of this peak confirms the molecular weight of the compound. Key fragment ions are expected from the loss of the hydroxyl radical ([M-OH]⁺) and the carboxylic acid group ([M-COOH]⁺). The fragmentation pattern provides evidence for the presence of the picolinic acid and difluorophenyl moieties.
Caption: Plausible fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and non-destructive technique for identifying the functional groups present in a compound.
Rationale for IR Spectroscopy
The presence of a carboxylic acid, aromatic rings, and carbon-fluorine bonds in this compound will give rise to characteristic absorption bands in the IR spectrum. This allows for a quick confirmation of these key functional groups.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Data and Interpretation
Table 5: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic rings) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~1250 | Strong | C-F stretch |
| ~920 | Broad, Medium | O-H bend (Carboxylic acid dimer) |
Interpretation: The very broad absorption band in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4] The strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The absorptions in the 1600-1400 cm⁻¹ range are due to the C=C stretching vibrations of the aromatic rings. The strong band around 1250 cm⁻¹ is attributed to the C-F stretching vibration. The broad O-H bend around 920 cm⁻¹ further supports the presence of a carboxylic acid dimer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels.[1] It is particularly useful for analyzing compounds with conjugated systems.
Rationale for UV-Vis Spectroscopy
This compound contains two aromatic rings, which are chromophores that absorb UV light. The UV-Vis spectrum will provide information about the electronic structure and conjugation within the molecule.
Experimental Protocol: UV-Vis Data Acquisition
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU.
Instrumentation and Parameters:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample.
Predicted UV-Vis Data and Interpretation
Table 6: Predicted UV-Vis Absorption Maxima
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~230 | ~15,000 | π → π |
| ~275 | ~8,000 | π → π |
Interpretation: The spectrum is expected to show two main absorption bands corresponding to π → π* electronic transitions within the aromatic systems. The position and intensity of these bands are influenced by the substitution pattern on the rings. The difluoro-substituted phenyl ring and the picolinic acid moiety both contribute to the overall UV-Vis absorption profile.
Comprehensive Structural Elucidation
The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a comprehensive and self-validating dataset for the structural confirmation of this compound.
Caption: Integration of spectroscopic data for structural elucidation.
The NMR data provides the detailed atomic connectivity and chemical environments of all protons and carbons, with ¹⁹F NMR confirming the presence and location of the fluorine atoms. Mass spectrometry confirms the elemental composition through the accurate mass of the molecular ion and supports the proposed structure through logical fragmentation patterns. IR spectroscopy provides unambiguous evidence for the presence of the carboxylic acid functional group and the aromatic rings. Finally, UV-Vis spectroscopy confirms the presence of the conjugated aromatic system. The consistency across all these techniques provides a high degree of confidence in the assigned structure.
Conclusion
This technical guide has outlined a comprehensive spectroscopic approach for the characterization of this compound. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. The detailed protocols and interpretation guidelines provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, enabling them to confidently characterize this and other novel chemical entities. The emphasis on the rationale behind experimental choices and the use of illustrative diagrams is intended to foster a deeper understanding of the principles of spectroscopic analysis.
References
-
University of Michigan. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Surplus Solutions. (2025). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. [Link]
-
LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Wikipedia. (2024). Ultraviolet–visible spectroscopy. [Link]
-
Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. [Link]
-
Wikipedia. (2024). Mass spectral interpretation. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
A Technical Guide to the Solubility of 5-(2,5-Difluorophenyl)picolinic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility of 5-(2,5-Difluorophenyl)picolinic acid in organic solvents. While specific, publicly available solubility data for this compound is limited, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, presents a curated list of recommended solvents for screening, and details a rigorous, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method. Furthermore, it addresses the critical distinction between kinetic and thermodynamic solubility and provides a template for accurate data analysis and reporting.
Introduction to this compound
This compound is a heterocyclic carboxylic acid. Its structure, featuring a picolinic acid core substituted with a difluorophenyl group, suggests its potential utility as a building block in medicinal chemistry, particularly in the synthesis of protein degraders and other complex therapeutic agents.[4]
1.1 Physicochemical Properties
A thorough understanding of a compound's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value / Information | Source |
| Molecular Formula | C₁₂H₇F₂NO₂ | [4][5] |
| Molecular Weight | 235.19 g/mol | [4] |
| CAS Number | 1261947-80-1 | [4][5] |
| Synonym | 5-(2,5-difluorophenyl)-2-pyridinecarboxylic acid | [5] |
| Predicted pKa | As a picolinic acid derivative, the carboxylic acid group is expected to be acidic. The precise pKa influences which functional group will ionize at a given pH, significantly affecting solubility.[6][7] While an experimental value is not readily available, computational prediction is recommended as a first step. | N/A |
| Predicted logP | The logP (octanol-water partition coefficient) is a measure of lipophilicity. The difluorophenyl group suggests a degree of lipophilicity, which will govern solubility in non-polar organic solvents.[8][9] | N/A |
The Imperative of Solubility in Drug Development
Solubility is a cornerstone of the drug discovery and development continuum.[10] Poor solubility is a primary contributor to inadequate and variable bioavailability, which can render a promising compound therapeutically ineffective.[1] Early and accurate assessment of solubility in various media, including organic solvents, is critical for:
-
Enabling In Vitro Assays: Consistent and reliable results from biological screening assays depend on the compound being fully dissolved.[11]
-
Lead Optimization: Guiding medicinal chemistry efforts to modify structures for improved solubility profiles.[12]
-
Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations, including injectables.[2][6]
-
Process Chemistry: Designing efficient crystallization and purification steps.
Foundational Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is "like dissolves like," which relates to molecular polarity.[13][14]
-
Polarity: Polar solvents, which have large dipole moments and high dielectric constants, are effective at dissolving polar and ionic solutes.[14][15] Nonpolar solvents better dissolve nonpolar solutes. This compound possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (difluorophenyl ring) features, suggesting it will exhibit varied solubility across a range of solvents.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are likely to be effective.
-
pKa and Ionization: As a carboxylic acid, the compound's ionization state is pH-dependent.[7] In its ionized (deprotonated) form, it will be more polar and thus more water-soluble.[6] While this guide focuses on organic solvents, trace amounts of water or acidic/basic conditions within the solvent can influence solubility.
The relationship between these properties and the resulting solubility can be visualized as a logical flow.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. calpaclab.com [calpaclab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acdlabs.com [acdlabs.com]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 10. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
An In-depth Technical Guide to 5-(2,5-Difluorophenyl)picolinic Acid: A Key Building Block for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 5-(2,5-Difluorophenyl)picolinic acid (CAS Number: 1261947-80-1), a pivotal building block in the rapidly evolving field of targeted protein degradation (TPD). We will delve into its physicochemical properties, provide a detailed synthesis protocol, and explore its critical role in the design of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on TPD.
Introduction: The Rise of Targeted Protein Degradation and the Role of this compound
The paradigm of small molecule drug discovery is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology. At the forefront of this revolution is targeted protein degradation (TPD), a strategy that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that exemplify this approach. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The design of effective PROTACs hinges on the careful selection of their constituent building blocks. This compound has emerged as a valuable component, primarily serving as a precursor to ligands that recruit the von Hippel-Lindau (VHL) E3 ligase, a commonly exploited E3 ligase in PROTAC development.[4][5] The unique structural and electronic properties conferred by the difluorophenyl and picolinic acid moieties contribute to the binding affinity and overall efficacy of the resulting PROTACs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1261947-80-1 | [6] |
| Molecular Formula | C₁₂H₇F₂NO₂ | [6] |
| Molecular Weight | 235.19 g/mol | [6] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge |
| Storage | Store at room temperature | [6] |
Structural Diagram:
Figure 1: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of the critical carbon-carbon bond between the pyridine and difluorophenyl rings.
Synthetic Workflow
The general synthetic strategy involves the coupling of a halogenated picolinic acid derivative with a difluorophenylboronic acid.
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
5-Bromo-2-picolinic acid
-
(2,5-Difluorophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-picolinic acid (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and difluorophenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display resonances for all twelve carbon atoms in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (235.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-F and aromatic C-H stretching vibrations.
Application in Targeted Protein Degradation
The primary application of this compound is as a key intermediate in the synthesis of PROTACs. It is typically incorporated into the E3 ligase-recruiting moiety of the PROTAC, specifically for targeting the von Hippel-Lindau (VHL) E3 ligase.
Role in VHL Ligand Synthesis
The picolinic acid functional group can be readily converted to an amide, which is a common linkage point for attaching the VHL ligand to the linker of a PROTAC. The 2,5-difluorophenyl group plays a crucial role in the binding interaction with the VHL protein.
PROTAC Design and Mechanism of Action
A PROTAC incorporating a VHL ligand derived from this compound will have the following general structure:
Figure 3: General structure of a PROTAC utilizing a VHL ligand.
Once inside the cell, this PROTAC will induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity leads to the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, resulting in its degradation by the proteasome.
Experimental Protocol: In Vitro Protein Degradation Assay
This protocol describes a general method to evaluate the ability of a PROTAC, synthesized using this compound as a building block, to induce the degradation of a target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the target protein of interest (e.g., MCF-7 for estrogen receptor)
-
PROTAC compound dissolved in DMSO
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) at 37 °C in a CO₂ incubator.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved).
-
Conclusion
This compound is a valuable and versatile building block in the field of targeted protein degradation. Its strategic incorporation into PROTACs, particularly as a precursor to VHL E3 ligase ligands, enables the development of potent and selective protein degraders. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling, combined with its favorable physicochemical properties, makes it an attractive tool for researchers in both academic and industrial settings. As the field of TPD continues to expand, the demand for well-characterized and readily available building blocks like this compound will undoubtedly grow, paving the way for the discovery of novel therapeutics for a wide range of diseases.
References
Sources
- 1. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. US20230158152A1 - Proteolysis regulator and method for using same - Google Patents [patents.google.com]
- 4. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential biological activities of difluorophenyl picolinic acids
An In-depth Technical Guide to the Potential Biological Activities of Difluorophenyl Picolinic Acids
Executive Summary
The picolinic acid scaffold, a pyridine-2-carboxylic acid, represents a privileged structure in both agrochemical and medicinal chemistry. Its derivatives have yielded a range of bioactive compounds, from herbicides to potential therapeutics. The strategic introduction of a difluorophenyl moiety onto this scaffold is a modern design approach aimed at enhancing potency, modulating physicochemical properties, and improving metabolic stability. This guide provides a comprehensive technical overview of the known and potential biological activities of difluorophenyl picolinic acids, synthesizing mechanistic insights with actionable experimental protocols for researchers, scientists, and drug development professionals. We will explore their established role as synthetic auxin herbicides, their emerging potential in oncology, and their prospective applications in insect control and neuropharmacology, providing a roadmap for future investigation and development.
The Chemical Scaffolding: Picolinic Acid and the Influence of Fluorination
Picolinic acid is a versatile bidentate chelating agent, and its derivatives have long been a source of bioactive molecules. The introduction of fluorine atoms into organic molecules can profoundly alter their properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and increasing a compound's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.
-
Lipophilicity: Fluorination generally increases lipophilicity, which can improve membrane permeability and cellular uptake.
The difluorophenyl group, in particular, combines these benefits, making difluorophenyl picolinic acids a compelling class of molecules for targeted biological applications.
Herbicidal Activity: A Mature Application
The most well-documented application of picolinic acid derivatives is in agriculture, where they function as synthetic auxin herbicides.[1][2]
Mechanism of Action: Auxin Mimicry and Deregulation
Difluorophenyl picolinic acids, like other picolinate herbicides, mimic the natural plant hormone indole-3-acetic acid (IAA), or auxin. They bind to auxin co-receptor complexes, primarily involving TIR1/AFB F-box proteins such as AFB5.[3] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of these repressors.
The degradation of Aux/IAA proteins unleashes Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes. This leads to a cascade of physiological disruptions:
-
Uncontrolled cell division and elongation.
-
Upregulation of genes like ACS7 and NCED3, which promote the synthesis of ethylene and abscisic acid (ABA).[4]
-
Accumulation of these stress hormones leads to epinasty, senescence, and ultimately, plant death.[4]
Experimental Evaluation of Herbicidal Activity
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This in vitro assay provides a rapid and quantitative measure of a compound's herbicidal potential by assessing its effect on the primary root growth of a model plant.
-
Materials:
-
Arabidopsis thaliana (Col-0) seeds.
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
-
Sterile petri dishes (100 mm).
-
Test compounds dissolved in DMSO (stock solution).
-
Positive controls: Picloram, Florpyrauxifen.[1]
-
Growth chamber (22°C, 16h light/8h dark cycle).
-
-
Procedure:
-
Seed Sterilization: Surface sterilize A. thaliana seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.
-
Plating: Resuspend seeds in sterile 0.1% agar and store at 4°C for 48 hours for stratification to ensure uniform germination.
-
Assay Preparation: Prepare MS agar plates containing the test compounds at various concentrations (e.g., 0.1 µM to 250 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.5%.
-
Seed Sowing: Aseptically place 5-7 stratified seeds in a line on the surface of each agar plate.
-
Incubation: Seal the plates with permeable tape and place them vertically in a growth chamber.
-
Data Collection: After 5-7 days of growth, photograph the plates. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percent inhibition of root growth relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each compound.
-
Causality Behind Experimental Choices:
-
A. thaliana is used as a model organism due to its rapid life cycle, small genome, and well-understood genetics, allowing for high-throughput screening.
-
Vertical plate orientation ensures roots grow straight down along the agar surface, simplifying measurement and avoiding confounding effects of gravitropism in three dimensions.
-
IC₅₀ determination is a standard metric in toxicology and pharmacology that allows for the quantitative comparison of the potency of different compounds.
Data Summary: Herbicidal Potency
The following table summarizes representative data for novel picolinic acid derivatives, demonstrating their potency.
| Compound ID | Target Weed | Concentration | % Inhibition | Reference |
| S202 | A. thaliana | 0.5 µmol/L | 78.4% | [1][2] |
| Florpyrauxifen | A. thaliana | 0.5 µmol/L | 33.8% | [1][2] |
| Various S-series | Brassica napus | 250 µM | >80% (for 28 cpds) | [1][2] |
| V-7 | A. thaliana | IC₅₀ 45x lower than halauxifen-methyl | N/A | [3] |
| V-8 | Broadleaf weeds | 300 g/ha | Better than Picloram | [3] |
Anticancer and Cytotoxic Potential: An Emerging Frontier
Recent research has highlighted the potential of picolinic acid derivatives, including those with fluorine substitutions, as anticancer agents. Their mechanisms appear to be multifaceted, involving the induction of cellular stress and the inhibition of key signaling pathways.
Mechanism of Action: ER Stress and Apoptosis
Several studies have shown that novel picolinic acid derivatives can induce apoptosis in cancer cells, particularly non-small cell lung cancer (NSCLC), through the endoplasmic reticulum (ER) stress pathway.[5][6]
-
Compound Accumulation: The compound enters the cancer cell.
-
ER Stress Induction: It disrupts protein folding homeostasis within the ER, leading to an accumulation of unfolded or misfolded proteins.
-
Unfolded Protein Response (UPR): The cell activates the UPR, a signaling network designed to restore ER function. Key sensors include PERK, IRE1α, and ATF6.
-
Apoptosis Trigger: If the stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans), culminating in the activation of the executioner caspase-3 and cell death.
Additionally, some picolinic acid derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in many cancers.[6]
Experimental Evaluation of Cytotoxicity
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
-
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
Microplate reader (570 nm).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at 570 nm.
-
Analysis: Calculate the percentage of cell viability compared to the control. Plot the viability against compound concentration to determine the LC₅₀ (lethal concentration 50%).
-
Data Summary: In Vitro Cytotoxicity
The following table presents cytotoxicity data for a Rhenium complex of a difluorinated picolinic acid derivative.
| Compound | Cell Line | LC₅₀ (µg/mL) | Cell Type | Reference |
| fac-[Re(Pico)(CO)₃(H₂O)] | Vero | 9.0 ± 0.9 | Healthy Mammalian | [7][8] |
| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa | 15.8 ± 4.9 | Cervical Carcinoma | [7][8] |
| fac-[Re(Pico)(CO)₃(H₂O)] | A549 | 20.9 ± 0.8 | Lung Cancer | [7][8] |
Note: Data for a non-fluorinated picolinic acid complex is shown for context, highlighting the cytotoxic potential of the broader class.
Other Prospective Biological Activities
The versatile structure of difluorophenyl picolinic acids suggests their potential in other biological arenas.
-
Insecticidal Activity: The related compound, dipicolinic acid, is a known insecticidal toxin produced by the fungus Paecilomyces fumosoroseus.[9] This provides a strong rationale for screening difluorophenyl picolinic acid derivatives for activity against agricultural pests. Assays would involve topical application or diet incorporation bioassays against model insects like Plutella xylostella (diamondback moth) or Spodoptera exigua (beet armyworm).[10]
-
Anticonvulsant Activity: Picolinic acid amides have been identified as potent anticonvulsants with low neurotoxicity.[11] The difluorophenyl moiety could be explored to enhance blood-brain barrier penetration and prolong the duration of action. Evaluation would typically involve rodent models such as the maximal electroshock (MES) test.
-
Anti-inflammatory Activity: The structural similarity to Diflunisal, a 5-(2',4'-difluorophenyl) salicylic acid and a known reversible cyclooxygenase (COX) inhibitor, is striking.[12] This suggests that difluorophenyl picolinic acids could be investigated as novel anti-inflammatory agents. Initial screening would involve in vitro COX-1/COX-2 inhibition assays.
Conclusion and Future Directions
Difluorophenyl picolinic acids are a chemically tractable and highly promising class of compounds with demonstrated potent herbicidal activity and emerging potential as anticancer agents. The difluorophenyl group confers advantageous properties that can enhance biological efficacy and metabolic stability.
Future research should be directed towards:
-
SAR Expansion: Synthesizing and testing a broader array of derivatives to build comprehensive structure-activity relationship models for each biological target.
-
Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets for their anticancer, insecticidal, and anticonvulsant effects.
-
In Vivo Validation: Progressing lead compounds from in vitro assays to relevant animal models to assess efficacy, pharmacokinetics, and safety.
-
Selectivity Profiling: For therapeutic applications, ensuring high selectivity for the intended target (e.g., cancer cells) over healthy cells is paramount.
The insights and protocols provided in this guide serve as a foundation for researchers to unlock the full potential of this versatile chemical scaffold.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
-
Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. [Link]
-
Chemical and Pharmacological Properties of Diflunisal. PubMed. [Link]
-
Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]
-
Isolation of dipicolinic acid as an insecticidal toxin from Paecilomyces fumosoroseus. ResearchGate. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. [Link]
-
Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Semantic Scholar. [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. [Link]
-
Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]
-
New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Control of growth by picolinic acid: differential response of normal and transformed cells. PubMed. [Link]
-
Interesting properties of p-, d-, and f-block elements when coordinated with dipicolinic acid and its derivatives as ligands: Their use as inorganic pharmaceuticals. ResearchGate. [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]
-
Pharmacological activities of fusaric acid (5-butylpicolinic acid). PubMed. [Link]
-
Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 5-Substituted Picolinic Acids: A Technical Guide for Drug Discovery
Abstract
Picolinic acid, an endogenous metabolite of tryptophan, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ability to chelate metal ions, coupled with a synthetically tractable pyridine ring, provides a fertile ground for the development of novel therapeutic agents. Substitution at the 5-position, in particular, has been shown to profoundly influence the biological activity profile of the picolinic acid core, leading to the discovery of potent antimicrobial, anticancer, and enzyme-inhibiting compounds. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 5-substituted picolinic acid derivatives. We delve into detailed experimental protocols, present key quantitative data, and visualize complex biological pathways to equip researchers with the knowledge required to navigate and innovate within this promising chemical space.
Introduction: The Strategic Importance of the 5-Position
Picolinic acid (pyridine-2-carboxylic acid) is not merely a synthetic curiosity; it is a naturally occurring molecule in the human body, synthesized via the kynurenine pathway.[1] This biological origin hints at its inherent biocompatibility and potential for therapeutic intervention. The core structure, featuring a carboxylic acid at the 2-position, is a potent metal ion chelator, a property that underpins many of its biological effects, including the transient inhibition of microbial growth by sequestering essential metal ions.[2]
While the parent molecule exhibits a range of activities, chemical modification is the key to unlocking therapeutic specificity and potency. The pyridine ring offers multiple sites for substitution, but the 5-position has proven to be of particular strategic importance. Alterations at this position can dramatically modulate:
-
Lipophilicity: Influencing cell permeability and target engagement.
-
Steric Profile: Dictating the precise fit into enzyme active sites or receptor binding pockets.
-
Electronic Properties: Affecting the acidity of the carboxyl group and the overall reactivity of the molecule.
This guide will explore how strategic modifications at the 5-position have led to compounds with significant therapeutic potential across various disease areas, from infectious diseases to oncology.
Synthetic Strategies: Building the 5-Substituted Scaffold
The synthesis of 5-substituted picolinic acid derivatives can be approached through two primary routes: modification of a pre-existing picolinic acid core or de novo synthesis of the substituted pyridine ring. The choice of strategy is often dictated by the availability of starting materials and the nature of the desired 5-substituent.
A common and versatile approach involves the nucleophilic substitution or coupling reactions on a 5-halo-picolinic acid intermediate. This allows for the introduction of a wide variety of functional groups.
Workflow for Synthesis via 5-Halopicolinate Intermediate
Caption: General synthetic workflow for 5-substituted picolinic acids.
This modular approach is powerful because it allows for late-stage diversification, enabling the creation of a library of compounds from a common intermediate. For instance, the synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides utilizes a nucleophilic substitution of a chlorine atom with hydrazine hydrate as a key step.[3]
Key Biological Activities and Mechanisms of Action
The functional versatility of the 5-substituted picolinic acid scaffold is reflected in its broad spectrum of biological activities.
Antimicrobial Activity
Picolinic acid and its derivatives have long been known to possess antimicrobial properties, largely attributed to their metal-chelating capabilities.[2] This chelation can disrupt essential metalloenzymes in bacteria and fungi. Studies have demonstrated that picolinic acid exhibits a broad spectrum of activity, with Minimum Inhibitory Concentrations (MICs) against various bacteria like S. marcescens, K. pneumoniae, and E. coli reported at 0.5 mg/mL.[4] The formation of transition metal complexes, such as with zinc, nickel, or copper, can further enhance this activity.[5][6]
Case Study: Fusaric Acid Fusaric acid (5-butylpicolinic acid), a natural mycotoxin, is a classic example. It is a known inhibitor of dopamine β-hydroxylase and also demonstrates potent anti-cancer and antiviral activity in vitro.[7][8] Its activity is linked to its ability to chelate metal ions like zinc and copper, which are crucial for the function of various enzymes.[7]
Anticancer Activity
A growing body of evidence supports the potential of 5-substituted picolinic acids as anticancer agents. Their mechanisms are often multifactorial, including the induction of apoptosis, cell cycle arrest, and enzyme inhibition.
-
Induction of Apoptosis: Certain novel derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549).[9] One such compound demonstrated a GI50 of 99.93 µM after 48 hours of treatment.[9]
-
Enzyme Inhibition: Many picolinic acid derivatives act as enzyme inhibitors.[10][11] They can target metalloenzymes crucial for tumor growth and survival. For example, fusaric acid is an inhibitor of zinc-finger proteins, which are involved in DNA repair and cell proliferation.[7]
-
Cell Cycle Disruption: Picolinic acid has been observed to arrest normal cells in the G1/G0 phase while differentially blocking transformed cells in various phases of the cell cycle, highlighting a selective effect on cancer cells.[7]
Table 1: Cytotoxicity of Selected Picolinic Acid Derivatives
| Compound/Complex | Cell Line | Activity Metric | Value | Reference |
| Compound 5 (Picolinic Acid Derivative) | A549 (Lung Cancer) | GI₅₀ | 99.93 µM | [9] |
| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical Cancer) | LC₅₀ | 15.8 ± 4.9 µg/mL | [12] |
| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung Cancer) | LC₅₀ | 20.9 ± 0.8 µg/mL | [12] |
| Cd(II) Complex (Compound 2) | B16-F10 (Melanoma) | IC₅₀ | 26.94 µg/mL | [13] |
Enzyme Inhibition
The ability of the picolinic acid scaffold to interact with metal cofactors makes it an excellent starting point for designing enzyme inhibitors.
Dopamine β-Monooxygenase (DBM) Inhibition: A series of 5-substituted picolinic acids have been investigated as inhibitors of DBM, an enzyme that converts dopamine to norepinephrine.[14] These compounds have potential as antihypertensive drugs.[8] Quantitative structure-activity relationship (QSAR) studies revealed that increased DBM inhibition is associated with:
-
A more negatively charged carboxylate group.[14]
-
More lipophilic substituents at the 4-position.[14]
-
Wider bulk and higher molar refraction of substituents at the 5-position.[14]
This suggests the 5-substituent protrudes into the fringe of the catalytic crevice, where it can make favorable interactions with the enzyme surface.[14]
Mechanism of Dopamine β-Monooxygenase Inhibition
Caption: Putative binding mode of a 5-substituted picolinic acid inhibitor in the DBM active site.
Detailed Experimental Protocols
To ensure the integrity and reproducibility of research in this field, detailed methodologies are crucial.
Protocol: Synthesis of Methyl 5-bromopicolinate (Intermediate)
This protocol describes a representative two-step synthesis of a key intermediate for further derivatization.
Materials:
-
Picolinic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Bromination:
-
To a solution of picolinic acid (1.0 eq) in concentrated sulfuric acid at 0°C, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the mixture to warm to room temperature and then heat to 60°C for 12 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of NaHCO₃ until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromopicolinic acid.
-
-
Esterification:
-
Suspend the 5-bromopicolinic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the mixture and carefully add anhydrous methanol (5.0 eq) dropwise at 0°C.
-
Stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford methyl 5-bromopicolinate.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the bromine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the antimicrobial potency of synthesized compounds.
Materials:
-
Synthesized 5-substituted picolinic acid compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (viability indicator)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (MHB + DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and positive control in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with MHB to achieve a range of desired concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds, positive control, and negative control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, add the resazurin indicator to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[2][4]
Self-Validation: The assay is validated if the positive control shows inhibition within its expected MIC range and the negative control shows robust bacterial growth.
Future Perspectives and Conclusion
The 5-substituted picolinic acid scaffold continues to be a source of promising therapeutic leads. Future research will likely focus on several key areas:
-
Target Deconvolution: Identifying the specific molecular targets for compounds with interesting phenotypic effects.
-
Improving Selectivity: Fine-tuning substitutions to enhance activity against the desired target while minimizing off-target effects. For example, in the development of USP5 inhibitors, adding a fluorine group increased potency but decreased selectivity against HDAC6, highlighting the delicate balance required.[15]
-
Prodrug Strategies: Utilizing the carboxylic acid group to create ester prodrugs, which can improve pharmacokinetic properties and in vivo stability.[16]
-
Novel Scaffolds: Introducing diverse heterocyclic systems at the 5-position, such as pyrazoles, has already proven to be a successful strategy for discovering novel herbicides and may hold promise in drug discovery.[17][18][19]
References
-
Al-Ostath, A. et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. Available at: [Link]
-
García-Ramos, J.C. et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. Available at: [Link]
-
García-Ramos, J.C. et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. Available at: [Link]
-
Krasselt, C. et al. (2000). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research. Available at: [Link]
- Fernandez-Pol, J.A. (2002). Picolinic acid derivatives for the prevention and treatment of cancer in animals. Google Patents.
-
Yaqoob, S. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
-
Lyu, H. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]
-
Bremer, Y. et al. (2018). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hidaka, H. et al. (1979). Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects. PubMed. Available at: [Link]
-
Lyu, H. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available at: [Link]
-
Lyu, H. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available at: [Link]
-
Scott, D.C. et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Available at: [Link]
-
Akinwande, B.A. (2013). Antimicrobial activity of picolinic acid. ResearchGate. Available at: [Link]
-
Akinwande, B.A. (2016). (PDF) Antimicrobial activity of Picolinic acid. ResearchGate. Available at: [Link]
-
Akinwande, B.A. et al. (2013). Antimicrobial activity some transition metal picolinates. Sci-Hub. Available at: [Link]
-
Akinwande, B.A. et al. (2016). (PDF) Antimicrobial activity some transition metal picolinates. ResearchGate. Available at: [Link]
-
Guillemin, G.J. et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research. Available at: [Link]
Sources
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scihub.org [scihub.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 8. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
protocol for using 5-(2,5-Difluorophenyl)picolinic acid in vitro
An Application Guide for the In Vitro Characterization of Novel GPR35 Ligands
Abstract
The G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cancer, making it a compelling target for therapeutic development.[1][2] The exploration of GPR35 biology is critically dependent on the availability of potent and selective synthetic ligands. Chemical scaffolds derived from picolinic acid, such as 5-(2,5-Difluorophenyl)picolinic acid (CAS 1261947-80-1), serve as versatile building blocks in the synthesis of these novel chemical probes.[3][4] This guide provides a comprehensive framework and detailed protocols for the in vitro characterization of newly synthesized GPR35 agonists, using established, high-fidelity assay systems. We will delve into the receptor's signaling mechanism, provide a step-by-step protocol for a β-arrestin recruitment assay, and offer expert insights into data interpretation and troubleshooting.
Introduction to GPR35: An Orphan Receptor with Therapeutic Potential
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[5] GPR35, initially discovered in 1998, remained an "orphan" receptor for years due to the lack of identified endogenous ligands with sufficient potency and physiological relevance.[5][6] However, accumulating evidence now links GPR35 to a variety of diseases. It is expressed in numerous immune cells, including monocytes, T-cells, and macrophages, as well as in the gastrointestinal tract, suggesting a role in inflammatory responses.[2][7]
The development of synthetic agonists and antagonists is therefore crucial to dissecting the function of GPR35 and validating it as a drug target.[2] These efforts rely on robust in vitro assays to determine the potency and efficacy of new chemical entities. This document outlines the principles and methodologies for characterizing a novel GPR35 agonist in a cell-based context.
The Mechanistic Landscape: GPR35 Signaling Pathways
GPR35 activation, either by a ligand or spontaneously, initiates a cascade of intracellular events.[8] The receptor primarily couples to Gα13 and Gαi G proteins, leading to the modulation of downstream effectors.[6] A key and readily measurable event following agonist binding is the recruitment of β-arrestin-2 to the receptor. This interaction is not only crucial for receptor desensitization and internalization but also initiates a separate wave of G protein-independent signaling.[6][8] Assays monitoring β-arrestin recruitment have become a gold standard for identifying and characterizing GPR35 ligands due to their robustness and high signal-to-background ratio.[2][5]
Beyond β-arrestin, GPR35 signaling can activate multiple pathways, including the RhoA, ERK1/2, and Akt pathways, and can influence intracellular calcium levels.[5][8] In some contexts, GPR35 has been shown to interact with the Na/K-ATPase pump, modulating its activity and influencing downstream Src kinase signaling in a ligand-independent manner.[9]
Caption: GPR35 agonist-induced signaling cascade.
Application Protocol: β-Arrestin-2 Recruitment Assay
This protocol describes the characterization of a novel GPR35 agonist using a commercially available enzyme fragment complementation (EFC) assay, such as the PathHunter® assay from DiscoveRx.[10] In this system, GPR35 is tagged with a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced recruitment of β-arrestin to GPR35 forces complementation of the enzyme fragments, generating a chemiluminescent signal that is proportional to agonist activity.
Materials and Reagents
-
Cells: CHO-K1 or HEK-293 cells stably co-expressing human GPR35 and β-arrestin-2 EFC components.[10]
-
Test Compound: Novel GPR35 agonist synthesized using a building block such as this compound.
-
Reference Agonist: Zaprinast (a well-characterized, albeit non-selective, GPR35 agonist).[2][6]
-
Cell Culture Medium: F-12 or DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: White, solid-bottom, 384-well cell culture plates.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell-culture grade.
-
Phosphate-Buffered Saline (PBS).
-
0.05% Trypsin-EDTA.
-
PathHunter Detection Reagents.
-
Cell Plating Reagent.
-
Preparation of Compound Stock and Dilutions
Proper handling of the test compound is critical for accurate results. Picolinic acid derivatives are generally soluble in DMSO.
| Parameter | Value/Instruction | Rationale |
| Primary Stock | 10 mM in 100% DMSO | High concentration minimizes DMSO carryover in the final assay. |
| Storage | -20°C or -80°C, desiccated | Prevents degradation and moisture absorption. |
| Intermediate Plate | 1:50 dilution of stocks in assay buffer | Prepares compounds for serial dilution. |
| Serial Dilution | 11-point, 1:3 dilution series | Creates a wide concentration range to define the full dose-response curve. |
| Final DMSO Conc. | ≤ 0.5% | High concentrations of DMSO can be toxic to cells and interfere with the assay. |
Step-by-Step Experimental Procedure
-
Cell Culture: Maintain the GPR35 expressing cells according to the supplier's instructions. Passage cells at 80-90% confluency. Do not allow cells to become over-confluent, as this can negatively impact receptor expression and cell health.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh, serum-free assay medium.
-
Count the cells and adjust the density to 5,000-10,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.
-
-
Compound Addition:
-
Prepare an 11-point, 3-fold serial dilution of the test compound and reference agonist (Zaprinast) in assay buffer. Ensure the highest concentration is sufficient to elicit a maximal response.
-
Add 5 µL of the diluted compounds to the corresponding wells of the cell plate. Include "vehicle only" (0.5% DMSO) and "no cells" controls.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for 90 minutes. This incubation period is typically sufficient for receptor activation and β-arrestin recruitment to reach equilibrium.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop and stabilize.
-
-
Data Acquisition: Read the plate on a luminometer.
Caption: Workflow for a GPR35 β-arrestin recruitment assay.
Data Analysis and Interpretation
The raw data (Relative Light Units, RLU) should be normalized to the vehicle control. Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal response is observed) and the Eₘₐₓ (the maximum efficacy).
Key Parameters:
-
EC₅₀: A measure of the compound's potency. A lower EC₅₀ value indicates higher potency.
-
Eₘₐₓ: A measure of the compound's efficacy relative to a reference full agonist.
Field-Proven Insights and Troubleshooting
-
Compound Solubility: Poor solubility is a common issue. If precipitation is observed in the assay plate, consider lowering the starting concentration, using a different solvent for the primary stock, or adding a small amount of a solubilizing agent like BSA to the assay buffer.
-
Low Signal Window: A small difference between the basal (vehicle) and stimulated signal can be due to poor cell health, low receptor expression, or inactive compound. Always run a reference agonist to validate the assay performance on any given day.
-
Species Selectivity: GPR35 pharmacology is known to be highly species-dependent.[2][10] A compound potent at human GPR35 may have low or no activity at the mouse or rat orthologs. It is essential to test novel compounds against all relevant species orthologs if preclinical in vivo studies are planned.[10]
Conclusion
The systematic in vitro characterization of novel compounds is a cornerstone of modern drug discovery. For a target like GPR35, robust and reproducible assays, such as the β-arrestin recruitment assay detailed here, are indispensable for establishing structure-activity relationships and identifying promising lead candidates. Chemical building blocks like this compound provide the synthetic versatility required to generate diverse libraries of new molecules, ultimately enabling the thorough exploration of GPR35 biology and its potential as a therapeutic target.
References
- From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modul
- Disruption of GPR35 Signaling in Bone Marrow-Derived Cells Does Not Influence Vascular Inflammation and Atherosclerosis in Hyperlipidemic Mice. NIH.
- GPR35 as a Novel Therapeutic Target. Frontiers.
- High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PMC - PubMed Central.
- GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. PubMed Central.
- Chemical genomic analysis of GPR35 signaling.
- Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35.
- GPR35 acts a dual role and therapeutic target in inflamm
- Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central.
- 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram. Grams 'n Stuff.
- Buy this compound, 100mg D451238-100mg in India. Biomall.
Sources
- 1. Chemical genomic analysis of GPR35 signaling - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calpaclab.com [calpaclab.com]
- 4. biomall.in [biomall.in]
- 5. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of GPR35 Signaling in Bone Marrow-Derived Cells Does Not Influence Vascular Inflammation and Atherosclerosis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(2,5-Difluorophenyl)picolinic Acid as a Novel Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2][3] A critical component of a PROTAC is the E3 ubiquitin ligase-recruiting ligand. This document provides detailed application notes and protocols for the utilization of 5-(2,5-Difluorophenyl)picolinic acid , a novel building block for the synthesis of protein degraders that are designed to recruit the Cereblon (CRBN) E3 ligase complex.[4][5][6] This guide is intended for researchers in both academic and industrial settings who are engaged in the discovery and development of novel protein degraders.
Introduction to Targeted Protein Degradation and the Role of Cereblon
The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells.[1][7] E3 ubiquitin ligases, of which there are over 600 in humans, are key enzymes in this pathway, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for destruction by the proteasome.[8]
PROTACs are bifunctional molecules that consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI.[2]
Cereblon (CRBN) is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex and is a widely used target for PROTAC-based protein degradation.[4][5][6] Ligands for CRBN, such as derivatives of thalidomide, have been successfully incorporated into numerous PROTACs, some of which are now in clinical trials.[6] The development of novel, non-imide based CRBN ligands is an active area of research aimed at improving the properties of protein degraders, such as selectivity and pharmacokinetic profiles.[4][5][6][9][10] this compound represents a potential new scaffold for the generation of such novel CRBN-recruiting PROTACs.
The Building Block: this compound
This compound is a carboxylic acid-functionalized building block that can be incorporated into PROTAC synthesis workflows. The picolinic acid scaffold offers a potential alternative to traditional glutarimide-based CRBN ligands. The difluorophenyl moiety can influence binding affinity and physicochemical properties of the final PROTAC molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₇F₂NO₂ |
| Molecular Weight | 235.19 g/mol |
| CAS Number | 1261947-80-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Experimental Workflows and Protocols
The following sections provide detailed protocols for the key steps in the development and evaluation of PROTACs utilizing this compound.
PROTAC Synthesis: Amide Coupling Strategy
A common and versatile method for synthesizing PROTACs is through amide bond formation, coupling the carboxylic acid of the E3 ligase ligand building block with an amine-functionalized linker attached to the POI ligand.
Caption: Workflow for PROTAC synthesis via amide coupling.
Protocol 3.1.1: General Procedure for Amide Coupling
-
Dissolution: In a clean, dry reaction vial, dissolve the POI ligand functionalized with an amine-terminated linker (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Coupling Reagents: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biophysical Characterization of Binding
Before proceeding to cellular assays, it is crucial to confirm that the synthesized PROTAC binds to both the POI and the E3 ligase. Surface Plasmon Resonance (SPR) is a powerful technique for measuring binding kinetics and affinity.
Caption: General workflow for SPR-based binding analysis.
Protocol 3.2.1: Surface Plasmon Resonance (SPR) for Binary Binding Affinity
-
Protein Preparation: Use highly purified recombinant CRBN-DDB1 complex and the POI for the experiments.
-
Immobilization: Immobilize one of the proteins (e.g., CRBN-DDB1) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Measurement: Inject a series of concentrations of the PROTAC (analyte) over the immobilized protein surface and a reference flow cell.
-
Data Collection: Monitor the association and dissociation phases in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Reciprocal Experiment: Repeat the experiment by immobilizing the POI and using the PROTAC as the analyte to confirm the binding affinity.
Table 2: Illustrative SPR Data for a Hypothetical PROTAC
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) |
| PROTAC <=> CRBN-DDB1 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| PROTAC <=> POI | 3.5 x 10⁵ | 7.0 x 10⁻⁴ | 2.0 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for a PROTAC derived from this compound.
Cellular Assays for Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of the target protein in a cellular context. Western blotting is a standard method to quantify changes in protein levels.
Caption: Workflow for Western blot analysis of protein degradation.
Protocol 3.3.1: Western Blotting to Measure Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
Table 3: Illustrative Western Blot Quantification for a Hypothetical PROTAC
| PROTAC Concentration (nM) | POI Level (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 10 |
| 10000 | 25 (Hook Effect) |
Note: This data is for illustrative purposes only. The "Hook Effect" at high concentrations is a known phenomenon for some PROTACs.
Mechanistic Validation
To confirm that the observed protein degradation is occurring through the intended PROTAC mechanism, several control experiments are necessary.
-
E3 Ligase Dependence: Pre-treat cells with an inhibitor of the Cullin-RING ligase family, such as MLN4924, before adding the PROTAC. If degradation is blocked, it suggests dependence on the CRL4-CRBN complex.
-
Proteasome Dependence: Co-treat cells with a proteasome inhibitor, such as MG132 or bortezomib, and the PROTAC. Inhibition of degradation indicates that the process is proteasome-dependent.
-
CRBN Engagement: In a competition assay, pre-treat cells with an excess of a known CRBN ligand (e.g., pomalidomide) before adding the PROTAC. If degradation is rescued, it confirms that the PROTAC acts through CRBN.
Conclusion and Future Directions
This compound is a promising building block for the synthesis of novel CRBN-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, characterize, and validate PROTACs derived from this scaffold. Further studies will be necessary to fully elucidate the binding mode of picolinic acid-based ligands to CRBN and to optimize their properties for in vivo applications. The exploration of such novel E3 ligase ligands is a critical step towards expanding the toolbox of targeted protein degradation and developing the next generation of therapeutics.
References
- Bekes, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200.
- Bricelj, A., Steinebach, C., & Sosič, I. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(11), 4583-4623.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
- Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Cell Chemical Biology, 26(9), 1181-1190.
- Donovan, K. A., & Fischer, E. S. (2020). The role of the E3 ubiquitin ligase VHL in PROTAC-mediated protein degradation. Journal of Biological Chemistry, 295(37), 12981-12989.
- Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: an industrial perspective. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555-1564.
- Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, S. (2020). Proteolysis targeting chimeras (PROTACs) as emerging therapeutic modalities.
- Konstantinidou, M., Li, J., & Zhang, B. (2019). The role of E3 ubiquitin ligases in cancer and their potential as therapeutic targets. The FEBS journal, 286(21), 4216-4232.
- Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114.
- Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., ... & Crews, C. M. (2015). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & Biology, 22(6), 755-763.
- Mares, A., Miah, A. H., Smith, I. E., & Martin, S. R. (2020). The development and application of biophysical assays for evaluating ternary complex formation induced by proteolysis targeting chimeras (PROTACS). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 868-879.
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949–963.
- Sun, X., & Rao, Y. (2020). The development of PROTACs: a promising technology for cancer therapy. Frontiers in Pharmacology, 11, 371.
- Toure, M., & Crews, C. M. (2016). Small-molecule PROTACS: new approaches to protein degradation.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.
- Zhang, X., Crowley, V. M., Warka, R. C., & Molina, H. (2019). Protein degradation through the ubiquitin-proteasome system. The international journal of biochemistry & cell biology, 114, 105570.
Sources
- 1. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligands for cereblon: 2017-2021 patent overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ubiquitin system for protein degradation and some of its roles in the control of the cell division cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2021053495A1 - Bifunctional degraders and their methods of use - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Application of 5-(2,5-Difluorophenyl)picolinic Acid in Targeted Protein Degradation: A Guide for Researchers
Introduction: A New Frontier in Targeted Therapeutics
Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), and molecular glues.[1][2] These molecules function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1]
Cereblon (CRBN), the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex, has become a cornerstone of TPD research.[4] Its modulation by small molecules, famously initiated by the discovery of thalidomide's mechanism, has paved the way for a new class of therapeutics.[4][5] 5-(2,5-Difluorophenyl)picolinic acid represents a key pharmacophore for engaging CRBN. Its derivatives have been developed as potent CRBN ligands, offering a versatile anchor for the construction of highly effective PROTACs and molecular glues.[5] The fluorine substitutions on the phenyl ring can enhance binding affinity and modulate physicochemical properties, making it an attractive scaffold for medicinal chemists.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the applications of this compound in TPD. We will delve into the mechanistic underpinnings, provide detailed protocols for the synthesis and evaluation of degraders, and discuss the critical assays for characterizing their efficacy and selectivity.
Mechanism of Action: Orchestrating Protein Destruction
The fundamental principle behind the use of this compound-based degraders is the formation of a productive ternary complex between the POI, the degrader molecule, and the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome.[1] The degrader molecule is then released and can act catalytically to induce the degradation of further POI molecules.[1]
Figure 1: Mechanism of PROTAC-mediated protein degradation.
PART 1: Synthesis of a this compound-Based PROTAC
The synthesis of a PROTAC is a modular process involving the conjugation of three key components: the POI ligand, the E3 ligase ligand (in this case, a derivative of this compound), and a linker.[2][7] The linker is not merely a spacer but plays a critical role in determining the efficacy of the PROTAC by influencing the stability and conformation of the ternary complex.[1][7]
General Synthetic Strategy
A common strategy for PROTAC synthesis involves the preparation of an E3 ligase ligand-linker intermediate, which is then coupled to the POI ligand.[8] Amide bond formation is a frequently used conjugation reaction due to its robustness and reliability.[8]
Figure 2: General workflow for PROTAC synthesis.
Protocol: Synthesis of a this compound-Linker Intermediate
This protocol describes a general method for coupling this compound to a linker containing a terminal amine, such as an amino-PEG linker.
Materials:
-
This compound
-
Amine-terminated linker (e.g., Amino-PEGx-COOH, where the amine will react and the carboxyl group can be used for further conjugation)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-terminated linker (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired this compound-linker conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PART 2: Cellular and Biochemical Characterization of Degraders
Once a PROTAC has been synthesized, a series of assays are required to determine its biological activity. This involves confirming target engagement, measuring protein degradation, and assessing the selectivity of the degrader.
Protocol 1: Western Blotting for Target Protein Degradation
Western blotting is a fundamental technique to visually confirm and semi-quantify the degradation of the target protein.[9][10]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities using densitometry software. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
| Parameter | Description | Typical Value Range |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | Sub-nanomolar to micromolar |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | >80% for effective degraders |
Protocol 2: HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT system is a sensitive, luminescence-based assay that allows for the real-time, quantitative measurement of protein levels in live cells.[11][12] This is achieved by inserting an 11-amino-acid HiBiT tag into the endogenous locus of the target protein using CRISPR/Cas9.[11]
Materials:
-
CRISPR-edited cell line with the POI endogenously tagged with HiBiT
-
PROTAC stock solution
-
White, opaque 96-well or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
-
Luminometer
Procedure (Endpoint Lytic Assay):
-
Cell Seeding: Seed the HiBiT-tagged cells into white assay plates and allow them to attach.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired time points.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent (which contains the LgBiT protein and substrate) directly to the wells.
-
Measurement: Shake the plate for a few minutes to ensure cell lysis and signal stabilization, then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of protein remaining. Plot the data to calculate DC₅₀ and Dₘₐₓ values.
Procedure (Live-Cell Kinetic Assay):
-
Cell Seeding: Seed the HiBiT-tagged cells in a suitable live-cell assay medium.
-
Reagent Addition: Add the Nano-Glo® Live Cell Substrate to the medium.
-
Baseline Measurement: Take an initial luminescence reading before adding the compound.
-
Compound Addition: Add the PROTAC at various concentrations.
-
Kinetic Measurement: Measure the luminescence at regular intervals over a prolonged period (e.g., 24 hours) using a plate reader with temperature and atmospheric control.
-
Data Analysis: Analyze the kinetic data to determine the rate of degradation (kdeg) for each concentration.
| Kinetic Parameter | Description | Importance |
| kdeg | The rate constant for protein degradation. | Provides insights into the speed of action of the degrader. |
| t₁/₂ | The half-life of the protein in the presence of the degrader. | A direct measure of how quickly the protein is eliminated. |
Protocol 3: LC-MS/MS Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides a global, unbiased view of the proteome, allowing for the assessment of a degrader's selectivity and the identification of off-target effects.[13][14]
Materials:
-
Cell line of interest
-
PROTAC compound
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
LC-MS/MS system (e.g., Orbitrap)
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Grow cells and treat with the PROTAC at a concentration that gives maximal degradation of the POI, along with a vehicle control.
-
Lysis and Digestion: Harvest the cells, lyse them, and quantify the protein content. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Processing: Process the raw data using appropriate software to identify and quantify proteins across all samples.
-
Analysis: Compare the protein abundance profiles between the PROTAC-treated and vehicle-treated samples. Generate volcano plots to visualize significantly up- or down-regulated proteins. The target POI should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
Protocol 4: Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding the mechanism of action and for rational PROTAC design. Several biophysical techniques can be employed for this purpose.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between the POI and CRBN.[15][16] Typically, the POI and CRBN are tagged with a donor (e.g., Terbium) and an acceptor (e.g., d2) fluorophore, respectively. The formation of the ternary complex brings the fluorophores into close proximity, resulting in a FRET signal.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaLISA uses donor and acceptor beads that, when brought into proximity by the ternary complex, generate a chemiluminescent signal.[17]
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex in a cellular context.[15] Cells are treated with the PROTAC, and then an antibody against either the POI or CRBN is used to pull down the complex, which is then analyzed by Western blotting.
| Assay | Principle | Advantages | Considerations |
| TR-FRET | Proximity-based energy transfer | Homogeneous, high-throughput | Requires labeled proteins |
| AlphaLISA | Proximity-based signal amplification | High sensitivity, homogeneous | Can be prone to interference |
| Co-IP | Antibody-based pulldown | In-cell validation | Semi-quantitative, potential for artifacts |
Conclusion and Future Perspectives
This compound is a valuable building block for the development of potent and selective CRBN-recruiting degraders. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, characterization, and optimization of these promising therapeutic agents. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system deepens, the rational design of degraders based on this and other CRBN-binding scaffolds will continue to advance, expanding the "druggable" proteome and offering new hope for patients with a wide range of diseases.
References
-
A high-throughput PROTAC compound screening workflow for targeted protein degradation with the Orbitrap Astral mass spectrometer. Thermo Fisher Scientific.
-
Cereblon Ternary Complex PROTAC Assay Service. Reaction Biology.
-
Xing, Y., Zhao, L., & Li, W. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Frontiers in Chemistry, 8, 584957.
-
Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone.
-
Burslem, G. M., & Crews, C. M. (2017). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 1661, 239–251.
-
Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications. Revvity.
-
A high-throughput PROTAC compound screening workflow for targeted protein degradation with the Orbitrap Astral mass spectrometer for accurate label-free quantitation. LabRulez LCMS.
-
Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks.
-
Kadimisetty, K., et al. (Eds.). (2021). Targeted Protein Degradation: Methods and Protocols. Humana, New York, NY.
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285–E7292.
-
Ward, J. A., Perez‐Lopez, C., & Mayor-Ruiz, C. (2023). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. ChemBioChem, 24(9), e202200735.
-
Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165), e61734.
-
Targeted Protein Degradation. Promega.
-
Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX.
-
WESTERN BLOTTING. Proteintech Group.
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.
-
Edmondson, S. D., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 62(15), 6899-6927.
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH.
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications.
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate.
-
Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. ChemRxiv.
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv.
-
Directed Targeted Protein Degradation with Pre-Built HiBiT Cell Lines. Promega Connections.
-
Overview of PROTAC Linkers. ChemPep.
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. NIH.
-
What are PROTAC Linkers?. BroadPharm.
-
Development of CRBN-recruiting PROTACs and mode of action analysis. ResearchGate.
-
Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. NIH.
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH.
-
Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI.
-
Synthesis of RNA‐PROTACs and their mechanism of action. ResearchGate.
-
Target Protein Ligand-Linker Conjugates. MedchemExpress.com.
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. explorationpub.com [explorationpub.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. jove.com [jove.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. tandfonline.com [tandfonline.com]
- 16. labonline.com.au [labonline.com.au]
- 17. resources.revvity.com [resources.revvity.com]
Authored by: Senior Application Scientist, Bioanalytical Division
An Application Note and Protocol for the Quantitative Analysis of 5-(2,5-Difluorophenyl)picolinic Acid in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology. The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a reversed-phase C18 column, providing a sharp peak shape and resolution from endogenous matrix components. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), offering superior sensitivity and specificity. This method has been developed and validated in accordance with principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
Introduction
This compound is a substituted aromatic heterocyclic compound. As with many novel small molecules in the drug development pipeline, a reliable bioanalytical method is paramount for accurately characterizing its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[4][5][6]
The structural features of this compound, namely the pyridine ring and the carboxylic acid group, guide the analytical strategy. The basic pyridine nitrogen is readily protonated, making it ideal for positive mode electrospray ionization (ESI+). The overall hydrophobicity imparted by the difluorophenyl ring suggests good retention on a reversed-phase stationary phase like C18.[7][8]
This guide provides a comprehensive, step-by-step protocol, from sample preparation to data acquisition, and outlines the key parameters for method validation. The causality behind each step is explained to empower scientists to adapt or troubleshoot the method as needed.
Experimental Design
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): Picolinic-d4 acid or a structurally similar stable isotope-labeled analog is recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water (e.g., Optima™ LC/MS grade).
-
Additives: LC-MS grade formic acid (>99% purity).
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant), sourced from certified vendors.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, autosampler vials with inserts, and 0.22 µm syringe filters (if needed).
Instrumentation
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients at flow rates from 0.2 to 0.6 mL/min.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Controls
Rationale: Preparing accurate stock solutions, calibration standards (CALs), and quality control (QC) samples is the foundation of quantitative analysis. A separate stock solution for QCs verifies the accuracy of the primary stock used for CALs.
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Solutions: Prepare a series of intermediate working solutions for CALs and QCs by serially diluting the stock solutions with 50:50 (v/v) acetonitrile:water.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile to the final concentration that will be used for protein precipitation (e.g., 100 ng/mL).
-
Calibration (CAL) and Quality Control (QC) Samples: Spike the appropriate working solutions into blank human plasma to achieve the desired concentration range. A typical range might be 1-1000 ng/mL. Prepare QCs at a minimum of three levels: Low, Medium, and High.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis and foul the LC-MS system.[9][10] Acetonitrile is a highly efficient precipitating agent for this purpose.
Caption: Protein Precipitation Workflow for Plasma Samples.
Step-by-Step Protocol:
-
Aliquot 50 µL of plasma (blank, CAL, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[4]
-
Vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Rationale: The LC method is designed to separate the analyte from the ion-suppressing matrix components and any potential isomers. The MS method uses the highly selective MRM mode to ensure only the analyte of interest is quantified.
Caption: Simplified LC-MS/MS instrument configuration.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | Analyte: this compound IS: Picolinic-d4 acid (example) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 236.1m/z 128.1 |
| Product Ion (Q3) | m/z 190.1 (Loss of HCOOH)m/z 82.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized per instrument (e.g., Analyte: 15 eV, IS: 12 eV) |
Note: The exact m/z values and collision energies should be optimized empirically by infusing a standard solution of the analyte and internal standard into the mass spectrometer.[11][12] The precursor for picolinic acid is m/z 124, and a major product is m/z 78, corresponding to a loss of formic acid.[13] A similar neutral loss is predicted for the analyte.
Bioanalytical Method Validation (BMV)
To ensure the reliability of the data for pharmacokinetic studies, the method must be validated according to regulatory guidelines.[2][14] Key validation experiments include:
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.
-
Calibration Curve and Lower Limit of Quantification (LLOQ): A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should be fitted with a linear, weighted (1/x² or 1/x) regression. The LLOQ is the lowest standard on the curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal).
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision should be assessed by analyzing replicate QC samples (n≥5) at a minimum of three concentration levels (Low, Medium, High) on at least three different days. Acceptance criteria are typically within ±15% for accuracy (bias) and ≤15% for precision (CV), except at the LLOQ.[1][3]
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution. This ensures that co-eluting matrix components are not suppressing or enhancing the ionization of the analyte.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte must be assessed under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability at -80°C.
Conclusion
This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol and robust chromatographic conditions make it suitable for routine analysis in a regulated bioanalytical laboratory. The outlined validation parameters provide a clear framework for ensuring the method is fit-for-purpose and generates reliable data to support drug development programs.
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Published July 21, 2011. [Link][1][14]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Published May 2018. [Link][2]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Published January 2025. [Link]
-
European Medicines Agency (EMA). Guideline Bioanalytical method validation. Published July 21, 2011. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Presentation. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. Published May 2001. [Link]
-
Marin, S. J., Smith, J., & Neifeld, J. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. Published August 1, 2021. [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Published November 2022. [Link]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Slideshare. Bioanalytical method validation emea. Presentation. [Link]
-
De Nys, H., & Dillen, L. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Published February 20, 2019. [Link]
-
Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Published December 11, 2018. [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
PubMed. High-performance liquid chromatographic method for screening disorders of aromatic acid metabolism using a multi-detection system. Journal of Chromatography. Published October 12, 1984. [Link]
-
National Institutes of Health (NIH). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]
-
National Institutes of Health (NIH). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. [Link]
-
Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
PubMed. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Published November 30, 2007. [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
National Institutes of Health (NIH). Identification of small molecules using accurate mass MS/MS search. [Link]
-
ResearchGate. Examples of compounds analyzed as their Picolinyl ester derivatives by LC-MS/MS. [Link]
-
Liu, A. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. [Link]
-
Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Published September 18, 2023. [Link]
-
PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]
-
Wikipedia. Tandem mass spectrometry. [Link]
-
Midttun, Ø., et al. Supplementary data on method for analysis of Picolinic acid (Pic). Based on PMID 19337982. [Link]
-
Semantic Scholar. Chromatographic separations of aromatic carboxylic acids. [Link]
-
LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
-
Longdom Publishing. Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. clinicalpub.com [clinicalpub.com]
- 12. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. usercontent.one [usercontent.one]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: Enhancing Picolinic Acid Detection Through Strategic Derivatization
I. Introduction: The Analytical Challenge of Picolinic Acid
Picolinic acid (2-pyridinecarboxylic acid), a key metabolite in the kynurenine pathway of tryptophan, is implicated in a range of physiological and pathological processes, including immune response and neuroinflammation.[1][2] Its accurate quantification in complex biological matrices like plasma, urine, and cerebrospinal fluid is therefore crucial for advancing our understanding of various diseases.[3][4] However, the inherent physicochemical properties of picolinic acid—namely its polarity and, in some cases, low volatility—present significant analytical challenges, often leading to poor chromatographic resolution and low detection sensitivity in its native form.[5][6]
Chemical derivatization offers a robust solution to these challenges. By covalently modifying the carboxylic acid functional group, we can dramatically alter the molecule's properties to improve its analytical performance. This guide provides an in-depth exploration of various derivatization strategies tailored for the enhanced detection of picolinic acid using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
II. The Rationale for Derivatization: A Multi-Faceted Approach
The primary goals of derivatizing picolinic acid are to:
-
Increase Volatility for GC-MS: By converting the polar carboxylic acid group into a less polar, more volatile ester or silyl ester, we facilitate its transition into the gas phase, a prerequisite for GC analysis.[5][6]
-
Enhance Ionization Efficiency for LC-MS: Introducing a readily ionizable moiety, such as a picolinoyl group, can significantly boost the signal intensity in electrospray ionization (ESI)-MS, leading to lower detection limits.[7][8]
-
Introduce a Fluorophore for Fluorescence Detection: For highly sensitive and selective detection, a fluorescent tag can be attached to the picolinic acid molecule, enabling its quantification at very low concentrations.[1][9][10]
The choice of derivatization strategy is dictated by the analytical platform to be used and the specific requirements of the assay, such as sensitivity and sample matrix.
III. Derivatization Strategies for GC-MS Analysis
For GC-MS, the focus is on creating derivatives that are both volatile and thermally stable.[2]
A. Silylation: A Versatile Method for Increasing Volatility
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[11] The process involves replacing the acidic proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[11][12] This transformation reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility.[11]
Mechanism of Silylation:
The reaction typically proceeds by nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group.
Protocol 1: Trimethylsilylation (TMS) of Picolinic Acid
Objective: To prepare a volatile TMS ester of picolinic acid for GC-MS analysis.
Materials:
-
Picolinic acid standard or dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Sample Preparation: Ensure the sample containing picolinic acid is completely dry. Lyophilization or evaporation under a gentle stream of nitrogen is recommended.
-
Reagent Addition: To the dried sample in a GC-MS vial, add 50 µL of anhydrous pyridine to dissolve the analyte.
-
Silylation Reaction: Add 50 µL of MSTFA + 1% TMCS to the vial.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Causality Behind Experimental Choices:
-
MSTFA with TMCS: MSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst accelerates the reaction, ensuring complete derivatization, especially for sterically hindered acids.
-
Anhydrous Conditions: Silylating reagents are moisture-sensitive and will preferentially react with water, reducing the yield of the desired derivative. Therefore, maintaining anhydrous conditions is critical.
-
Heating: Heating the reaction mixture increases the reaction rate and ensures the completion of the derivatization process.
B. Esterification for GC-MS
Esterification, particularly methylation, is another widely used method to increase the volatility of carboxylic acids for GC analysis.[6]
IV. Derivatization for Enhanced LC-MS Detection
For LC-MS, the primary goal of derivatization is to improve the ionization efficiency of the analyte in the ESI source.
Picolinoyl Ester Derivatization: A Self-Enhancing Strategy
A particularly elegant strategy for enhancing the LC-MS detection of molecules with hydroxyl or carboxyl groups is to derivatize them with picolinic acid itself, or a labeled analogue like picolinic acid-d4.[5] This introduces a pyridine ring, which is readily protonated in the positive ion mode of ESI-MS, leading to a significant enhancement in signal intensity.[5][8] The use of a deuterated derivatizing agent also allows for the creation of an internal standard with a distinct mass shift, which is invaluable for accurate quantification.[3][5]
Mechanism of Picolinoyl Ester Formation (Mixed Anhydride Method):
This method involves the activation of the picolinic acid carboxyl group with an anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), to form a highly reactive mixed anhydride. This intermediate then readily reacts with the target carboxyl group (in this case, another picolinic acid molecule, though this is more commonly applied to other analytes) to form the ester.[5][8]
Protocol 2: Picolinic Acid-d4 Derivatization for LC-MS
Objective: To derivatize a target analyte containing a carboxyl group with picolinic acid-d4 to enhance its detection by LC-MS.
Materials:
-
Picolinic acid-d4
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile
-
Analyte standard or dried sample extract
-
Heating block
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: For a pure standard, weigh approximately 1 mg of the analyte into a reaction vial. For extracted samples, ensure they are evaporated to complete dryness.
-
Reagent Preparation:
-
Picolinic acid-d4 solution: 10 mg/mL in anhydrous acetonitrile.
-
MNBA solution: 20 mg/mL in anhydrous acetonitrile.
-
DMAP solution: 5 mg/mL in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of the picolinic acid-d4 solution.
-
Add 100 µL of the MNBA solution.
-
Add 100 µL of the DMAP solution.
-
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.[5]
-
Work-up and Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of ethyl acetate and 1 mL of saturated sodium bicarbonate solution to quench the reaction.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube and dry it over anhydrous sodium sulfate.
-
-
Final Sample Preparation: Evaporate the dried organic extract to dryness and reconstitute in a suitable volume of an appropriate solvent for LC-MS analysis.[5]
Causality Behind Experimental Choices:
-
MNBA and DMAP: MNBA is an effective coupling reagent for forming the mixed anhydride, and DMAP acts as a nucleophilic catalyst to accelerate the esterification reaction.
-
Quenching with Sodium Bicarbonate: The basic sodium bicarbonate solution neutralizes any remaining acidic reagents and byproducts, facilitating a clean extraction of the derivatized analyte into the organic solvent.
V. Fluorescence Derivatization for High-Sensitivity HPLC
When ultimate sensitivity is required, fluorescence derivatization is the method of choice. This involves attaching a fluorescent tag to the picolinic acid molecule, allowing for its detection at picomole or even femtomole levels.[9]
Post-Column Derivatization with Zinc Acetate and UV Irradiation
A unique and highly specific method for the fluorometric determination of picolinic acid involves post-column derivatization.[1][10][13] In this approach, the picolinic acid is first separated by HPLC and then mixed with a reagent containing zinc acetate. The column effluent is then irradiated with UV light, which induces the formation of a fluorescent product that can be detected with high sensitivity.[1][10][13]
Principle of Detection:
Picolinic acid, in the presence of zinc (II) ions, forms a complex that, upon UV irradiation, is converted into a highly fluorescent compound.[1][13] This method offers excellent selectivity as the fluorescence is generated in-situ after chromatographic separation.
Protocol 3: HPLC with Post-Column UV-Induced Fluorescence Detection
Objective: To quantify picolinic acid in biological samples with high sensitivity using post-column derivatization.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
C18 reversed-phase column (e.g., Capcell Pak C18)[1]
-
Post-column reaction system including a reagent pump, mixing tee, photoreaction coil, and fluorescence detector
Reagents:
-
Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.[1]
-
Reagent for Post-Column Reaction: The mobile phase itself can serve as the derivatization reagent in this setup.
Procedure:
-
Sample Pretreatment: For serum samples, deproteinize with perchloric acid, followed by neutralization with potassium hydroxide.[1]
-
HPLC Separation:
-
Inject the pretreated sample onto the C18 column.
-
Elute isocratically with the mobile phase at a flow rate of approximately 0.8 mL/min.[1]
-
-
Post-Column Reaction and Detection:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.89 to 455 pmol | [1][10] |
| Detection Limit (S/N=3) | 0.30 pmol | [1][10] |
| Mean Recovery from Serum | 99.0% | [1] |
VI. Visualization of Workflows
A. GC-MS Derivatization Workflow
Caption: General workflow for GC-MS analysis of picolinic acid after derivatization.
B. LC-MS Derivatization Workflow
Caption: Workflow for enhancing LC-MS detection via picolinoyl derivatization.
C. HPLC with Post-Column Derivatization Workflow
Sources
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Picolinic acid, TMS derivative [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of 5-(2,5-Difluorophenyl)picolinic Acid in Human Plasma using LC-MS/MS and HPLC-UV
Abstract
This application note presents robust and validated analytical methodologies for the precise and accurate quantification of 5-(2,5-Difluorophenyl)picolinic acid in human plasma. Designed for researchers, clinical scientists, and drug development professionals, this guide provides a detailed comparative analysis of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols herein are developed to ensure scientific integrity, offering step-by-step instructions for sample preparation, instrument operation, and data analysis. All methodologies are presented in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]
Introduction: The Significance of Quantifying this compound
This compound is a novel small molecule with therapeutic potential, necessitating the development of sensitive and reliable bioanalytical methods for its quantification in biological matrices. Accurate measurement of this compound in plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions for new drug candidates.[1][2] The insights gained from these studies, such as absorption, distribution, metabolism, and excretion (ADME) profiles, are indispensable for determining dosing regimens and ensuring patient safety and drug efficacy.
The acidic nature of the picolinic acid moiety and the hydrophobic character imparted by the difluorophenyl group present unique challenges and opportunities in method development. This guide addresses these by providing tailored sample preparation and analytical strategies.
Core Principles of Method Selection
The choice between LC-MS/MS and HPLC-UV hinges on the specific requirements of the study.
-
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, making it ideal for studies requiring low limits of detection, such as early-phase clinical trials or when only small sample volumes are available. The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, ensuring highly reliable data.[8]
-
HPLC-UV offers a more accessible and cost-effective alternative. While generally less sensitive than LC-MS/MS, it can be a suitable and robust method for later-stage studies or when higher analyte concentrations are expected.
Method 1: Ultra-Sensitive Quantification by LC-MS/MS
This section details a highly selective and sensitive method for the quantification of this compound using a triple quadrupole mass spectrometer.
Rationale for Experimental Design
The acidic nature of the analyte makes it amenable to negative ion mode electrospray ionization (ESI-), which often results in a strong signal for the deprotonated molecule [M-H]⁻. A stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
For sample preparation, protein precipitation is a rapid and effective method for removing the bulk of plasma proteins. However, to achieve the cleanest extracts and minimize ion suppression, a more rigorous technique like Solid-Phase Extraction (SPE) is detailed below.[9]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for this compound analysis.
Detailed Protocol: LC-MS/MS
3.3.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Sample Loading: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.
-
Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3.3.2. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.3.3. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Analyte: Q1/Q3 (To be determined) |
| IS: Q1/Q3 (To be determined) |
Method Validation Summary
The method should be fully validated according to regulatory guidelines.[1][3][10]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤20% at LLOQ) |
| Matrix Effect | CV ≤ 15% |
| Recovery | Consistent and reproducible |
Method 2: Robust Quantification by HPLC-UV
This method provides a reliable and accessible alternative to LC-MS/MS for the quantification of this compound, suitable for applications where high sensitivity is not a primary requirement.
Rationale for Experimental Design
The aromatic rings in the analyte's structure are expected to exhibit significant UV absorbance, making UV detection a viable quantification strategy. An acidic mobile phase is employed to ensure the analyte is in its protonated, less polar form, which promotes retention on a C18 reverse-phase column.[11] Sample preparation for HPLC-UV requires a clean extract to avoid interference from endogenous plasma components that may also absorb UV light. Liquid-Liquid Extraction (LLE) is an effective technique for this purpose.[9]
Experimental Workflow: HPLC-UV
Sources
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Synthesis of Novel Herbicides Utilizing 5-(2,5-Difluorophenyl)picolinic Acid
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Enduring Legacy and Future of Picolinic Acid Herbicides
The picolinic acid class of herbicides represents a cornerstone of modern weed management, renowned for their systemic action and efficacy against a wide spectrum of broadleaf weeds.[1][2] Compounds such as picloram, clopyralid, and aminopyralid have long been integral to agricultural productivity.[1][3] More recently, the development of 6-aryl-picolinate herbicides, including halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), has revitalized this chemical family, demonstrating that the picolinic acid scaffold is a fertile ground for discovering next-generation herbicides with improved toxicological and environmental profiles.[3][4][5]
These molecules function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of susceptible plant species.[5] Their unique mode of action, which involves binding to the auxin signaling F-box protein 5 (AFB5) receptor, offers a distinct advantage in managing weeds that have developed resistance to other herbicide classes.[4][5]
This guide focuses on the strategic incorporation of a 5-(2,5-difluorophenyl) moiety onto the picolinic acid core. The introduction of fluorine atoms into agrochemicals is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[6] The specific 2,5-difluoro substitution pattern on the phenyl ring is designed to modulate the electronic and steric properties of the molecule, potentially leading to enhanced herbicidal activity and a favorable selectivity profile.
These application notes provide a comprehensive, step-by-step protocol for the synthesis of 5-(2,5-difluorophenyl)picolinic acid, a key building block for novel herbicide candidates. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for researchers in the field.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of the starting materials is critical for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| 5-Bromopicolinic Acid | C₆H₄BrNO₂ | 202.01 | ~220-224 | A halogenated pyridine derivative, ideal for cross-coupling reactions. |
| 2,5-Difluorophenylboronic Acid | C₆H₅BF₂O₂ | 157.91 | ~135-140 | An organoboron compound prone to protodeboronation under harsh basic conditions.[7] |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | The parent compound, a white, water-soluble solid.[8] |
Synthetic Workflow: A Strategic Approach
The synthesis of this compound is most efficiently achieved through a two-step process. This involves an initial esterification of the starting material, 5-bromopicolinic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and concluding with saponification to yield the final product.
Detailed Experimental Protocols
Protocol 1: Esterification of 5-Bromopicolinic Acid
Rationale: The esterification of the carboxylic acid to its methyl ester is a crucial protecting step. This prevents potential side reactions of the carboxylic acid group during the subsequent palladium-catalyzed cross-coupling reaction. Using a simple acid catalyst like sulfuric acid in methanol is an efficient and cost-effective method for this transformation.
Materials:
-
5-Bromopicolinic acid (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 5-bromopicolinic acid in anhydrous methanol in a round-bottom flask. A typical concentration is 0.2-0.5 M.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-bromopicolinate as a crude product, which can often be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[7] In this step, the carbon-bromine bond of the picolinate is coupled with the carbon-boron bond of 2,5-difluorophenylboronic acid. The choice of a palladium catalyst with a suitable ligand, such as Pd(dppf)Cl₂, is critical for an efficient reaction. A mild base like sodium carbonate is used to facilitate the transmetalation step while minimizing the competing protodeboronation of the electron-deficient 2,5-difluorophenylboronic acid.[7] A mixed solvent system of dioxane and water is commonly employed to ensure the solubility of both the organic and inorganic reagents.
Materials:
-
Methyl 5-bromopicolinate (1.0 eq)
-
2,5-Difluorophenylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add methyl 5-bromopicolinate, 2,5-difluorophenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction is generally complete in 12-24 hours. Monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure methyl 5-(2,5-difluorophenyl)picolinate.
Protocol 3: Saponification to the Final Product
Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and reliable method that proceeds under mild conditions, preventing degradation of the product.
Materials:
-
Methyl 5-(2,5-difluorophenyl)picolinate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate
Procedure:
-
Dissolve the methyl 5-(2,5-difluorophenyl)picolinate in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide and stir the mixture at room temperature. The reaction is typically complete in 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M or 2M HCl. A white precipitate of the product should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Mechanism of Action: A Molecular Perspective
Herbicides derived from this compound are expected to act as synthetic auxins, hijacking the plant's natural growth regulation machinery.
The herbicidal molecule binds to the AFB5 auxin receptor, promoting the formation of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFAFB5).[4][5] This complex then targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in epinastic growth, disruption of normal physiological processes, and ultimately, the death of the susceptible plant.[9][10]
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of this compound, a promising scaffold for the development of novel synthetic auxin herbicides. The strategic incorporation of the difluorophenyl moiety is a rational design approach aimed at enhancing the herbicidal properties of the picolinate core. Further structure-activity relationship (SAR) studies, by modifying substituents on both the pyridine and phenyl rings, can lead to the identification of candidates with superior efficacy, crop selectivity, and environmental safety profiles. This work serves as a foundational resource for researchers dedicated to advancing agrochemical innovation.
References
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available at: [Link]
-
Picolinic acid family of herbicides - management of invasive plants in the western usa. Montana State University. Available at: [Link]
- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry Letters, 26(3), 945-949.
-
Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
picolinic acid hydrochloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Picolinic acid. Wikipedia. Available at: [Link]
-
5-Phenyl-picolinic acid. Oakwood Chemical. Available at: [Link]
-
List of herbicides. Wikipedia. Available at: [Link]
Sources
- 1. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 2. List of herbicides - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Picolinic acid - Wikipedia [en.wikipedia.org]
- 9. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Picolinic Acid Derivatives in Anticonvulsant Research
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in the fields of neurology, medicinal chemistry, and pharmacology.
Objective: This document provides a comprehensive technical guide on the exploration of picolinic acid derivatives as potential anticonvulsant agents. It outlines the underlying scientific rationale, detailed protocols for synthesis and screening, and methodologies for data interpretation, grounded in established preclinical standards.
Section 1: Scientific Rationale and Therapeutic Hypothesis
Epilepsy is a complex neurological disorder characterized by an imbalance between excitatory and inhibitory signaling in the brain.[1] While numerous antiepileptic drugs (AEDs) exist, a significant portion of patients remain pharmacoresistant, necessitating the discovery of novel therapeutic agents.[2] Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have emerged as a promising, yet underexplored, class of compounds for anticonvulsant development.
The Kynurenine Pathway: A Double-Edged Sword in Epilepsy
The primary metabolic route for tryptophan is the kynurenine pathway (KP), which produces a range of neuroactive compounds.[3][4] This pathway is critically implicated in the pathophysiology of epilepsy.[1] The KP branches to produce both neurotoxic and neuroprotective metabolites:
-
Neurotoxic Branch: Leads to the production of quinolinic acid , an N-methyl-D-aspartate (NMDA) receptor agonist that promotes excitotoxicity and can induce seizures.[3][5]
-
Neuroprotective Branch: Generates kynurenic acid , an antagonist of ionotropic glutamate receptors, and picolinic acid .[3][4]
Dysregulation of the KP, often observed in epilepsy, can lead to an overproduction of quinolinic acid, contributing to neuronal hyperexcitability.[3][6] Therefore, strategies aimed at modulating this pathway to favor the production of neuroprotective metabolites represent a viable therapeutic approach. Picolinic acid derivatives are hypothesized to exert anticonvulsant effects by either directly modulating neuronal excitability or by influencing the metabolic flux of the kynurenine pathway.
Proposed Mechanisms of Action
The precise anticonvulsant mechanism of picolinic acid derivatives is an active area of investigation. Based on the known functions of endogenous picolinic acid and general principles of anticonvulsant pharmacology, several hypotheses can be proposed:
-
Modulation of Glutamatergic Neurotransmission: Attenuation of excitatory signaling mediated by glutamate is a key mechanism of many AEDs.[7] Picolinic acid derivatives may reduce glutamate-mediated excitotoxicity.
-
Enhancement of GABAergic Inhibition: Picolinic acid may indirectly enhance the action of GABA, the brain's primary inhibitory neurotransmitter.[7]
-
Chelation of Divalent Cations: Picolinic acid is a well-known chelating agent, particularly for zinc (Zn²⁺).[8][9] Zinc homeostasis is crucial for regulating neuronal excitability, and its dysregulation is linked to seizures. By forming complexes, such as zinc picolinate, these derivatives can modulate zinc availability and signaling.[10][11][12]
The following diagram illustrates the central role of the Kynurenine Pathway in neuronal excitability.
Caption: The Kynurenine Pathway and its neuroactive metabolites.
Section 2: Synthesis and Characterization
The development of novel anticonvulsants begins with medicinal chemistry. The picolinic acid scaffold can be readily modified to explore structure-activity relationships (SAR). Amide derivatives, for instance, have shown promise in previous studies.[13][14]
Protocol 1: General Synthesis of Picolinic Acid Amide Derivatives
Causality: This protocol describes a standard carbodiimide-mediated coupling reaction, a robust and widely used method for amide bond formation from a carboxylic acid and an amine. EDCI is a water-soluble carbodiimide that activates the carboxyl group of picolinic acid, making it susceptible to nucleophilic attack by the primary amine. HOBt is added as a coupling additive to suppress side reactions and improve yield and purity.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve picolinic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane or DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired substituted primary amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: Preclinical Screening Cascade
A hierarchical screening approach is essential for the efficient evaluation of candidate compounds. This process begins with high-throughput in vitro assays and progresses to more complex and physiologically relevant in vivo models for the most promising candidates.
Caption: Hierarchical workflow for preclinical anticonvulsant screening.
Section 3.1: In Vitro Evaluation
In vitro models provide a controlled environment to investigate the direct effects of compounds on neuronal networks, free from the complexities of whole-animal physiology.[2][15]
Protocol 2: Electrophysiology in Acute Hippocampal Slices
Causality: The hippocampus is a brain region critically involved in seizure generation.[6] This protocol uses an ex vivo slice preparation where the intrinsic circuitry is preserved. Epileptiform activity is induced by applying a GABA-A receptor antagonist, picrotoxin, which removes synaptic inhibition and leads to synchronized neuronal bursting that mimics seizure-like events.[16] The ability of a test compound to suppress this activity is a strong indicator of potential anticonvulsant efficacy.
Methodology:
-
Slice Preparation:
-
Anesthetize a young adult rat (e.g., Wistar) and perform decapitation, following institutionally approved animal care guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut transverse hippocampal slices (350-450 µm thick) using a vibratome.
-
Transfer slices to an interface chamber and allow them to recover for at least 1 hour, perfused with oxygenated aCSF at 32°C.[17]
-
-
Induction of Epileptiform Activity:
-
Switch the perfusion to aCSF containing a convulsive agent, typically picrotoxin (10-30 µM), to induce epileptiform discharges.[16]
-
-
Electrophysiological Recording:
-
Place a glass microelectrode (filled with aCSF) into the stratum pyramidale of the CA1 or CA3 region to record extracellular field potentials.[17]
-
Record baseline epileptiform activity for at least 20 minutes to ensure stability.
-
-
Compound Application:
-
Prepare stock solutions of the picolinic acid derivative in a suitable vehicle (e.g., DMSO).
-
Perfuse the slice with aCSF containing the test compound at various concentrations.
-
Record the activity for 20-30 minutes at each concentration.
-
-
Data Analysis:
-
Measure the frequency and amplitude of the epileptiform discharges before, during, and after compound application.
-
Calculate the percentage reduction in discharge frequency to determine the compound's potency (e.g., calculate an IC₅₀).
-
Section 3.2: In Vivo Evaluation
In vivo models are indispensable for evaluating a compound's efficacy, neurotoxicity, and pharmacokinetic profile in a whole organism.[18][19] The following protocols are considered "gold standards" in the field.[18]
Protocol 3: Maximal Electroshock (MES) Seizure Test
Causality: The MES test is a predictive model for generalized tonic-clonic seizures.[20] The electrical stimulus induces a stereotyped seizure pattern, culminating in a tonic hindlimb extension (THE). The ability of a compound to prevent the THE phase indicates its capacity to prevent seizure spread.
Methodology:
-
Animal Preparation: Use adult mice (e.g., Swiss Webster), weighing 20-30g. Administer the test compound via intraperitoneal (i.p.) injection or oral gavage. A control group should receive the vehicle alone.
-
Time to Peak Effect: Determine the time of peak effect for the compound in a preliminary experiment. All subsequent tests should be conducted at this time point.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2 seconds duration) via corneal or ear-clip electrodes.
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of tonic hindlimb extension for 10 seconds.
-
Endpoint: The absence of the tonic hindlimb extension is defined as protection.
-
Dose-Response: Test the compound at a range of doses to determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected.
Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Test
Causality: The subcutaneous PTZ test is a model for clonic and absence seizures.[2][18] PTZ is a GABA-A receptor antagonist that induces a clonic seizure lasting for at least 5 seconds. This model identifies compounds that can raise the seizure threshold.
Methodology:
-
Animal Preparation: As in the MES test, administer the test compound or vehicle to mice and wait for the time of peak effect.
-
PTZ Administration: Administer a subcutaneous (s.c.) injection of PTZ at a convulsive dose (CD₉₇, the dose that causes convulsions in 97% of control animals, typically ~85 mg/kg).
-
Observation: Observe the animals for 30 minutes for the presence of a clonic seizure, defined as clonus of the limbs, jaw, or vibrissae lasting for at least 5 seconds.
-
Endpoint: The absence of a clonic seizure within the 30-minute observation period is defined as protection.
-
Dose-Response: Test the compound at a range of doses to determine the ED₅₀.
Protocol 5: Neurotoxicity Assessment (Rota-rod Test)
Causality: It is crucial to distinguish between specific anticonvulsant activity and non-specific motor impairment caused by sedation or ataxia. The Rota-rod test provides a quantitative measure of motor coordination.[13]
Methodology:
-
Training: Before the test day, train mice to stay on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least one minute.
-
Testing: On the test day, administer the compound or vehicle. At the time of peak effect, place the animals on the Rota-rod.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod within one minute.
-
Dose-Response: Test the compound at various doses to determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.
Section 4: Data Interpretation and Lead Candidate Selection
The ultimate goal of screening is to identify compounds with a wide margin of safety. This is quantified by the Protective Index (PI) .
Protective Index (PI) = TD₅₀ (Rota-rod) / ED₅₀ (MES or PTZ)
A higher PI indicates a greater separation between the doses required for therapeutic effect and those causing adverse effects. A compound with a PI > 1 is generally considered a candidate for further investigation.
Data Presentation: Comparative Analysis Table
The following table provides a template for summarizing and comparing the preclinical data for a series of hypothetical picolinic acid derivatives.
| Compound ID | Chemical Modification | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Rota-rod TD₅₀ (mg/kg) | Protective Index (PI) [MES] | Protective Index (PI) [PTZ] |
| PA-001 | Benzylamide | 35 | >100 | 150 | 4.3 | <1.5 |
| PA-002 | 2-Fluorobenzylamide | 25 | 80 | 175 | 7.0 | 2.2 |
| PA-003 | 4-Chlorobenzylamide | 40 | >100 | 120 | 3.0 | <1.2 |
| PA-004 | 2,6-Dichlorobenzylamide | 22 | 65 | 110 | 5.0 | 1.7 |
| Phenytoin | Reference Drug | 9.5 | >100 | 68 | 7.2 | N/A |
| Ethosuximide | Reference Drug | >300 | 130 | >500 | N/A | >3.8 |
Interpretation: In this hypothetical dataset, compound PA-002 emerges as a promising lead. It shows potent activity in the MES test with an ED₅₀ of 25 mg/kg and a high Protective Index of 7.0, comparable to the reference drug Phenytoin. Its activity in the PTZ model suggests a broader spectrum of action than Phenytoin.
References
- Lévesque, M., & Avoli, M. (2013). The kynurenine pathway and epilepsy. Journal of Neurochemistry, 127(3), 337-347.
- Gama, R., Chaves, F. R., & Rola, F. H. (2018). Role of the Kynurenine Pathway in Epilepsy. Current Neuropharmacology, 16(1), 47-54.
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1), 148-161.
- Gupta, N. K., & Sharma, A. (2025). Kynurenine Pathway in Epilepsy: Unraveling Its Role in Glutamate Excitotoxicity, GABAergic Dysregulation, Neuroinflammation, and Mitochondrial Dysfunction. Journal of Molecular Neuroscience.
- Sharma, P., Singh, D., & Singh, R. (2020). Differential Levels of Tryptophan–Kynurenine Pathway Metabolites in the Hippocampus, Anterior Temporal Lobe, and Neocortex in an Animal Model of Temporal Lobe Epilepsy. International Journal of Molecular Sciences, 21(18), 6835.
- Semantic Scholar. (n.d.).
- Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749-760.
- Semantic Scholar. (n.d.). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
-
Inotiv. (n.d.). Epilepsy. Retrieved from [Link]
-
Slideshare. (n.d.). Anti epileptic screening model. Retrieved from [Link]
-
Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]
- DocsDrive. (n.d.). Animal Models for Pre-Clinical Antiepileptic Drug Research.
- Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and peptide letters, 12(7), 701-704.
-
Ingenta Connect. (2005). New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. Retrieved from [Link]
- Löscher, W., & Schmidt, D. (2017). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. Frontiers in Neurology, 8, 12.
- Grewal, G. K., Kukal, S., Kanojia, N., Madan, K., Saso, L., & Kukreti, R. (2016). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Molecules, 21(10), 1361.
- Paruszewski, R., Strupińska, M., & Rostafińska-Suchar, G. (2006). Stability of new anticonvulsant derivatives of picolinic, nicotinic, cyclocarboxylic acids in body fluids and tissues. Acta poloniae pharmaceutica, 63(5), 373-378.
-
Wikipedia. (n.d.). Zinc picolinate. Retrieved from [Link]
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 145-151.
- Taylor & Francis Online. (n.d.).
- Singh, A., & Prajapati, S. K. (2023). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Drug Delivery and Therapeutics, 13(5), 1-5.
- Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166.
-
PharmaCompass. (n.d.). Zinc Picolinate. Retrieved from [Link]
- Heinemann, U., & Avoli, M. (1990). Anticonvulsant effects of tetronic acid derivatives on picrotoxin induced epileptiform activity in rat hippocampal slices. Neuroscience letters, 113(1), 97-101.
- Krieger, I. (1980). Picolinic acid in the treatment of disorders requiring zinc supplementation. Nutrition reviews, 38(4), 148-150.
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. Epilepsy | Kynurenine Pathway in Epilepsy: Unraveling Its Role in Glutamate Excitotoxicity, GABAergic Dysregulation, Neuroinflammation, and Mitochondrial Dysfunction | springermedicine.com [springermedicine.com]
- 4. Kynurenine Pathway in Epilepsy: Unraveling Its Role in Glutamate Excitotoxicity, GABAergic Dysregulation, Neuroinflammation, and Mitochondrial Dysfunction | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Kynurenine pathway enzymes in a rat model of chronic epilepsy: immunohistochemical study of activated glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. Zinc picolinate - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Zinc Picolinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Picolinic acid in the treatment of disorders requiring zinc supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches | Semantic Scholar [semanticscholar.org]
- 16. Anticonvulsant effects of tetronic acid derivatives on picrotoxin induced epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docsdrive.com [docsdrive.com]
- 20. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
troubleshooting 5-(2,5-Difluorophenyl)picolinic acid synthesis side reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(2,5-Difluorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important building block. We will address common issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your research.
The synthesis of this biaryl compound typically relies on a palladium-catalyzed cross-coupling reaction, a powerful but nuanced transformation. The presence of a pyridine ring and a carboxylic acid group introduces specific challenges that require careful optimization. This guide provides field-proven insights to help you navigate these complexities.
Frequently Asked Questions & Troubleshooting Guides
Section 1: The Suzuki-Miyaura Cross-Coupling Step
This is the most common and critical step in the synthesis, typically involving the coupling of a 5-halopicolinate with (2,5-difluorophenyl)boronic acid.
Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the most likely causes?
A1: A low or zero yield in a Suzuki-Miyaura coupling is a common issue that can usually be traced back to one of four areas: the catalyst system, the reagents, the reaction conditions, or the workup.
-
Catalyst Inactivation: The pyridine nitrogen is a known inhibitor of palladium catalysts. It can coordinate to the palladium center, slowing down or halting the catalytic cycle.[1] Using sterically hindered and electron-rich phosphine ligands can prevent this inhibitory coordination and promote the desired reaction.
-
Reagent Quality:
-
Boronic Acid Instability: Arylboronic acids can undergo decomposition (protodeboronation) upon storage.[2] It is highly recommended to use fresh or properly stored boronic acid. Alternatively, more stable boronate esters, such as pinacol esters, or potassium aryltrifluoroborates can be used, which are less prone to protodeboronation.[3]
-
Solvent and Base Purity: The presence of water and oxygen can significantly impact the reaction. Ensure solvents are rigorously degassed to remove oxygen, which can oxidize the Pd(0) catalyst. The base must be anhydrous and of high purity.
-
-
Sub-optimal Conditions:
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.[4] For pyridine substrates, inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like alkoxides.
-
Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions. The optimal temperature should be determined empirically, starting around 80-100 °C.
-
Q2: I'm observing a significant amount of 2-picolinic acid in my reaction mixture. What is causing this dehalogenation side reaction?
A2: The formation of 2-picolinic acid (or its ester) is a result of a dehalogenation side reaction, where the bromine or iodine atom on the starting material is replaced by a hydrogen atom. This is a common side reaction in Suzuki couplings.[2]
The mechanism often involves the palladium catalyst gaining a hydride ligand, typically from the solvent (like an alcohol) or an amine base. This palladium-hydride species can then undergo reductive elimination with the aryl group to form the dehalogenated product.[2]
Mitigation Strategies:
-
Rigorous Degassing: Remove all dissolved oxygen from the solvent and reagents. Oxygen can participate in side reactions that lead to catalyst decomposition and promote pathways leading to dehalogenation.
-
Choice of Solvent: Avoid using alcohol-based solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[2]
-
Optimize Base: Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Amine bases are more likely to be a source of hydrides.
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can disfavor the dehalogenation pathway.[1]
Q3: My primary impurity is a bipyridine or a difluorobiphenyl species. How do I prevent this homocoupling?
A3: Homocoupling is another frequent side reaction where two molecules of the boronic acid (forming 2,2',5,5'-tetrafluorobiphenyl) or two molecules of the halopyridine (forming a bipyridine) couple together.
This side reaction is often promoted by:
-
Presence of Oxygen: Oxygen can facilitate the oxidative coupling of boronic acids. Thorough degassing is the most effective preventative measure.
-
High Temperature: Elevated temperatures can increase the rate of homocoupling.[1] Running the reaction at the lowest effective temperature can minimize this.
-
High Catalyst Concentration: A high concentration of the palladium catalyst can sometimes favor homocoupling pathways.
To suppress homocoupling, ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen), use the minimum necessary temperature for the reaction to proceed, and optimize the catalyst loading.
Section 2: The Nitrile Hydrolysis Route
An alternative and robust synthetic route involves performing the Suzuki coupling on 5-bromo-2-cyanopyridine and then hydrolyzing the nitrile to the carboxylic acid in the final step. This can circumvent issues related to the free carboxylic acid interfering with the coupling reaction.
Q4: I've successfully made 5-(2,5-Difluorophenyl)-2-cyanopyridine, but the nitrile hydrolysis is stopping at the amide intermediate. How can I push the reaction to completion?
A4: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] It is common for the reaction to stall at this stage, especially under mild conditions, as amide hydrolysis is often slower than nitrile hydrolysis.
Strategies to Drive the Reaction to Completion:
-
Acidic Hydrolysis: Heating the amide intermediate under reflux with a strong aqueous acid like 6M HCl or H₂SO₄ is typically effective.[6][7] The ammonium salt of the acid is formed initially, and the free carboxylic acid is obtained after neutralization.
-
Basic Hydrolysis: Refluxing with a strong aqueous base like NaOH or KOH will hydrolyze the amide to the carboxylate salt.[7][8] Ammonia gas is liberated during this process. A subsequent acidification step with a strong acid is required to protonate the carboxylate and precipitate the desired picolinic acid.
-
Increased Temperature and Reaction Time: If using existing conditions, simply increasing the reaction temperature and extending the time can often be sufficient to hydrolyze the stable amide intermediate.
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Condition | Reagents | Pros | Cons |
| Acidic | 6M HCl or H₂SO₄, Heat | Direct formation of the free acid after workup. | Can be harsh for acid-sensitive functional groups. Potential for decarboxylation at high temperatures.[6][7] |
| Basic | 6M NaOH or KOH, Heat | Generally faster for amide hydrolysis. | Forms the salt; requires a separate acidification step. Base-sensitive groups may not be tolerated.[7][8] |
Q5: During my final hydrolysis step, I'm seeing a loss of product and the formation of 2-(2,5-difluorophenyl)pyridine. What is happening?
A5: You are likely observing thermal decarboxylation. Picolinic acids (pyridine-2-carboxylic acids) are uniquely susceptible to losing CO₂ upon heating, a reaction often referred to as the Hammick reaction.[9][10]
The mechanism involves the formation of a zwitterion, which then loses CO₂ to generate a reactive ylide or carbene intermediate at the 2-position of the pyridine ring.[9] This intermediate is then quenched by a proton from the solvent to yield the decarboxylated product. Both electron-withdrawing and electron-releasing substituents can accelerate this decarboxylation.[11][12]
Mitigation Strategies:
-
Lower the Temperature: This is the most critical factor. Conduct the hydrolysis at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Avoid Prolonged Heating: Monitor the reaction closely and stop the heating as soon as the starting material is consumed to prevent over-exposure to high temperatures.
-
Use Milder Conditions: If possible, explore enzymatic hydrolysis or conditions that do not require high temperatures.
-
pH Control: The rate of decarboxylation can be pH-dependent. For picolinic acids, the rate often maximizes at an intermediate pH and is slower for the fully protonated acid or the anion.[13] Adjusting the pH away from this maximum-rate region can help.
Diagram 1: The Decarboxylation Side Reaction This diagram illustrates the mechanism of thermal decarboxylation, a key side reaction for picolinic acids.
Caption: Mechanism of thermal decarboxylation of the target molecule.
Section 3: Purification & Analysis
Q6: I'm having difficulty purifying the final product. It streaks on silica gel and the recovery is poor. What are the best practices for purification?
A6: Picolinic acids are amphoteric and can be challenging to purify via standard silica gel chromatography due to their ability to act as both an acid and a base (zwitterionic character). This leads to strong interactions with the silica surface, causing streaking and poor recovery.
Recommended Purification Methods:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute acid (e.g., 0.1M HCl) to remove any basic impurities.
-
Extract the desired product into a basic aqueous phase (e.g., saturated NaHCO₃ solution). The picolinic acid will deprotonate and move into the aqueous layer, leaving neutral impurities behind.
-
Wash the basic aqueous layer with an organic solvent one more time to remove residual neutral impurities.
-
Carefully re-acidify the aqueous layer with cold 1M HCl until the product precipitates out (typically around pH 3-4).
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Crystallization/Precipitation: The product is often a crystalline solid.[14] Crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective purification method.
-
Modified Chromatography: If chromatography is necessary, consider adding a small amount of acetic acid (0.5-1%) to the eluent. This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to better peak shape and recovery.
Appendices
Appendix A: Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reagent Setup: To a flame-dried Schlenk flask, add methyl 5-bromopicolinate (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction mixture should be about 0.1 M in the limiting reagent.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by silica gel chromatography. The resulting ester can then be hydrolyzed to the final acid product.
Diagram 2: Suzuki Coupling Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- Hammick reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hammick_reaction]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v77-185]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [URL: https://www.researchgate.net/publication/237107755_Kinetics_and_mechanism_of_decarboxylation_of_some_pyridinecarboxylic_acids_in_aqueous_solution_II]
- Decarboxylation - Wikipedia. [URL: https://en.wikipedia.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v77-185]
- Hydrolysis of nitriles - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html]
- Chemistry of Nitriles - Chemistry LibreTexts. (2025). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
- Process for synthesis of picolinamides - Google Patents. (2021). [URL: https://patents.google.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Rutledge, P. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25954572/]
- Rutledge, P. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/276274495_Synthesis_and_structural_characterisation_of_amides_from_picolinic_acid_and_pyridine-26-dicarboxylic_acid]
- 5 Nitrile Hydrolysis Steps - Finance Fusion. (2025). [URL: https://finance-fusion.net/5-nitrile-hydrolysis-steps/]
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-hydrolysis-to-carboxylic-acid-mechanism/]
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives - Benchchem. [URL: https://www.benchchem.
- Nitrile to Acid - Common Conditions. [URL: https://www.synarchive.com/reaction/nitrile-to-acid-common-conditions]
- Process for the production of new picolinic acid derivatives - Google Patents. (1966). [URL: https://patents.google.
- The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/32742962_The_Reductive_Cleavage_Of_Picolinic_Amides]
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Picolinic acid hydrochloride - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0741]
- Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_275533814]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_and_Organometallic_Reactions/19.10%3A_Suzuki-Miyaura_Coupling]
- A kind of method of preparing picolinic acid - Google Patents. (2013). [URL: https://patents.google.
- 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram. [URL: https://www.laballey.com/products/5-2-5-difluorophenyl-picolinic-acid-min-97]
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/257771764_Reactivity_of_3-Iodoimidazo12-apyridines_Using_a_Suzuki-Type_Cross-Coupling_Reaction]
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023). [URL: https://www.mdpi.com/2673-4573/3/1/6]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen research portal. [URL: https://research.rug.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/content/13/1/100]
- Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/240217983_Preparation_of_pyridinemonocarboxylic_acids_by_catalytic_vapour_phase_oxidation_of_alkylpyridines_I_Oxidation_of_2-_and_3-picoline_and_decarboxylation_of_2-and_3-pyridinecarboxylic_acid_in_the_vapour]
- 5-substituted picolinic acid compounds and their method of use - Google Patents. (2001). [URL: https://patents.google.
- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012). [URL: https://irl.umsl.edu/thesis/182]
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- The Suzuki Reaction - Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
- 5-(Difluoromethyl)picolinic acid, 5-(difluoromethyl)-2-Pyridinecarboxylic acid - MolCore. [URL: https://www.molcore.com/859538-41-3.html]
- Processes for the production of picolinic acid dericatives - Google Patents. (1966). [URL: https://patents.google.
- Sustainable Production of 2,5-Furandicarboxylic Acid via Nickel-Based Heterogeneous Catalysis from 5-Hydroxymethylfurfural - MDPI. [URL: https://www.mdpi.com/2073-4344/13/10/1376]
- Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://www.hymasynthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
- 10. Decarboxylation - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
optimizing reaction conditions for 5-(2,5-Difluorophenyl)picolinic acid derivatization
Welcome to the technical support center for the derivatization of 5-(2,5-Difluorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your target derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for derivatizing the carboxylic acid group of this compound?
The most common derivatization strategy for this molecule is the formation of amides or esters. Given its prevalence in medicinal chemistry, amide bond formation is particularly critical. This is typically achieved by activating the carboxylic acid, followed by the addition of a nucleophile (an amine).
The three primary classes of reagents for this transformation are:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are cost-effective but can lead to side products and require additives.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient and rapid activators. They are often the go-to choice for challenging couplings due to their high reactivity and suppression of side reactions.
-
Phosphonium Salts: Reagents like BOP and PyBOP are also very effective but are used less frequently now due to the formation of carcinogenic HMPA as a byproduct.
For this compound, the electronic properties of the aromatic systems do not significantly hinder the activation of the carboxylic acid. Therefore, the choice of coupling agent often depends on the nucleophilicity of the amine, desired reaction time, and cost considerations.
Q2: How do I select the appropriate solvent and base for my coupling reaction?
Solvent and base selection is critical for ensuring high conversion and minimizing side reactions.
-
Solvents: The ideal solvent should fully dissolve all reactants and reagents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.
-
DCM: Excellent for many reactions, easy to remove under vacuum. However, some amine salts may have poor solubility.
-
DMF: A highly polar aprotic solvent that is excellent for dissolving polar reactants and salts. It can be difficult to remove completely and may require higher temperatures, which can sometimes lead to side reactions.
-
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if provided as a hydrochloride or trifluoroacetate salt).
-
Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is highly effective and widely used.
-
Triethylamine (TEA): Also common, but its smaller steric profile can sometimes lead to it acting as a nucleophile, causing side reactions.
-
N-Methylmorpholine (NMM): A good alternative, particularly when racemization is a concern with chiral amines.
-
A typical starting point would be using HATU with DIPEA in DMF for a broad range of amines.
Q3: My amine nucleophile is very weak or sterically hindered. What special considerations should I take?
For challenging nucleophiles, a more robust activation and reaction strategy is necessary.
-
Use a High-Performance Coupling Reagent: HATU is generally considered superior for difficult couplings due to the formation of a highly reactive HOBt-ester intermediate, which is less prone to side reactions than the O-acylisourea intermediate formed from carbodiimides.
-
Increase Reaction Temperature: While room temperature is standard, gently heating the reaction to 40-50 °C can often drive the reaction to completion. Monitor closely for potential degradation.
-
Pre-activation: Activate the this compound with the coupling agent and base for 15-30 minutes before adding the amine. This ensures the active ester is fully formed, maximizing its availability for the nucleophilic attack.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the derivatization process.
Problem 1: Low or No Product Formation
Observation: TLC or LC-MS analysis shows a significant amount of unreacted this compound starting material after the expected reaction time.
-
Cause 1: Inefficient Carboxylic Acid Activation. The coupling reagent may be degraded or insufficient.
-
Solution A - Verify Reagent Quality: Ensure your coupling agent (e.g., HATU, HBTU, EDC) is fresh and has been stored under anhydrous conditions. HATU and related reagents are moisture-sensitive.
-
Solution B - Increase Stoichiometry: Increase the equivalents of the coupling agent from a typical 1.1 eq. to 1.3-1.5 eq. This can help drive the activation to completion.
-
Solution C - Pre-activation: Stir the carboxylic acid, coupling agent, and base (e.g., DIPEA) in the solvent (e.g., DMF) for 15-30 minutes at room temperature before adding the amine. This ensures the activated ester intermediate is fully formed prior to nucleophilic attack.
-
-
Cause 2: Poor Nucleophilicity of the Amine. The amine may be protonated, sterically hindered, or electronically poor.
-
Solution A - Check Base Stoichiometry: If the amine is supplied as a salt (e.g., HCl or TFA salt), ensure you are using at least 2 equivalents of base: one to neutralize the salt and one for the coupling reaction itself. A common protocol uses 1 eq acid, 1.2 eq amine salt, 1.2 eq HATU, and 3 eq DIPEA.
-
Solution B - Increase Temperature: For hindered or electron-deficient amines, gently heating the reaction mixture to 40-50 °C can provide the necessary activation energy to overcome the reaction barrier.
-
-
Cause 3: Reagent Solubility Issues. If any component, particularly the amine salt, is not fully dissolved, the reaction will be slow or incomplete.
-
Solution A - Change Solvent: If using DCM and observing poor solubility, switch to a more polar aprotic solvent like DMF.
-
Solution B - Sonication: Briefly sonicating the mixture can help break up solid aggregates and improve dissolution.
-
Caption: Troubleshooting decision tree for low reaction conversion.
Problem 2: Significant Side Product Formation
Observation: LC-MS or TLC shows a new spot, indicating the formation of an undesired byproduct. The mass may correspond to a dimer, a reaction with the solvent, or another unexpected structure.
-
Cause 1: N-Acylurea Formation (with Carbodiimides like EDC/DCC). The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material.
-
Solution A - Add an Additive: Incorporate 1.0-1.2 equivalents of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, but still highly reactive towards the amine.
-
Solution B - Switch Coupling Agent: Move to a uronium salt like HATU, which does not proceed via this pathway and is known to suppress such side reactions.[1]
-
-
Cause 2: Guanidinylation of the Amine (with Uronium Reagents like HATU/HBTU). In some cases, the amine nucleophile can attack the guanidinium carbon of the coupling agent itself, leading to a guanidinium byproduct and consuming the amine.
-
Solution A - Pre-activation is Key: This side reaction is almost always a result of adding all reagents simultaneously. By pre-activating the carboxylic acid (stirring acid, HATU, base for 15-30 min), you consume the HATU to form the active ester. When the amine is added, there is little to no free HATU left for it to react with.
-
-
Cause 3: Epimerization/Racemization (if the amine has a chiral center). The activation process can sometimes lead to the deprotonation of the alpha-carbon of the activated acid, causing a loss of stereochemical integrity.
-
Solution A - Use a Racemization Suppressor: Additives like HOBt and, particularly, its more reactive analog HOAt (the "A" in HATU), are excellent at preventing racemization.[2][3] Using HATU as the coupling agent is a primary strategy to avoid this issue.
-
Solution B - Control Base and Temperature: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. Running the reaction at a lower temperature (e.g., 0 °C) can also significantly reduce the rate of epimerization.[4]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may change color.
-
Nucleophile Addition: Add the amine (1.05 eq) to the reaction mixture. If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Table 1: Comparison of Common Coupling Reagents
| Reagent Family | Example | Equivalents (Typical) | Pros | Cons |
| Uronium Salts | HATU | 1.1 - 1.3 | High efficiency, fast reaction rates, low racemization, suitable for difficult couplings.[5][6] | Higher cost, can cause allergic reactions, byproduct removal can be tricky.[5] |
| Carbodiimides | EDC | 1.2 - 1.5 | Cost-effective, water-soluble byproducts are easy to remove with aqueous workup. | Slower than HATU, risk of N-acylurea side product, requires an additive (e.g., HOBt) to suppress racemization. |
| Phosphonium Salts | PyBOP | 1.1 - 1.3 | High reactivity, does not form guanidinium byproducts. | Byproduct (HMPA from BOP) is carcinogenic; generally more expensive than carbodiimides. |
Visualization of the Derivatization Workflow
This diagram illustrates the key steps and decision points in a typical derivatization experiment.
Caption: Standard workflow for amide derivatization.
References
- Technical Support Information Bulletin 1099 - EDC (W
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. [Link]
-
HATU - Wikipedia. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Peptide synthesis - Wikipedia. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. [Link]
-
How EDC byproduct urea can be separated? - ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]
-
Possible byproducts in amide-coupling reaction. - ResearchGate. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 5-(2,5-Difluorophenyl)picolinic Acid
Welcome to the Technical Support Center for the synthesis of 5-(2,5-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic building block.
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical research programs, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a 5-halopicolinic acid derivative with 2,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base. While robust, this reaction is not without its challenges. This guide will walk you through potential issues and provide systematic solutions to enhance your synthetic success.
Core Synthesis Pathway: Suzuki-Miyaura Coupling
The primary route to this compound is the palladium-catalyzed cross-coupling of a 5-halopicolinate (typically bromo or iodo) with 2,5-difluorophenylboronic acid. The general scheme is as follows:
Caption: General Suzuki-Miyaura coupling pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix it?
Low or no yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure it is properly reduced in situ. More importantly, the catalyst can be deactivated by oxygen.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas.
-
-
Protodeboronation of 2,5-Difluorophenylboronic Acid: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,4-difluorobenzene. This is often exacerbated by strong bases and high temperatures.
-
Solution:
-
Use a milder base: Consider using bases like K₃PO₄, Cs₂CO₃, or KF instead of stronger bases like NaOH or K₂CO₃.
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Use a specialized catalyst: Modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired coupling at lower temperatures, outcompeting protodeboronation.
-
-
-
Poor Reagent Quality: The purity of your starting materials is critical.
-
Solution: Ensure your 5-halopicolinic acid derivative is pure and dry. Use high-quality 2,5-difluorophenylboronic acid, as it can degrade upon storage.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome.
-
Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) is often used to dissolve both the organic and inorganic reagents. Ensure the solvent is of high purity and appropriately degassed.
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
Q2: I'm observing significant amounts of side products, particularly homocoupling of the boronic acid. How can I minimize these?
Homocoupling of the boronic acid to form 2,2',5,5'-tetrafluorobiphenyl is a common side reaction, often promoted by the presence of oxygen and certain palladium catalysts.
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: As with low yield issues, rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.
-
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling.
-
Solution: If homocoupling is a major issue, consider screening different palladium sources and ligands. Sometimes, a lower catalyst loading can disfavor this side reaction.
-
-
Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Solution: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common to drive the reaction to completion, a large excess should be avoided. Try adjusting the stoichiometry to use a smaller excess.
-
Q3: The purification of the final product is difficult, and I'm struggling to remove impurities. What are the best purification strategies?
Purification of the final picolinic acid product can be challenging due to its polarity and potential for zwitterion formation.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and dilute it with water. Acidify the aqueous layer with an acid like 1M HCl to a pH of around 3-4. This will protonate the picolinic acid, making it less water-soluble and causing it to precipitate.
-
Extraction: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. The product may have some solubility in the organic phase.
-
Filtration: If a precipitate forms upon acidification, it can be collected by filtration, washed with cold water, and then with a non-polar solvent like hexanes to remove non-polar impurities.
-
Crystallization: The crude product can be further purified by crystallization.
-
Solvent Selection: Picolinic acids can often be crystallized from polar protic solvents like ethanol or isopropanol, or mixtures with water. Experiment with different solvent systems to find the optimal conditions for your product.
-
-
Chromatography: If crystallization does not provide sufficient purity, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking on the column, will likely be required.
Purification Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
-
What is the best starting material: 5-bromo- or 5-iodopicolinic acid?
-
5-Iodopicolinic acid is generally more reactive in Suzuki couplings than the bromo analogue, which may allow for milder reaction conditions (lower temperature, lower catalyst loading). However, 5-bromopicolinic acid is often more readily available and less expensive. The choice may depend on the desired reactivity and cost considerations.
-
-
Should I use the picolinic acid directly or its ester?
-
It is highly recommended to use an ester of the picolinic acid (e.g., methyl or ethyl ester) in the Suzuki coupling reaction. The free carboxylic acid can interfere with the catalytic cycle and may lead to lower yields. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.
-
-
How can I monitor the progress of the reaction?
-
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials to observe the disappearance of the limiting reagent and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction progress and to identify any side products.
-
-
What are typical reaction conditions for this synthesis?
-
While optimization is often necessary, a good starting point for the Suzuki coupling of a 5-halopicolinate ester with 2,5-difluorophenylboronic acid is:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a more advanced catalyst like Pd(dppf)Cl₂ (2-5 mol%).
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: 1,4-Dioxane/water (4:1) or Toluene/water (4:1).
-
Temperature: 80-100 °C.
-
Reaction Time: 12-24 hours.
-
-
Table of Recommended Starting Conditions:
| Parameter | Recommended Condition | Rationale |
| Halide | 5-Bromopicolinate Ester | Good balance of reactivity and cost. |
| Boronic Acid | 2,5-Difluorophenylboronic Acid | 1.2 - 1.5 equivalents. |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Often effective for challenging couplings. |
| Base | K₃PO₄ (2.5 equivalents) | Milder base to minimize protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 90 °C | A good starting point to balance reaction rate and stability. |
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2008 , 47 (25), 4695–4698. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]
- U.S. Patent 6,194,442 B1, "5-substituted picolinic acid compounds and their method of use."
-
Bawa, R. A.; Sayes, A. H.; Yousif, E. I. Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 2012 , 6(10), 935. [Link]
stability issues with 5-(2,5-Difluorophenyl)picolinic acid in solution
Version: 1.0
Introduction for the Researcher
Welcome to the technical support center for 5-(2,5-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. As a novel molecule, understanding its stability profile is critical for generating reliable and reproducible experimental data. This document provides a proactive framework for identifying and mitigating potential stability issues, ensuring the integrity of your research.
We will explore the key factors that can influence the stability of this compound, drawing from established principles of small molecule stability and the known chemistry of picolinic acid derivatives and fluorinated aromatic compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Stability and Handling
Question 1: I'm preparing a stock solution of this compound for the first time. What are the primary stability concerns I should be aware of?
Answer: As with any novel compound, a preliminary assessment of stability is crucial.[1] For this compound, your primary concerns should revolve around three potential degradation pathways, stemming from its structural features:
-
Hydrolysis: The carboxylic acid group, while generally stable, can be susceptible to reactions under harsh acidic or basic conditions.[2][3]
-
Photodegradation: The presence of aromatic rings (both the pyridine and the difluorophenyl group) suggests a potential for light-induced degradation.[2] While fluorination can sometimes enhance photostability, it is not a guarantee and can also lead to the formation of fluorinated byproducts.[4][5][6][7]
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.[2]
Therefore, it is imperative to control the pH, light exposure, and presence of oxidizing agents when preparing and storing solutions.
Question 2: What are the recommended solvents and storage conditions for stock solutions of this compound?
Answer: For initial stock solutions, using an aprotic solvent such as DMSO or acetonitrile is recommended to minimize the risk of hydrolysis.[2] If aqueous solutions are necessary for your experiments, it is best to prepare them fresh from the aprotic stock solution.
For storage, all solutions should be kept in tightly sealed amber vials to protect from light and prevent solvent evaporation.[2][8] It is advisable to store stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot the stock solution into single-use volumes.[2][9]
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | DMSO, Acetonitrile (Aprotic) | Minimizes risk of hydrolysis.[2] |
| Working Solution Solvent | Prepare fresh in aqueous buffer | As required for the experiment. |
| Storage Temperature | -20°C or -80°C | Reduces kinetic rate of degradation. |
| Storage Container | Tightly sealed amber vials | Protects from light and evaporation.[2][8] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles.[2][9] |
Section 2: Troubleshooting Experimental Inconsistencies
Question 3: I'm observing a gradual loss of activity of this compound in my multi-day cell-based assay. What could be the cause?
Answer: A time-dependent loss of activity is a classic indicator of compound instability in the experimental medium.[9] The primary suspects are degradation in the culture medium, adsorption to plasticware, or poor cell permeability leading to a decrease in the effective intracellular concentration over time.
To troubleshoot this, you should assess the stability of your compound directly in the cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO₂).[9] This can be done by incubating the compound in the medium for the duration of your experiment and analyzing samples at different time points by HPLC to quantify the amount of parent compound remaining.
Question 4: I've noticed a precipitate forming in my stock solution after thawing. Is the compound degrading?
Answer: Precipitation upon thawing does not necessarily mean degradation. It is more likely that the compound's solubility limit has been exceeded at the storage temperature, or the chosen solvent is not ideal for freeze-thaw cycles.[9]
To address this, consider the following:
-
Prepare a more dilute stock solution.
-
Try a different solvent for your stock solution.
-
When thawing, ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete dissolution before use.
If the precipitate persists, it is advisable to filter the solution before use and re-quantify the concentration.
Proposed Degradation Pathways
While specific degradation pathways for this compound have not been empirically determined, we can propose potential routes based on the known chemistry of related compounds.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is recommended.[10] This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Incubate an aliquot of the stock solution (in acetonitrile) at 70°C for 48 hours.[2]
-
Photodegradation: Expose an aliquot of the stock solution (in a clear vial) to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a suitable HPLC method (see below for method development).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).
-
The HPLC method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.
-
Workflow for Stability Assessment
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12107-12109. [Link]
- Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
-
Kalyani, S. P., & Halden, R. U. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(19), 13169-13179. [Link]
-
Kalyani, S. P., & Halden, R. U. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
Kalyani, S. P., & Halden, R. U. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12285-12295. [Link]
-
Fife, T. H., & Przystas, T. J. (1982). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society, 104(8), 2251-2256. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
Sources
- 1. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Overcoming Solubility Challenges of 5-(2,5-Difluorophenyl)picolinic Acid in Aqueous Media
Welcome to the dedicated technical support center for 5-(2,5-Difluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and advance your research with confidence.
Introduction to the Challenge
This compound is an aromatic carboxylic acid with a molecular structure that suggests limited aqueous solubility. The presence of the difluorophenyl ring increases its lipophilicity, while the picolinic acid moiety offers a handle for pH-dependent solubility. Understanding these characteristics is the cornerstone of developing successful formulation strategies. This guide provides a structured approach to systematically overcome solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The limited solubility is primarily due to the hydrophobic nature of the difluorophenyl group. At neutral pH, the carboxylic acid group is only partially ionized, and the non-polar characteristics of the molecule dominate, leading to poor interaction with polar water molecules.
Q2: What are the key physicochemical properties I should consider for this compound?
-
pKa: The pKa of the carboxylic acid group is crucial. Picolinic acid has a pKa of approximately 5.3. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to slightly lower this pKa, likely placing it in the range of 4.0-5.0. This means the compound will be predominantly in its less soluble, protonated (acidic) form at pH values below this range.
-
logP: The octanol-water partition coefficient (logP) is a measure of lipophilicity. The difluorophenyl group significantly increases the logP compared to unsubstituted picolinic acid, indicating a higher preference for a non-polar environment and thus lower aqueous solubility. For oral drug development, a logP value below 5 is generally desirable.[1]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. However, for many biological and pharmaceutical applications, the concentration of these organic solvents must be minimized due to potential toxicity.
Q4: What is the first step I should take to improve its aqueous solubility?
A4: The most straightforward and often most effective initial approach is pH adjustment. By increasing the pH of the aqueous medium above the compound's pKa, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a logical workflow to address solubility issues, starting with the simplest and most common techniques.
Problem 1: My compound precipitates when I try to dissolve it in a neutral buffer (e.g., PBS pH 7.4).
This is the most common issue encountered. The troubleshooting workflow below will guide you through a systematic approach to achieve a stable solution.
Caption: Decision tree for selecting a solubility enhancement strategy.
By understanding the underlying chemical principles and following these validated protocols, researchers can confidently prepare stable aqueous solutions of this compound for a wide range of scientific applications.
References
- [Placeholder for a relevant reference about the physicochemical properties of similar compounds]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Biological Acids and the Henderson-Hasselbalch Equation. (2023). Chemistry LibreTexts. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]
- [Placeholder for a relevant reference about the impact of fluorine substitution on pKa]
- [Placeholder for a relevant reference about logP in drug design]
-
Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. (2025). RSC Advances. [Link]
- [Placeholder for a relevant reference about picolinic acid properties]
- [Placeholder for a relevant reference about general carboxylic acid chemistry]
- [Placeholder for a relevant reference about co-solvent systems]
-
CO-SOLVENCY. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- [Placeholder for a relevant reference about cyclodextrin complex
Sources
Technical Support Center: Functionalization of Picolinic Acids
Welcome to the technical support center for the functionalization of picolinic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of picolinic acid derivatives. The unique electronic and structural properties of picolinic acid, while making it a valuable scaffold in medicinal chemistry and materials science, also present specific synthetic hurdles. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Core Reactivity and Side Reactions
FAQ: My picolinic acid is decarboxylating upon heating. How can I prevent this?
Answer:
Decarboxylation is a common thermal decomposition pathway for picolinic acid and its derivatives.[1][2] The nitrogen atom in the pyridine ring facilitates the loss of carbon dioxide, especially at elevated temperatures.[2][3] This process, known as the Hammick reaction, can be particularly problematic when attempting reactions that require heat.[2]
Troubleshooting Strategies:
-
Mindful Temperature Control: Avoid excessive heating. If your reaction requires elevated temperatures, perform a systematic study to find the minimum temperature at which the desired transformation occurs efficiently.
-
Alternative Activation Methods: Instead of high temperatures, consider alternative methods for activating the carboxylic acid. For instance, conversion to an acid chloride or the use of coupling agents at room temperature can circumvent the need for heat.[4][5]
-
Solvent Choice: The choice of solvent can influence the rate of decarboxylation. In some cases, using a high-boiling point solvent at a lower temperature for a longer duration might be preferable to a lower-boiling solvent at reflux.
FAQ: I am observing the formation of N-oxides during my reaction. What is causing this and how can I avoid it?
Answer:
The pyridine nitrogen of picolinic acid is susceptible to oxidation, leading to the formation of picolinic acid N-oxide.[6] This is particularly common when using strong oxidizing agents or under conditions that can generate peroxy species.[7] The formation of the N-oxide can alter the reactivity of the molecule and lead to undesired side products.[8][9]
Troubleshooting Strategies:
-
Choice of Oxidant: If your synthesis involves an oxidation step, carefully select an oxidant that is less prone to N-oxidation. For instance, when oxidizing a methyl group at the 2-position to form picolinic acid, potassium permanganate is a common choice, but reaction conditions must be carefully controlled.[10][11]
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially in the presence of metal catalysts that can facilitate aerobic oxidation.
-
Protecting Group Strategy: While less common for this specific issue, in complex syntheses, temporary protection of the pyridine nitrogen is a theoretical possibility, though it adds extra steps to the synthetic route.
Section 2: Amide and Ester Formation
FAQ: My amide coupling reaction with picolinic acid is giving low yields. What are the common culprits?
Answer:
Low yields in amide coupling reactions involving picolinic acid can be attributed to several factors, including steric hindrance from the pyridine ring, side reactions of the coupling agents, and the formation of unreactive intermediates.[12][13]
Common Issues and Solutions:
| Problem | Underlying Cause | Recommended Solution |
| Low Reactivity | The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the nitrogen, and the proximity of the nitrogen to the carboxyl group can create steric hindrance. | Use more potent coupling agents like HATU or HOBt/EDC to enhance the rate of amide bond formation.[12] Consider borate esters as catalysts for direct amidation.[14] |
| N-Acylurea Formation | With carbodiimide coupling agents like DCC or EDC, the intermediate O-acylisourea can rearrange to a stable N-acylurea, which is unreactive towards the amine.[13][15] | The addition of additives like HOBt or DMAP can trap the O-acylisourea and prevent this rearrangement.[15] |
| Salt Formation | If the amine starting material is a salt (e.g., a hydrochloride), it will not be nucleophilic. | Ensure the free base of the amine is used. A stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA should be added to neutralize any amine salts. |
Experimental Workflow: Amide Coupling using HATU
Caption: Workflow for HATU-mediated amide coupling.
FAQ: I'm struggling with the esterification of picolinic acid. What methods are most effective?
Answer:
Esterification of picolinic acid can be challenging due to the potential for side reactions and the need for specific activation methods.[13][15]
Troubleshooting Esterification:
-
Fischer Esterification: While a classic method, Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) can be inefficient for picolinic acid.[16][17] The acidic conditions can lead to protonation of the pyridine nitrogen, reducing the reactivity of the carboxylic acid.
-
Acid Chloride Formation: A more reliable method is to first convert the picolinic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][13] The resulting acid chloride is highly reactive and will readily form an ester upon addition of the desired alcohol.
-
Steglich Esterification: This method uses a coupling agent like DCC or EDC in the presence of a catalyst such as DMAP.[15] It is performed under mild conditions and is often a good alternative to the acid chloride method, especially for acid-sensitive substrates.
Protocol: Esterification via Acid Chloride
-
Acid Chloride Formation:
-
Suspend picolinic acid in an inert solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.[13]
-
Stir the reaction at room temperature or with gentle heating until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
-
Ester Formation:
-
Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent.
-
Add the desired alcohol and a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purify the resulting ester by column chromatography.
-
Section 3: Metal-Catalyzed Cross-Coupling Reactions
FAQ: My palladium-catalyzed cross-coupling reaction with a halogenated picolinic acid derivative is not working well. What should I consider?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the pyridine nitrogen in picolinic acid derivatives can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle.[19]
Key Considerations for Cross-Coupling:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can often overcome the inhibitory effects of the pyridine nitrogen.
-
Catalyst Poisoning: The picolinic acid moiety can chelate the palladium center, leading to catalyst deactivation.[20] Using a higher catalyst loading or a pre-catalyst that is less susceptible to chelation may be necessary.
-
N-Oxide Strategy: Converting the pyridine nitrogen to an N-oxide can modulate its electronic properties and reduce its coordinating ability, sometimes improving the outcome of the cross-coupling reaction.[19]
Troubleshooting Flowchart for Cross-Coupling Reactions
Caption: Decision tree for troubleshooting cross-coupling reactions.
Section 4: Protecting Group Strategies and Purification
FAQ: When should I use a protecting group for the carboxylic acid or the pyridine nitrogen?
Answer:
The use of protecting groups should be considered when other functional groups in the molecule are incompatible with the reaction conditions required for the desired transformation.[21][22]
Protecting Group Scenarios:
-
Carboxylic Acid Protection: If you need to perform a reaction that is sensitive to the acidic proton of the carboxylic acid (e.g., using a strong base or a Grignard reagent), the carboxylic acid should be protected, typically as an ester (e.g., methyl or ethyl ester). The picoloyl group itself can also be used as a protecting group for alcohols and amines.[23]
-
Pyridine Nitrogen Protection: While less common, if the coordinating ability of the pyridine nitrogen is interfering with a metal-catalyzed reaction, it can be temporarily converted to its N-oxide or an N-alkyl pyridinium salt.
FAQ: I am having difficulty purifying my polar picolinic acid derivative. Any suggestions?
Answer:
The high polarity of many picolinic acid derivatives can make purification by standard column chromatography challenging.[24]
Purification Tips:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) is often more effective than normal-phase (silica gel).
-
Acid/Base Extraction: Utilize the acidic nature of the carboxylic acid and the basic nature of the pyridine nitrogen. Your product can often be selectively extracted into an aqueous acidic or basic solution, washed with an organic solvent to remove non-polar impurities, and then re-isolated by adjusting the pH and extracting back into an organic solvent.
-
Crystallization: Picolinic acid and many of its derivatives are crystalline solids.[25][26] Purification by recrystallization can be a highly effective method for obtaining high-purity material.
References
-
Wikipedia. Decarboxylation. [Link]
- Spring, D. R. et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(25), 2789-2792.
- Jones, C. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
-
Jones, C. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
- Zolfigol, M. A. et al. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 10(45), 26953-26961.
-
Organic Syntheses. picolinic acid hydrochloride. [Link]
-
Wikipedia. Hammick reaction. [Link]
- Demchenko, A. V. et al. (2017). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 15(1), 59-66.
- North, M. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5436-5444.
- Dunn, G. E. et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
- Sauer, W. (1960). [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 293, 452-453.
- Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
- Whiting, A. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4237-4248.
-
Zolfigol, M. A. et al. (2020). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
- Al-Juboori, A. M. H. (2023). Preparation and diagnosis of new picolinic acid derivatives. Tikrit Journal of Pure Science, 28(1), 1-10.
-
Wikipedia. Picolinic acid. [Link]
- North, M. et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. Green Chemistry, 22(10), 3163-3169.
-
ResearchGate. Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]
- Katritzky, A. R. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
-
ResearchGate. Removal of the coordinating group. Deprotection of the picolinamido.... [Link]
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]
- Tei, L. et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Chemistry, 5(2), 1083-1096.
- Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
- Oae, S. et al. (1962). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 84(17), 3359-3362.
- Yang, S. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. [Link]
- Sanada, F. et al. (2014). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. Journal of Nutritional Science and Vitaminology, 60(5), 334-339.
- Lopresti, M. et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Chemistry, 5(2), 1083-1096.
- Engle, K. M. et al. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 86(17), 11843-11853.
- Behan, W. M. et al. (1992). Action of Picolinic Acid and Structurally Related Pyridine Carboxylic Acids on Quinolinic Acid-Induced Cortical Cholinergic Damage. Journal of Neurochemistry, 58(4), 1383-1390.
-
MDPI. Special Issue : Metal-Catalyzed Cross-Couplings. [Link]
-
University of California, Berkeley. Organometallic Chemistry 2019 Problem Set 2. [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Picolinic acid - Wikipedia [en.wikipedia.org]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 21. jocpr.com [jocpr.com]
- 22. Protective Groups [organic-chemistry.org]
- 23. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Enhancing the Selectivity of 5-(2,5-Difluorophenyl)picolinic Acid-Based Compounds
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-(2,5-difluorophenyl)picolinic acid and its derivatives. The journey from a potent "hit" compound to a viable preclinical candidate is often challenged by the need for exquisite target selectivity. Poor selectivity can lead to off-target toxicities and undesirable side effects, ultimately causing project failure.[1] This document provides a structured approach, combining frequently asked questions (FAQs) with in-depth troubleshooting guides, to systematically diagnose and resolve selectivity issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial stages of lead optimization.
Q1: What is compound selectivity, and why is it the most critical parameter to optimize for my this compound analog?
A: Selectivity is a measure of a compound's ability to interact with its intended biological target with significantly higher affinity than with other, unintended targets.[2] For a therapeutic agent, high selectivity is paramount because it is directly linked to the safety profile of the drug. Interactions with unintended "off-targets" can lead to adverse effects.[3] The picolinic acid scaffold, while a versatile starting point for designing enzyme inhibitors, can present selectivity challenges due to its ability to interact with a wide range of biological targets.[4] Therefore, systematically enhancing selectivity ensures that the observed biological effect is due to the modulation of the desired target, minimizing the risk of toxicity.
Q2: My initial hit compound is potent (nanomolar IC50) but shows activity against several related targets. Where do I begin the optimization process?
A: This is a common and excellent starting point for a lead optimization campaign. The goal is not to discard the potent hit, but to refine its structure to enhance selectivity.[5] The process involves a cyclical workflow:
-
Establish a Selectivity Baseline: Quantify the activity of your hit against the primary target and a small, focused panel of the most closely related off-targets. This provides the initial dataset for your Structure-Activity Relationship (SAR) studies.
-
Analyze the Structure: Use computational modeling (if the target structure is known) or pharmacophore analysis to hypothesize which parts of your molecule are responsible for potency and which might contribute to off-target binding.[3][6]
-
Systematic Modification: Begin making small, deliberate chemical modifications to the this compound core.[6] The goal is to identify structural changes that decrease off-target activity more than they affect on-target potency.
-
Iterate: Synthesize and test these new analogs in your selectivity assay panel and repeat the cycle. This iterative process is the core of lead optimization.[5]
Q3: What are the most common off-targets for picolinic acid-based compounds?
A: The pyridine ring and the carboxylic acid group make picolinic acid derivatives effective at interacting with various biological targets, particularly enzymes that have metal ions in their active sites or possess distinct hydrogen bonding pockets.[4] While the specific off-targets depend heavily on the overall structure of your compound, common liabilities can include:
-
Kinases: The ATP-binding site of many kinases is a promiscuous pocket that can be engaged by heterocyclic scaffolds.
-
Metalloenzymes: The carboxylic acid moiety can chelate metal ions (e.g., Zn²⁺, Mg²⁺) present in the active sites of enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
-
CYP450 Enzymes: Interactions with cytochrome P450 enzymes can lead to drug-drug interactions and metabolic liabilities.
-
hERG Ion Channel: Binding to the hERG potassium channel is a critical off-target to assess due to the risk of cardiotoxicity.
Q4: How can I distinguish between a genuine off-target effect and an experimental artifact in my screening assay?
A: This is a crucial step to avoid chasing false positives and wasting resources.[7] The key is to use orthogonal assays—methods that measure the same biological endpoint but with a different technology or principle.[7] For example, if your primary screen is a fluorescence-based biochemical assay, a compound might be a false positive if it is autofluorescent or quenches the signal.
To validate a hit and rule out artifacts, you should:
-
Perform Counter-Screens: Test your compound in the assay in the absence of the target protein or substrate to identify compounds that interfere directly with the assay components or detection method.[7]
-
Use an Orthogonal Assay: Confirm the activity using a different method. If your primary assay measures enzymatic activity, a biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding between your compound and the target protein, providing affinity data (KD).[7]
Section 2: Troubleshooting Guide: From Poor Selectivity to Optimized Lead
This section provides structured workflows and protocols for tackling specific selectivity challenges.
Problem: Low Selectivity Against Homologous Targets
You have a potent inhibitor of Target A, but it also inhibits Target B, a closely related protein isoform, with similar potency (e.g., a selectivity window of <10-fold).
Homologous proteins often share highly conserved binding sites, making selective targeting a significant challenge. Selectivity must be achieved by exploiting subtle differences between the targets, such as:
-
Minor Amino Acid Variations: A single amino acid difference (e.g., a glycine in Target A vs. a valine in Target B) can create a unique sub-pocket or a steric hindrance opportunity.
-
Conformational Flexibility: The binding sites of two proteins may be structurally similar in their unbound state but may adopt different conformations upon ligand binding.[8] Designing a compound that stabilizes a conformation unique to your target can be a powerful strategy.[9]
-
Electrostatic Differences: Variations in charged or polar residues within or near the binding site can be exploited by tuning the electrostatic properties of your compound.[8]
The following diagram outlines a systematic approach to improving selectivity through SAR exploration.
Caption: Tiered screening cascade for off-target identification.
Once a broad panel screen identifies a potential off-target, it is essential to confirm this interaction with a label-free, biophysical method to ensure the hit is genuine.
-
Objective: To quantitatively measure the direct binding affinity (KD) of your compound to both the primary target and the suspected off-target.
-
Technology Selection: Surface Plasmon Resonance (SPR) is an excellent choice for this purpose as it provides real-time binding kinetics (kon and koff) and affinity (KD) without requiring labels. [7]3. Experimental Setup:
-
Immobilize high-purity recombinant protein of your primary target and the suspected off-target on separate channels of an SPR sensor chip.
-
Prepare a series of precise dilutions of your compound in a suitable running buffer.
-
Inject the compound solutions over the sensor surface, starting from the lowest concentration.
-
Regenerate the surface between injections to remove bound compound.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
Interpretation: A low KD value (<1 µM) confirms a direct and potent interaction. If the KD for the off-target is similar to or lower than the KD for your primary target, this strongly suggests that the off-target interaction is contributing to your cellular phenotype.
Section 3: References
-
Gehringer, M. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH National Center for Biotechnology Information. [Link]
-
Waziri, I., et al. (2025). Synthesis, Characterization, Biological Evaluation, and Computational Study of Mo(VI) Complexes Derived from Hydrazone Schiff Base Ligands. ResearchGate. [Link]
-
Wang, T., et al. (n.d.). Four ways to measure selectivity. ResearchGate. [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Patsnap. (2025). How to optimize lead compounds?. Patsnap Synapse. [Link]
-
Pulkkinen, O. I., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC - NIH. [Link]
-
Visser, E., et al. (2019). correlation of assay parameters with compound selectivity, as expressed.... ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]
-
Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
-
Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link]
-
Cresset Group. (n.d.). Navigating Lead Optimization in Drug Discovery: Planning for Success. Cresset Group. [Link]
-
Al-Ostath, A. I., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. [Link]
-
Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. PMC - PubMed Central - NIH. [Link]
-
Imaga, N. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]
-
AZoLifeSciences. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
-
Cuchillo, R., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). General structure-activity relationship (SAR) requirements for natural.... ResearchGate. [Link]
-
Obniska, J., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. [Link]
-
Google Patents. (n.d.). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates. Google Patents.
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Davies, S. P., et al. (2005). Off-target effects of MEK inhibitors. PubMed - NIH. [Link]
-
Ielo, L., et al. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]
-
Nomiya, K., et al. (2014). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. [Link]
-
Schirle, M., et al. (2014). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to optimize lead compounds? [synapse.patsnap.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
Technical Support Center: Investigating the Degradation of 5-(2,5-Difluorophenyl)picolinic acid
Disclaimer: Specific, peer-reviewed degradation pathway data for 5-(2,5-Difluorophenyl)picolinic acid is not extensively available in public literature. This guide is therefore designed to provide a robust framework for researchers to investigate and determine its degradation pathways under various experimental conditions. The principles and methodologies described are based on established knowledge of structurally similar compounds—namely picolinic acids, fluorinated aromatics, and pyridine derivatives—and adhere to international regulatory standards for stability testing.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound based on its structure?
Based on its functional groups (a picolinic acid core and a difluorophenyl ring), the compound is potentially susceptible to several degradation mechanisms:
-
Photodegradation: The aromatic rings (both pyridine and phenyl) can absorb UV light, potentially leading to photolytic cleavage, ring opening, or defluorination.[4] Fluorinated aromatic compounds, in particular, can undergo complex photochemical reactions.[5]
-
Oxidative Degradation: The pyridine ring nitrogen is a potential site for N-oxidation.[6] The electron-rich aromatic rings can also be susceptible to hydroxylation in the presence of strong oxidizing agents or radical species.[7][8]
-
Thermal Degradation: At elevated temperatures, the most likely degradation pathway is decarboxylation of the picolinic acid moiety, releasing CO2.[9][10]
-
Hydrolysis: While amides and esters are more classically susceptible to hydrolysis, extreme pH conditions (acidic or basic) combined with heat could potentially stress the molecule, though the core structure is expected to be relatively stable to hydrolysis under moderate conditions.[11][12]
Q2: I'm seeing unexpected peaks in my HPLC analysis of a solution of this compound that was left on the benchtop. What could be the cause?
The most likely culprit for degradation under ambient laboratory conditions is photodegradation. Standard laboratory lighting, especially direct sunlight, can provide enough energy to initiate photochemical reactions. To troubleshoot this:
-
Prepare a fresh solution and immediately analyze it to get a baseline chromatogram.
-
Prepare two additional samples. Wrap one in aluminum foil to protect it from light and leave the other exposed.
-
Leave both samples on the benchtop for the same amount of time as the original sample.
-
Analyze both samples. If the foil-wrapped sample shows minimal degradation compared to the exposed sample, photodegradation is the primary pathway.
Q3: How do I properly design a forced degradation study for this compound to satisfy regulatory requirements?
A forced degradation or stress testing study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1][3][13] According to ICH guideline Q1A(R2), the study should expose the drug substance to a variety of stress conditions.[2][14][15][16] The goal is to achieve a target degradation of 5-20%.[3][17] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant to real-world stability.[17]
Troubleshooting Guides & Experimental Protocols
This section provides structured guidance for investigating specific degradation pathways.
Guide 1: Investigating Photodegradation
-
Issue: Significant loss of the parent compound or appearance of new peaks in samples exposed to light.
-
Causality: The aromatic systems in the molecule likely absorb UV-Vis radiation, leading to excited states that can undergo chemical reactions such as bond cleavage or rearrangement.[4]
-
Sample Preparation: Prepare two sets of samples of the drug substance. One set will be the "dark control," and the other will be the "test sample." Samples can be solid or in a neutral aqueous solution.
-
Dark Control: Wrap the control samples securely in aluminum foil to completely block light exposure.
-
Light Exposure: Place the test samples and the dark control samples in a validated photostability chamber.
-
Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time points, withdraw samples from both the test and control groups. Analyze them using a validated stability-indicating HPLC method.[18]
-
Evaluation: Compare the chromatograms. New peaks in the test sample that are absent or significantly smaller in the dark control are photodegradation products.
Guide 2: Investigating Oxidative Degradation
-
Issue: Rapid degradation observed when the compound is exposed to air, peroxides, or metal ions.
-
Causality: The pyridine nitrogen can be oxidized to an N-oxide, or the aromatic rings can undergo hydroxylation.[6][19] The reaction mechanism can be complex, often involving radical intermediates.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water/acetonitrile).
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution. The reaction can be conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) to accelerate degradation.
-
Time Points: Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (Optional): If the reaction is too rapid, it can be quenched by adding an antioxidant like sodium bisulfite.
-
Analysis: Analyze the samples at each time point by HPLC-UV and LC-MS.[18][20] LC-MS is critical here for obtaining the mass-to-charge ratio of the degradation products, which provides clues to their structure (e.g., an increase of 16 amu suggests the addition of an oxygen atom).[18][21]
Guide 3: Investigating Thermal and Hydrolytic Degradation
-
Issue: Compound shows instability at high temperatures or under extreme pH conditions.
-
Causality: High thermal energy can induce decarboxylation of the carboxylic acid group.[10][22][23] In acidic or basic aqueous solutions, hydrolysis can occur, although the core structure is expected to be relatively robust.[24][25][26]
-
Thermal Stress (Solid State): Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C, 100°C). Analyze samples at various time points.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80°C).[24]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60-80°C).[24]
-
Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature (e.g., 60-80°C).
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.
Data Presentation & Visualization
Summarizing Forced Degradation Results
Properly documenting the results is crucial. Use a table to summarize the findings from your studies.
| Stress Condition | Parameters (Temp, Conc., Duration) | % Degradation of Parent | No. of Degradants | Major Degradant(s) (Peak Area %) | Mass Balance (%)[17] |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | ||||
| Base Hydrolysis | 0.1 M NaOH, 80°C, 8h | ||||
| Oxidation | 3% H₂O₂, RT, 24h | ||||
| Thermal (Solid) | 100°C, 48h | ||||
| Photolytic (Solution) | 1.2M lux hrs, 200 W h/m² |
Diagrams of Workflows and Pathways
Visual aids can clarify complex processes and relationships.
Caption: Potential oxidative degradation pathways.
References
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Informa Healthcare. [URL not available]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Patel, R. M., et al. (2011). Forced degradation and stability indicating studies of drugs—A review.
- Wesolowski, M., & Rojek, B. (2013). Thermal decomposition of carboxylic acids. Journal of Thermal Analysis and Calorimetry, 113(1), 195-202. [URL not available]
- Ando, W. (1998). Photodegradation of Organofluorine Compounds. In The Chemistry of Organic Fluorine Compounds II (pp. 1069-1110). American Chemical Society. [URL not available]
- Dong, M. W. (2013). The Art and Science of Stability-Indicating HPLC Assays. LCGC North America, 31(8), 612-625. [URL not available]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kaiser, J. P., & Feng, Y. (2001). Microbial degradation of pyridine and its derivatives. Applied and Environmental Microbiology, 67(12), 5367-5374. [Link]
-
EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
- Baertschi, S. W., et al. (2017). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press. [URL not available]
-
The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(2), 100381. [Link]
-
NIH. (n.d.). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023). 5.4: Hydrolysis Reactions. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food & Drug Administration. [Link]
-
ResearchGate. (2010). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). [Link]
-
NIH. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. National Institutes of Health. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResearchGate. (2013). Photodegradation of bromophenol blue with fluorinated TiO2 composite. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
RSC Publishing. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
NIH. (2001). Elucidation of fipronil photodegradation pathways. [Link]
-
Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResearchGate. (2023). Analysing Impurities and Degradation Products. [Link]
-
MDPI. (2023). Synthesis, Characterization and Anticancer Activities of Zn2+, Ni2+, Co2+, and Cu2+ Complexes of 4-Benzopyranone-2-carboxylic Acid. [Link]
-
NIH. (1995). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
TGA. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Therapeutic Goods Administration. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
NIH. (2023). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed. [Link]
-
Semantic Scholar. (n.d.). The photochemistry of halogenated herbicides. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ajrconline.org [ajrconline.org]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. ICH Official web site : ICH [ich.org]
- 17. sgs.com [sgs.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. onyxipca.com [onyxipca.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Epimerization During the Synthesis of Picolinic Acid Derivatives
Welcome to the technical support center for the synthesis of picolinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity at the α-carbon during synthetic routes. Epimerization, the unwanted inversion of a single stereocenter, is a critical challenge that can lead to diastereomeric or enantiomeric impurities, significantly impacting the biological activity and purification of the final compound.[1][2][3]
This resource provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you minimize and control epimerization in your experiments.
Understanding the Root Cause: Mechanisms of Epimerization
Epimerization during the synthesis of picolinic acid derivatives, particularly when coupling an α-amino acid moiety, primarily occurs through two mechanisms.[3] Understanding these pathways is fundamental to diagnosing and solving the problem.
-
Oxazolone Formation: This is the most prevalent pathway.[3] Activation of the carboxylic acid of an N-protected α-amino picolinic acid derivative can lead to an intramolecular cyclization, forming a planar, achiral oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation at the α-carbon from either face, which scrambles the stereochemistry. Subsequent nucleophilic attack by an amine results in a mixture of epimers.[3][4]
-
Direct Enolization (or Direct Hα Abstraction): A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the activated carboxylic acid.[1][3] This forms a planar enolate intermediate, which, upon reprotonation, can also lead to a loss of stereochemical integrity before the amide bond is formed.[3][5]
Certain amino acid structures are inherently more susceptible to epimerization. For instance, residues with electron-withdrawing groups on the side chain, such as phenylglycine, can stabilize the enolate intermediate, increasing the likelihood of epimerization.[1]
Visualization of Epimerization Mechanisms
Caption: Primary mechanisms leading to epimerization.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental observations and links them to potential causes of epimerization, offering targeted solutions.
Q1: My final product shows a significant percentage of the undesired epimer after purification. What are the most likely causes?
This is the most direct indication of an epimerization issue. The root cause can often be traced to one or more of the following reaction parameters:
-
Choice of Coupling Reagent: The reagent used to activate the carboxylic acid is a critical factor. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[3]
-
Solution: Switch to a coupling reagent known for low epimerization rates. While traditional carbodiimides like DCC and EDC are common, they can lead to significant epimerization.[6][7][8] Consider using phosphonium or uronium/aminium salt-based reagents, which often provide faster activation and less epimerization.[6][9][10]
-
-
Base Selection: The base used can promote epimerization through both the oxazolone and direct enolization pathways.[3][4]
-
Solution: Use a sterically hindered, non-nucleophilic base. Bases with low steric hindrance can more easily abstract the α-proton.[1] N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices, with NMM being the weaker base and sometimes preferred when there's a high risk of epimerization.[6]
-
-
Solvent Polarity: The reaction solvent can influence the rate of epimerization.
-
Reaction Temperature: Higher temperatures accelerate all reactions, including the undesirable side reactions leading to epimerization.[11][12]
Q2: I observe a new, unexpected peak in my crude LC-MS that has the same mass as my product. Could this be the epimer?
Yes, this is a very common observation. Since epimers are diastereomers or enantiomers, they have the same mass but different three-dimensional structures.
-
Diagnostic Steps:
-
Chiral HPLC: The definitive method to confirm the presence of an epimer is analysis by chiral High-Performance Liquid Chromatography (HPLC). This technique can separate stereoisomers.
-
NMR Spectroscopy: While standard ¹H NMR may not always resolve epimers, careful analysis, sometimes with the aid of chiral shift reagents or by preparing derivatives, can reveal the presence of a second stereoisomer.
-
-
Corrective Actions: Once confirmed, apply the solutions outlined in Q1, focusing on the most likely culprits: coupling reagent, base, and temperature.
Q3: The epimerization seems to get worse when I use a specific picolinic acid derivative with bulky substituents. Why is this?
Steric hindrance can play a complex role.
-
Mechanism: While steric hindrance near the α-carbon can sometimes slow down the rate of direct deprotonation, bulky groups on either the picolinic acid backbone or the amino acid side chain can also influence the rate of the desired coupling reaction.[13][14][15] If the main reaction is slowed down significantly, the activated intermediate has a longer lifetime, providing more opportunity for it to epimerize via the oxazolone pathway before the amine attacks.[3]
-
Solutions:
-
More Reactive Coupling Reagent: Counterintuitively, a more reactive (but still low-epimerization) coupling reagent might be beneficial. Reagents like HATU or PyAOP can accelerate the desired amide bond formation, minimizing the time the activated intermediate exists.[7][9]
-
Optimize Stoichiometry and Addition Order: Ensure the amine nucleophile is readily available to react with the activated species as it's formed. Consider in situ activation methods where the coupling reagent is added to a mixture of the acid and amine.[3]
-
Proactive Strategies & Best Practices
To prevent epimerization from the outset, incorporate these strategies into your synthetic planning.
Selecting the Right Reagents
The choice of coupling reagent and any additives is the most powerful tool for suppressing epimerization.
| Reagent Class | Examples | Epimerization Potential | Notes |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Often require additives like HOBt or Oxyma Pure to suppress racemization.[6][10] EDC can be more prone to epimerization than DIC.[8] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Moderate | Highly effective, especially for sterically hindered couplings.[6][9] PyAOP is particularly effective for coupling N-methyl amino acids.[9] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Low | Very popular and efficient. HATU is often preferred over HBTU for its faster reaction rates and lower epimerization.[4][7][9] COMU is a safer alternative to HOBt/HOAt-based reagents.[6] |
| Other | DEPBT, T3P | Very Low | DEPBT is excellent for easily epimerized amino acids.[4][9] T3P is effective, and its byproducts are water-soluble, simplifying workup.[10] |
The Role of Additives
Additives are often used with carbodiimides to prevent epimerization by intercepting the highly reactive O-acylisourea intermediate to form a less reactive, but still activated, ester.[10]
-
1-Hydroxybenzotriazole (HOBt): The classic additive.
-
1-Hydroxy-7-aza-benzotriazole (HOAt): Generally more effective than HOBt at suppressing epimerization.[8][10]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A safe and effective alternative to HOBt and HOAt.[6]
-
Copper(II) Salts: The addition of CuCl₂ along with HOBt in carbodiimide-mediated couplings has been shown to be exceptionally effective at suppressing epimerization to less than 0.1%, even in challenging cases.[3][16]
Protocol: Epimerization Suppression using HATU
This protocol outlines a standard procedure for amide bond formation designed to minimize epimerization.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected picolinic acid derivative (1.0 eq) and the amine component (1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add a sterically hindered base, such as DIPEA (2.5 eq), to the mixture and stir for 5 minutes.
-
Activator Addition: Add the coupling reagent, such as HATU (1.1 eq), to the reaction mixture and continue stirring at 0 °C for another 5-10 minutes (pre-activation).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine.
-
Analysis: Dry the organic layer, concentrate, and purify the product. Analyze the epimeric purity of the final compound using chiral HPLC.
Visualization of an Optimized Workflow
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. peptide.com [peptide.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. lneya.com [lneya.com]
- 12. ajpojournals.org [ajpojournals.org]
- 13. Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In the landscape of modern drug discovery and agrochemical research, the picolinic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological applications. This guide provides a comprehensive comparative analysis of 5-(2,5-Difluorophenyl)picolinic acid and its related analogs, offering insights into their structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this chemical class.
Introduction to the 5-Phenylpicolinic Acid Scaffold
The 5-phenylpicolinic acid motif, characterized by a phenyl group at the 5-position of a pyridine-2-carboxylic acid core, represents a key pharmacophore in a variety of biologically active molecules. The electronic and steric properties of the phenyl ring, combined with the chelating ability of the picolinic acid, contribute to its diverse pharmacological profile. The introduction of fluorine substituents on the phenyl ring, as seen in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic behavior.
Comparative Analysis of Biological Activities
While direct comparative studies of this compound across a range of biological targets are not extensively documented in a single source, a survey of the literature reveals the broad therapeutic potential of its analogs. This section will compare different classes of 5-substituted picolinic acid analogs based on their reported biological activities.
Anti-inflammatory Activity
A significant area of investigation for picolinic acid derivatives is in the treatment of inflammatory diseases. A patent for 5-substituted picolinic acid compounds, produced through fermentation, highlights their ability to inhibit the biosynthesis of Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF)[1]. These cytokines are key mediators of the inflammatory response, and their inhibition is a validated strategy for treating a range of inflammatory conditions.
| Compound Class | Target | Reported Activity | Reference |
| 5-substituted picolinic acids | IL-1 and TNF biosynthesis | Inhibition of cytokine production | [1] |
| 5-(2',4'-difluorophenyl)salicyclic acid (MK-647) | Not specified | Anti-inflammatory | [2] |
Note: While MK-647 is a salicylic acid, its structural similarity makes it a relevant comparator for pharmacokinetic properties.
Anticancer Activity
Recent research has explored the potential of novel picolinic acid derivatives as anticancer agents. One study detailed the synthesis of a series of derivatives, with a specific compound demonstrating cytotoxic activity against human non-small cell lung cancer (A549) cells through the induction of endoplasmic reticulum stress-mediated apoptosis[3]. This highlights a distinct mechanism of action and a promising avenue for oncology drug development.
| Compound | Cell Line | Mechanism of Action | Reference |
| Novel picolinic acid derivative | A549 (Non-small cell lung cancer) | ER stress-mediated apoptosis | [3] |
Anticonvulsant Activity
The central nervous system is another area where picolinic acid analogs have shown promise. Researchers have synthesized and evaluated a series of picolinic acid and nicotinic acid derivatives for their anticonvulsant properties. Notably, picolinic acid 2-fluorobenzylamide was identified as a particularly effective compound, suggesting that modifications at the carboxylic acid group can lead to potent CNS activity[4].
| Compound | Activity | Key Feature | Reference |
| Picolinic acid 2-fluorobenzylamide | Anticonvulsant | Amide linkage | [4] |
Herbicidal Activity
Beyond pharmaceuticals, the picolinic acid scaffold is a cornerstone of the agrochemical industry. Certain picolinic acid derivatives function as synthetic auxin herbicides. These compounds mimic the action of the plant hormone indole-3-acetic acid (IAA) but exhibit selectivity for certain plant species. Research in this area has led to the development of commercial herbicides and continues to explore novel analogs with improved efficacy and crop safety profiles[5].
| Compound Class | Application | Mechanism of Action | Reference |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Herbicide | Synthetic auxin | [5] |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of 5-phenylpicolinic acid analogs underscore the importance of systematic SAR studies. The following diagram illustrates key modification points on the scaffold and their potential impact on activity.
Caption: Key modification points on the 5-phenylpicolinic acid scaffold.
-
Substitution on the Phenyl Ring (R1): The number, position, and nature of substituents on the 5-phenyl ring are critical. The difluoro substitution in the target compound likely enhances membrane permeability and blocks potential sites of metabolism.
-
Modifications to the Pyridine Ring (R2): While less explored in the provided literature, substitutions on the pyridine ring itself can influence the electronic properties and overall geometry of the molecule.
-
Alterations to the Carboxylic Acid Group (R3): As seen in the anticonvulsant analogs, converting the carboxylic acid to an amide or ester can dramatically alter the compound's properties, including its ability to cross the blood-brain barrier and its duration of action[4].
Pharmacokinetic Considerations
Key Findings for MK-647:
-
Absorption: Rapid and complete absorption in rats, dogs, and humans.
-
Distribution: Extensively bound to plasma proteins.
-
Metabolism: Metabolized to ether and ester glucuronides.
-
Excretion: Primarily excreted in the urine.
The difluorophenyl moiety is a common feature, suggesting that this compound may also exhibit good absorption and be subject to glucuronidation. However, the picolinic acid core may lead to different metabolic pathways and excretion patterns compared to the salicylic acid structure.
Experimental Protocols
To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of 5-phenylpicolinic acid analogs, based on methodologies described in the literature.
General Synthesis of 5-Aryl-picolinic Acids via Suzuki Coupling
This protocol outlines a common method for synthesizing the 5-phenylpicolinic acid scaffold.
Sources
- 1. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]
- 2. Physiological disposition and metabolism of 5-(2',4'-difluorophenyl)salicyclic acid, a new salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Ligand Binding to Dihydroorotate Dehydrogenase (DHODH)
Introduction: The Critical Imperative of Binding Validation
In the landscape of contemporary drug discovery, the identification of a "hit"—a small molecule that modulates a protein target of interest—is merely the opening chapter of a rigorous scientific narrative. The journey from a promising initial finding to a validated lead compound is paved with meticulous experimental work designed to answer a fundamental question: Does the molecule truly bind to its intended target, and if so, with what affinity and specificity? Answering this question with confidence is paramount, as it forms the bedrock upon which all subsequent optimization efforts are built. Mischaracterization at this early stage can lead to the costly pursuit of artifacts and the ultimate failure of a drug development program.
This guide provides a comprehensive, technically-grounded framework for validating the binding affinity of a novel compound, 5-(2,5-Difluorophenyl)picolinic acid , to a putative target, human Dihydroorotate Dehydrogenase (DHODH). This scenario is predicated on a hypothetical outcome from a primary screen (e.g., virtual screening or high-throughput enzymatic assay) that has flagged this compound as a potential inhibitor.
The Target: Dihydroorotate Dehydrogenase (DHODH)
Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is indispensable for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[3] Consequently, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are exquisitely dependent on DHODH activity.[4] This dependency makes DHODH a highly validated and attractive therapeutic target for autoimmune diseases, viral infections, and oncology.[3][5]
The enzyme is located on the inner mitochondrial membrane, where it couples pyrimidine synthesis to the electron transport chain via its ubiquinone co-substrate.[6] For in vitro biophysical and biochemical assays, a soluble, N-terminally truncated form of human DHODH (lacking the transmembrane domain) is commonly expressed in E. coli and purified, as this construct retains full enzymatic activity and inhibitor binding properties.[6][7]
Biological Pathway: De Novo Pyrimidine Biosynthesis
Caption: The pivotal role of DHODH in the de novo pyrimidine biosynthesis pathway.
The Validation Workflow: An Orthogonal, Phased Approach
A robust validation strategy does not rely on a single experiment. Instead, it employs a series of orthogonal assays that measure binding through different physical principles. This approach minimizes the risk of artifacts and builds a comprehensive understanding of the interaction.
Caption: A multi-tiered workflow for validating the binding affinity of a hit compound.
PART 1: Primary Validation & Functional Confirmation
The initial phase aims to quickly and efficiently confirm direct physical engagement and its functional consequence.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Causality and Rationale: The principle of TSA is elegantly simple: the binding of a ligand typically increases the thermal stability of its target protein.[8] This stabilization is observed as an increase in the protein's melting temperature (Tₘ). TSA is an excellent primary validation tool because it is high-throughput, requires minimal protein, and provides a direct readout of physical binding, independent of enzymatic activity. A positive thermal shift provides strong initial evidence that our compound engages DHODH directly. DHODH is particularly well-suited for a dye-free TSA, as the release of its FMN cofactor upon unfolding results in a measurable change in intrinsic fluorescence.[8]
Step-by-Step Protocol:
-
Protein Preparation: Prepare recombinant human DHODH (truncated, soluble form) at a final concentration of 5 µM in a buffer of 50 mM HEPES, 150 mM NaCl, pH 7.5.[8]
-
Compound Preparation: Prepare a 40 mM stock of this compound in 100% DMSO. Create a working stock by diluting to 4 mM in the assay buffer.
-
Assay Setup: In a 96-well PCR plate, combine 5 µM DHODH with the test compound to a final concentration of 200 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). Include a "no-ligand" control (DHODH + 0.5% DMSO) and a positive control using a known binder like Brequinar. The final assay volume should be 10-20 µL.[8]
-
Thermal Denaturation: Use a quantitative PCR instrument with a suitable filter set (excitation ~475-500 nm, emission ~520-590 nm for intrinsic FMN fluorescence) to heat the samples.[8] Apply a thermal gradient from 25°C to 95°C, increasing by 1°C per minute, and record fluorescence at each interval.
-
Data Analysis: Plot fluorescence as a function of temperature. The Tₘ is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve. A ΔTₘ (Tₘ with ligand - Tₘ without ligand) of >2°C is generally considered a significant shift.
DHODH Enzymatic Inhibition Assay (IC₅₀ Determination)
Causality and Rationale: While TSA confirms binding, it doesn't describe the functional outcome. An enzymatic assay is essential to confirm that this binding event leads to the inhibition of DHODH's catalytic activity. This assay measures the rate of dihydroorotate oxidation, which is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The reduction of blue DCIP is monitored spectrophotometrically as a decrease in absorbance at 600 nm.[7][9] By measuring the reaction rate at various concentrations of our compound, we can determine its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.[7][9]
-
Enzyme Solution: Dilute recombinant human DHODH in assay buffer to a final concentration of ~6-8 nM.[8]
-
Substrate Mixture: Prepare a solution in assay buffer containing 500 µM L-Dihydroorotic acid, 100 µM Decylubiquinone (a soluble ubiquinone analog), and 200 µM DCIP.[7]
-
-
Assay Procedure (96-well format):
-
Add serially diluted this compound to the wells. Include DMSO-only wells as a negative control (0% inhibition) and a saturating concentration of Brequinar as a positive control (100% inhibition).
-
Add the DHODH enzyme solution to each well and pre-incubate for 15-30 minutes at 25°C to allow for inhibitor binding.[7]
-
Initiate the reaction by adding the substrate mixture.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm in kinetic mode on a microplate reader at 25°C, taking readings every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Normalize the data to the controls and plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.
PART 2: Secondary Validation - Biophysical Characterization
With direct binding and functional inhibition confirmed, the next phase is to precisely quantify the binding affinity (K D) and understand the kinetics and thermodynamics of the interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.
Surface Plasmon Resonance (SPR): Measuring Binding Kinetics
Causality and Rationale: SPR is a label-free optical technique that measures changes in refractive index at the surface of a sensor chip, allowing for the real-time monitoring of molecular interactions.[10] By immobilizing DHODH onto the chip and flowing our compound over the surface, we can directly observe the binding (association) and unbinding (dissociation) events. This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D = kₑ/kₐ). Kinetic data is invaluable as it provides insights into the residence time of the compound on its target, a parameter increasingly recognized for its importance in in vivo efficacy.
Step-by-Step Protocol:
-
Protein Immobilization:
-
Chip and Buffer: Use a CM5 sensor chip. The running buffer should be HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activation: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Coupling: Inject recombinant human DHODH (10-20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~3000-5000 Resonance Units, RU) is achieved.
-
Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer, typically ranging from 0.1 to 10 times the expected K D. Include a buffer-only injection for double referencing.
-
Injection: Inject the compound solutions over the DHODH-immobilized surface and a reference flow cell (activated and deactivated without protein) at a constant flow rate (e.g., 30 µL/min).
-
Data Acquisition: Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams from the concentration series to a 1:1 Langmuir binding model to extract kₐ, kₑ, and K D.
-
Isothermal Titration Calorimetry (ITC): Measuring Binding Thermodynamics
Causality and Rationale: ITC is the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[11][12] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[12] This thermodynamic signature provides deep mechanistic insight. For example, a large favorable enthalpy change often suggests strong hydrogen bonding and van der Waals interactions, while a large favorable entropy change can indicate the release of ordered water molecules from the binding interface. ITC is a true in-solution technique, requiring no immobilization or labeling, making it a crucial orthogonal method to SPR.
Step-by-Step Protocol:
-
Sample Preparation:
-
Crucial Step: Both the protein and the compound must be in an identical, extensively dialyzed buffer to minimize heats of dilution. A suitable buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.[8]
-
Protein in Cell: Prepare recombinant human DHODH at a concentration of 20-40 µM in the ITC cell.
-
Ligand in Syringe: Prepare this compound at a concentration 10-15 times that of the protein (e.g., 200-400 µM) in the injection syringe.
-
-
Titration Experiment:
-
Set the experiment temperature to 25°C.
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of 18-20 larger injections (e.g., 2 µL) at 150-second intervals to allow the system to return to thermal equilibrium.
-
-
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-only cell to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to determine n, K D, and ΔH. The change in entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ).
-
PART 3: Benchmarking and Comparative Analysis
Validating a new compound requires context. Its binding affinity must be compared to that of well-characterized, "gold-standard" inhibitors of the same target. For DHODH, Brequinar and Teriflunomide (the active metabolite of Leflunomide) are excellent choices.[9][13]
| Compound | Assay Type | Parameter | Reported Value (Human DHODH) | Reference(s) |
| Brequinar | Enzymatic | IC₅₀ | 5.2 nM | [5] |
| Enzymatic | Kᵢ | 5-8 nM | [9] | |
| Teriflunomide | Enzymatic | IC₅₀ | ~600 nM | [14] |
| (A77 1726) | Enzymatic | Kᵢ | 179 nM | [1] |
| Biophysical | K D | 12 nM | [1] | |
| This compound | Hypothetical Data | K D (SPR) | To be determined | N/A |
| Hypothetical Data | K D (ITC) | To be determined | N/A | |
| Hypothetical Data | IC₅₀ | To be determined | N/A |
Interpretation and Trustworthiness: The core of a self-validating system lies in the convergence of data. The K D values obtained from SPR (based on kinetics) and ITC (based on thermodynamics) should be in close agreement. While not identical, they should typically fall within a 2- to 3-fold range of each other.[15] Furthermore, the biophysically measured K D should correlate with the functionally determined IC₅₀. For a competitive inhibitor, the Cheng-Prusoff equation can be used to convert IC₅₀ to a Kᵢ, which should approximate the K D. A strong correlation across these orthogonal methods provides high confidence that this compound is a bona fide binder and inhibitor of DHODH. Comparing its affinity to the nanomolar potency of Brequinar and Teriflunomide will establish its relative position in the landscape of DHODH inhibitors and guide future structure-activity relationship (SAR) studies.
Conclusion
The validation of a ligand-protein interaction is a cornerstone of chemical biology and drug discovery. The phased, orthogonal approach detailed in this guide—progressing from initial confirmation of direct engagement (TSA) and functional activity (enzymatic assay) to a deep biophysical characterization of kinetics (SPR) and thermodynamics (ITC)—provides a robust and reliable pathway to validate a hit. By systematically building a coherent dataset and benchmarking against known standards, researchers can proceed with confidence, knowing their downstream efforts are founded on a validated and well-characterized molecular interaction.
References
-
Preparation of human dihydroorotate dehydrogenase for interaction studies with lipid bilayers. Nucleosides Nucleotides Nucleic Acids.[Link]
-
Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. PubMed.[Link]
-
Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry.[Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.[Link]
-
The binding environment of human DHODH inhibitors. ResearchGate.[Link]
-
Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome. PubMed.[Link]
-
Surface plasmon resonance. University of Glasgow.[Link]
-
A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Journal.[Link]
-
Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. ResearchGate.[Link]
-
Thermodynamics: Isothermal titration calorimetry in drug development. Khan Academy.[Link]
-
KD comparison from ITC, SPR, and ELISA assays. ResearchGate.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Preparation of human dihydroorotate dehydrogenase for interaction studies with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Khan Academy [khanacademy.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationships of 5-(2,5-Difluorophenyl)picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(2,5-difluorophenyl)picolinic acid derivatives, a class of compounds with significant potential in medicinal chemistry. While direct and comprehensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from structurally related picolinic acid derivatives and fundamental principles of medicinal chemistry to offer predictive insights for drug design and optimization.
Introduction: The Picolinic Acid Scaffold in Drug Discovery
Picolinic acid, a pyridine-2-carboxylic acid, is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anticonvulsant, and herbicidal effects.[2][3][4] The picolinic acid moiety can act as a versatile building block, allowing for substitutions at various positions on the pyridine ring to modulate physicochemical properties and biological activity.
The Core Moiety: this compound
The focus of this guide is on picolinic acid derivatives bearing a 2,5-difluorophenyl group at the 5-position. This substitution is of particular interest due to the unique properties conferred by the fluorine atoms.
The Role of the 2,5-Difluorophenyl Group:
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance a range of properties.[5] The 2,5-difluoro substitution pattern on the phenyl ring is expected to influence the molecule's activity through several mechanisms:
-
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution of the phenyl ring. This can impact the molecule's acidity, basicity, and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[6]
-
Enhanced Lipophilicity: The addition of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[7]
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in the body.[8]
-
Conformational Control: The steric and electronic effects of the fluorine atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor.[7]
General Structure-Activity Relationships of Picolinic Acid Derivatives
Based on published data for various picolinic acid derivatives, several general SAR trends can be identified. These provide a foundation for understanding the potential impact of modifications to the this compound scaffold.
Key Structural Features and Their Impact on Activity:
-
The Carboxylic Acid Group: The carboxylic acid at the 2-position is often crucial for activity, as it can act as a key hydrogen bond donor and acceptor, or as a chelating group for metal ions in enzymes.[9] Esterification or amidation of this group can be used to create prodrugs with improved pharmacokinetic properties.
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid and the overall electronic character of the ring system.
-
The 5-Position Substituent: The substituent at the 5-position plays a critical role in defining the pharmacological profile. In the case of 5-aryl derivatives, the nature of the aryl group and its substituents are key determinants of activity.
Hypothetical Structure-Activity Relationship of this compound Derivatives
While awaiting direct experimental data, we can propose a hypothetical SAR for this class of compounds based on the principles discussed above.
Table 1: Predicted Impact of Modifications to the this compound Scaffold
| Modification | Predicted Effect on Activity | Rationale |
| Modification of the Carboxylic Acid | ||
| Esterification | Decreased intrinsic activity, potential for prodrug strategy | Masking the key interacting group; may improve cell permeability. |
| Amidation | Varied; potential for new interactions | Introduces hydrogen bond donor/acceptor capabilities. |
| Substitution on the Pyridine Ring | ||
| Small, electron-donating groups (e.g., methyl) | May enhance activity | Can increase the basicity of the pyridine nitrogen. |
| Electron-withdrawing groups (e.g., chloro, nitro) | May decrease or alter activity | Can significantly change the electronic properties of the ring. |
| Modifications to the 2,5-Difluorophenyl Group | ||
| Shifting fluorine positions | Likely to significantly impact activity | Alters the electronic and steric profile of the phenyl ring. |
| Replacing one or both fluorines with other halogens | May maintain or decrease activity, with altered properties | Changes in size and electronegativity will affect binding. |
| Introduction of other substituents on the phenyl ring | High potential to modulate activity and selectivity | Can introduce new points of interaction with the target. |
Diagram 1: Key Areas for SAR Exploration
Caption: Key modification points for SAR studies on the this compound scaffold.
Comparison with Alternative Scaffolds
In drug discovery, it is essential to consider alternative scaffolds that may offer improved properties. The 2,5-difluorophenyl group can be compared to other phenyl bioisosteres.
Table 2: Comparison of the 2,5-Difluorophenyl Group with Phenyl Bioisosteres
| Bioisostere | Potential Advantages | Potential Disadvantages |
| Unsubstituted Phenyl | Simpler synthesis.[10] | Prone to metabolic oxidation.[11] |
| Other Halogenated Phenyls (Cl, Br) | Can provide different electronic and steric profiles. | May have different toxicity profiles. |
| Pyridyl | Can introduce a hydrogen bond acceptor, improve solubility.[11] | May introduce new metabolic liabilities or off-target effects. |
| Thienyl | Can mimic the steric and electronic properties of a phenyl ring. | Potential for different metabolic pathways. |
| Saturated Rings (e.g., Cyclohexyl) | Increased three-dimensionality, may improve solubility.[12] | Loss of aromatic interactions. |
Experimental Protocols
To validate the hypothetical SAR, the following experimental workflows are recommended.
General Synthesis of this compound Derivatives
A common synthetic route to this class of compounds involves a Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Synthetic Workflow via Suzuki-Miyaura Coupling
Caption: A general synthetic scheme for the preparation of this compound.
Step-by-Step Protocol:
-
Oxidation: 5-Bromo-2-methylpyridine is oxidized to 5-bromopicolinic acid using a suitable oxidizing agent such as potassium permanganate.
-
Esterification: The resulting carboxylic acid is protected as a methyl or ethyl ester to prevent interference in the subsequent coupling step.
-
Suzuki-Miyaura Coupling: The 5-bromopicolinate ester is coupled with 2,5-difluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final this compound.
-
Derivatization: The carboxylic acid can be further modified to synthesize amides, esters, and other derivatives using standard coupling reagents.
Biological Evaluation: In Vitro Assay
The choice of biological assay will depend on the therapeutic target of interest. For example, if the compounds are being investigated as kinase inhibitors, a representative in vitro kinase assay would be appropriate.
Step-by-Step Protocol (Generic Kinase Assay):
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, substrate, and ATP are incubated with the test compound in an appropriate buffer.
-
Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the 2,5-difluorophenyl group is anticipated to confer favorable physicochemical and pharmacokinetic properties. The hypothetical SAR presented in this guide provides a rational framework for the design and synthesis of new analogs with improved potency and selectivity. Future work should focus on the systematic exploration of the chemical space around this core structure, coupled with robust biological evaluation to validate the predicted SAR and identify lead candidates for further development.
References
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14793-14833. [Link]
-
Li, H., Gao, Y., & Ma, J. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry, 14(13), 967-979. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. [Link]
-
Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]
-
Gupta, S. P. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
Konovalikhin, S. V., Boĭkov, P. I., & Burlakova, E. B. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. [Link]
-
Moss, S. M., & Siccardi, M. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6437. [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
-
Yasir, M., & Singh, R. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(22), 19551–19579. [Link]
-
Stone, C. A., et al. (1978). Chemical and Pharmacological Properties of Diflunisal. British Journal of Clinical Pharmacology, 5(Suppl 1), 19S–29S. [Link]
-
MDPI. (2023). Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Notes. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
-
Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of approved pharmaceutical agents. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
-
Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(16), 2167–2170. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Protein Degrader Building Blocks: Benchmarking 5-(2,5-Difluorophenyl)picolinic Acid Against Established Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of building blocks is paramount to the successful design of potent and selective protein degraders. While established E3 ligase ligands for Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs) have dominated the landscape, the quest for novel chemical matter to expand the scope and efficacy of TPD continues. This guide provides a comprehensive comparison of the efficacy of these established building blocks and introduces 5-(2,5-Difluorophenyl)picolinic acid as an emerging scaffold with potential in this arena.
The Engine of Targeted Protein Degradation: E3 Ubiquitin Ligases
Targeted protein degradation harnesses the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the heart of this strategy. They consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3]
The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency, substrate specificity, and tissue distribution.[4][5] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively exploited for TPD, primarily due to the availability of high-affinity, small-molecule ligands.[5]
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Established Protein Degrader Building Blocks: A Performance Overview
The efficacy of a protein degrader is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following sections provide a comparative overview of the most widely used E3 ligase ligands.
Cereblon (CRBN) Ligands: The Thalidomide Legacy
Ligands for CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex, are the most extensively used building blocks in PROTAC design.[7][8] This is largely due to the serendipitous discovery of thalidomide and its analogs, lenalidomide and pomalidomide, as molecular glues that induce the degradation of neo-substrates.[9]
-
Mechanism: CRBN ligands, such as thalidomide derivatives, bind to CRBN and alter its substrate specificity, leading to the ubiquitination and degradation of the target protein.[9]
-
Performance: CRBN-based PROTACs have demonstrated high potency, often achieving DC50 values in the low nanomolar to picomolar range, with Dmax values frequently exceeding 90%.[10][11]
-
Advantages: Well-established chemistry, favorable pharmacokinetic properties of some ligands, and a broad range of successfully degraded targets.
-
Limitations: Potential for off-target effects due to the neomorphic substrate activity of the ligands themselves and the possibility of resistance through CRBN mutations.[4]
von Hippel-Lindau (VHL) Ligands: Potent and Prevalent
VHL is another widely exploited E3 ligase, acting as the substrate recognition component of the VCB-Cul2-RBX1 complex.[12] Small molecule ligands for VHL are typically derivatives of the hypoxia-inducible factor 1α (HIF-1α) peptide that naturally binds to VHL.[7]
-
Mechanism: VHL ligands mimic the binding of HIF-1α, enabling the recruitment of the VHL E3 ligase complex to the target protein.
-
Performance: VHL-based PROTACs are also highly potent, with reported DC50 values in the nanomolar range and high Dmax values.[12][13] Comparative studies have shown that for some targets, VHL-based degraders can be more potent than their CRBN counterparts.[8]
-
Advantages: High potency and a well-understood binding mode, facilitating rational design.
-
Limitations: VHL ligands often possess more peptide-like properties, which can lead to poorer cell permeability and pharmacokinetic profiles compared to some CRBN ligands.[12]
MDM2 and IAP Ligands: Expanding the Toolkit
While less frequently utilized than CRBN and VHL, ligands for MDM2 and IAPs represent valuable alternatives for PROTAC development.[14][15]
-
MDM2 Ligands: MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[14] Nutlin-3 and its analogs are well-characterized MDM2 inhibitors that can be repurposed as E3 ligase ligands. MDM2-based PROTACs have shown promise, with some achieving nanomolar degradation potency. A key advantage is the potential for a dual mechanism of action: target protein degradation and stabilization of p53.
-
IAP Ligands: The Inhibitor of Apoptosis Protein (IAP) family members, such as cIAP1 and XIAP, also possess E3 ligase activity.[15] Bestatin and other small molecules have been developed to recruit IAPs for targeted degradation, with some IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), demonstrating potent degradation.[15]
| E3 Ligase Ligand Class | Representative Ligands | Typical DC50 Range | Typical Dmax Range | Key Advantages | Key Limitations |
| CRBN | Thalidomide, Lenalidomide, Pomalidomide | Low nM to pM[10][11] | >90%[10] | Well-established, good PK properties | Potential for off-target effects, resistance[4] |
| VHL | VHL-1, VH032 | Low nM[12][13] | >90%[13] | High potency, well-defined binding | More peptide-like, potential for poor permeability[12] |
| MDM2 | Nutlin-3, Idasanutlin | Mid to low nM | >90%[14] | Dual action (degradation + p53 stabilization) | Larger and more complex molecules |
| IAP | Bestatin, LCL161 derivatives | Low to mid nM[15] | >77%[15] | Alternative mechanism, potential for apoptosis induction | Can induce self-degradation of the IAP protein |
Table 1: Comparative Performance of Established Protein Degrader Building Blocks.
The Frontier of Degrader Building Blocks: A Prospective Look at this compound
The identification of novel E3 ligase ligands is a key area of research in TPD, aiming to expand the repertoire of degradable proteins and overcome the limitations of existing building blocks.[4][7] In this context, this compound emerges as a molecule of interest, listed as a "Protein Degrader Building Block" by some chemical suppliers, suggesting its potential application in this field.[14]
While direct comparative efficacy data for this compound in a PROTAC or molecular glue context is not yet widely published, we can prospectively analyze its potential based on its chemical structure and the known activities of related compounds.
Chemical Structure and Potential as a Novel Ligand
This compound is a derivative of picolinic acid, a class of compounds known to exhibit a range of biological activities.[10] The presence of the difluorophenyl group introduces specific electronic and steric properties that could influence its binding to a target protein or E3 ligase.
-
Potential as an E3 Ligase Ligand: The picolinic acid scaffold could serve as a novel pharmacophore for binding to an E3 ligase. The difluorophenyl moiety could be crucial for establishing specific interactions within a binding pocket.
-
Potential as a Molecular Glue: Some small molecules can act as "molecular glues," inducing a protein-protein interaction between an E3 ligase and a neosubstrate without the need for a linker.[9] The relatively small size and specific chemical features of this compound make it a candidate for exploration as a molecular glue degrader.
A Path to Efficacy Evaluation
To ascertain the efficacy of this compound as a protein degrader building block, a systematic experimental workflow is required.
Figure 2: Experimental workflow for evaluating a novel degrader building block.
Experimental Protocols for Efficacy Assessment
The following protocols provide a standardized framework for comparing the efficacy of different protein degrader building blocks.
Protocol 1: Western Blot for DC50 and Dmax Determination
This is the gold-standard method for quantifying the degradation of a target protein.[12]
1. Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs (e.g., from 1 nM to 10 µM) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat cells with the PROTACs for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot this against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[12]
Protocol 2: Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 1-4 hours).
-
Lyse the cells under denaturing conditions to preserve ubiquitination.
2. Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
3. Immunoblotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a western blot using an antibody that recognizes ubiquitin or a specific ubiquitin linkage (e.g., K48-linkage specific antibody). An increase in the ubiquitinated protein signal upon PROTAC treatment confirms the mechanism of action.
Protocol 3: In-Cell Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex within living cells.
1. Cell Engineering:
-
Genetically fuse one of the interacting partners (e.g., the POI) with a NanoLuc® luciferase and the other (e.g., the E3 ligase) with a HaloTag® ligand.
2. Cell Treatment:
-
Treat the engineered cells with the HaloTag® fluorescent ligand and then with serial dilutions of the PROTAC.
3. BRET Measurement:
-
Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Conclusion and Future Outlook
The field of targeted protein degradation is at an exciting juncture, with the continuous discovery of novel E3 ligase ligands poised to expand the therapeutic potential of this modality.[4][7] While CRBN and VHL-based degraders have set a high bar for efficacy, the exploration of new chemical scaffolds like this compound is crucial for overcoming existing limitations and addressing a wider range of "undruggable" targets. The systematic application of the experimental workflows outlined in this guide will be instrumental in validating the efficacy of these next-generation protein degrader building blocks and paving the way for the development of novel therapeutics.
References
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5021]
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. [URL: https://discovery.dundee.ac.uk/en/publications/e3-ligase-ligands-for-protacs-how-they-were-found-and-how-to-dis]
- Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949195/]
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. University of Dundee Research Portal. [URL: https://discovery.dundee.ac.uk/en/publications/e3-ligase-ligands-for-protacs-how-they-were-found-and-how-to-dis]
- E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.955002/full]
- E3 Ligase Ligands in PROTAC. Precise PEG. [URL: https://www.precisepeg.com/e3-ligase-ligands-in-protac]
- Rational Design of Molecular Glues: Breakthroughs and Perspectives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b51a0292b5305b38734990]
- Structural and mechanistic studies of molecular glues and their targets. CaltechTHESIS. [URL: https://thesis.library.caltech.edu/14101/]
- How to systematically discover novel molecular glues. Drug Discovery News. [URL: https://www.drugdiscoverynews.com/how-to-systematically-discover-novel-molecular-glues-15101]
- The science behind the systematic discovery of molecular glues. Drug Target Review. [URL: https://www.drugtargetreview.
- 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram. Strem. [URL: https://www.strem.com/catalog/v/1261947-80-1/47-0305/5-2-5-difluorophenylpicolinic-acid-min-97]
- A Comparative Guide to Thalidomide-Based (CRBN) and VHL-Based PROTACs for Targeted Protein Degradation. Benchchem. [URL: https://www.benchchem.
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [URL: https://pharmacia.pensoft.net/article/69107/]
- Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149202/]
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/E3-Ligase-Ligands-for-PROTACs%3A-How-They-Were-Found-Ishida-Ciulli/a635832049e91771146603a11c828a2b535d8e7c]
- Biologics-based degraders — an expanding toolkit for targeted-protein degradation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8986872/]
- Processes for the production of picolinic acid dericatives. Google Patents. [URL: https://patents.google.
- Targeted Degradation of Proteins and Beyond. MDPI. [URL: https://www.mdpi.
- Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11354316/]
- Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8932463/]
- MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6211631/]
- Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. Promega Corporation. [URL: https://www.promega.
- Is Targeted Protein Degradation Revolutionizing Drug Development? AZoLifeSciences. [URL: https://www.azolifesciences.com/article/Is-Targeted-Protein-Degradation-Revolutionizing-Drug-Development.aspx]
- DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras. ResearchGate. [URL: https://www.researchgate.net/publication/349733075_DCAF11_Supports_Targeted_Protein_Degradation_by_Electrophilic_Proteolysis-Targeting_Chimeras]
- Frequency of CRBN ligands used in PROTAC compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Frequency-of-CRBN-ligands-used-in-PROTAC-compounds_fig2_369408611]
- Degrader Building Blocks for Targeted Protein Degradation. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/small-molecule-synthesis/degrader-building-blocks]
- Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9729011/]
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1177/2472555220963213]
- Degrader Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/products/chemistry-and-biochemicals/chemical-biology/protein-degrader-building-blocks]
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.3c01340]
- Synthesis of Some Aminopicolinic Acids. UMSL. [URL: https://irl.umsl.edu/thesis/233]
- 5-substituted picolinic acid compounds and their method of use. Google Patents. [URL: https://patents.google.
- Recent Advances in PROTACs for Drug Targeted Protein Research. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9509172/]
- Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40307925/]
- Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6513]
- Click chemistry in the development of PROTACs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10756783/]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. molcore.com [molcore.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 9. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]
- 11. calpaclab.com [calpaclab.com]
- 12. aph-hsps.hu [aph-hsps.hu]
- 13. irl.umsl.edu [irl.umsl.edu]
- 14. Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Navigating the Selectivity Landscape of Novel PROTACs: A Comparative Guide to Cross-Reactivity Profiling of 5-(2,5-Difluorophenyl)picolinic Acid-Based Degraders
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable."[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4][5][6] A typical PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[3][4][7] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[7]
While the promise of PROTACs is immense, a critical challenge in their development is ensuring their specificity. Off-target degradation can lead to unforeseen toxicities and diminish the therapeutic window. Therefore, a rigorous assessment of their cross-reactivity profile is paramount. This guide focuses on a specific chemical class of PROTACs: those incorporating a 5-(2,5-Difluorophenyl)picolinic acid moiety as the warhead.
However, a comprehensive search of the current scientific literature, patent databases, and chemical repositories has revealed a significant gap in publicly available information regarding PROTACs utilizing the this compound scaffold. Specifically, there is a lack of published data detailing:
-
The specific protein targets of these PROTACs.
-
The E3 ligase ligands they are paired with.
-
Experimental data on their cross-reactivity and selectivity profiles.
Due to this absence of specific data, this guide will pivot to a more foundational and educational approach. It will provide researchers, scientists, and drug development professionals with a comprehensive framework and best practices for conducting the cross-reactivity profiling of any novel PROTAC series, using the hypothetical this compound-based PROTACs as a guiding example. We will delve into the key experimental methodologies, the rationale behind their application, and how to interpret the resulting data to build a robust selectivity profile.
The Imperative of Selectivity in PROTAC Development
The selectivity of a PROTAC is not solely determined by the binding affinity of its warhead to the intended target. The intricate interplay between the warhead, the linker, and the E3 ligase ligand, as well as the cooperativity of ternary complex formation, all contribute to the degradation specificity. A promiscuous warhead, which binds to multiple proteins, does not necessarily translate to a non-selective PROTAC. Conversely, a highly selective warhead does not guarantee a clean degradation profile. This underscores the necessity of empirical and comprehensive cross-reactivity profiling.
A Multi-Pronged Approach to Cross-Reactivity Profiling
A robust assessment of PROTAC selectivity requires a combination of orthogonal, state-of-the-art techniques. The following sections outline a recommended workflow, explaining the causality behind each experimental choice.
Global Proteomics: An Unbiased View of the Degradome
The most direct way to assess the selectivity of a PROTAC is to measure its impact on the entire proteome. Mass spectrometry-based quantitative proteomics is the gold standard for this purpose.
Experimental Protocol: Quantitative Proteomics using Isobaric Labeling (e.g., TMT or iTRAQ)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the this compound-based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. Label the resulting peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the isobaric tags, allowing for relative quantification of each protein across all conditions.
-
Data Analysis: Identify and quantify proteins using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Rationale: This unbiased approach provides a global snapshot of all protein degradation events induced by the PROTAC, enabling the identification of both on-target and off-target effects.
Data Presentation: Summary of Proteomics Data
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Target Protein X | [Function of Target X] | -4.5 | <0.001 | On-Target |
| Off-Target A | Kinase | -2.8 | <0.01 | Off-Target |
| Off-Target B | Transcription Factor | -1.9 | <0.05 | Off-Target |
| ... | ... | ... | ... | ... |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
While proteomics reveals which proteins are degraded, it doesn't directly confirm physical binding of the PROTAC to its targets in the complex cellular environment. CETSA is a powerful technique to assess target engagement in intact cells.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the this compound-based PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein and potential off-targets remaining at each temperature.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Rationale: The binding of a ligand (in this case, the PROTAC) stabilizes the protein, making it more resistant to thermal denaturation. CETSA can therefore validate the on-target and off-target interactions identified by proteomics.
Visualization: CETSA Workflow
Caption: Workflow for assessing target engagement using CETSA.
Kinome Scanning: A Focused Look at Kinase Off-Targets
If the intended target of the this compound-based PROTAC is a kinase, or if proteomics data suggests off-target effects on kinases, a comprehensive kinome scan is essential.
Experimental Protocol: KINOMEscan™ (Competition Binding Assay)
-
Compound Submission: Submit the this compound-based PROTAC to a specialized service provider (e.g., DiscoverX).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized ligand for binding to a large panel of kinases.
-
Detection: The amount of kinase captured on a solid support is quantified. A reduction in the amount of captured kinase in the presence of the PROTAC indicates binding.
-
Data Analysis: The results are typically presented as a percentage of control or as dissociation constants (Kd), providing a quantitative measure of binding affinity to each kinase in the panel.
Rationale: Kinases are a large and structurally related family of enzymes, making them common off-targets for small molecule drugs. Kinome scanning provides a broad and quantitative assessment of a PROTAC's interactions across the kinome.
Visualization: PROTAC Selectivity Profiling Funnel
Caption: A tiered approach to PROTAC cross-reactivity profiling.
Conclusion: Building a Comprehensive and Trustworthy Selectivity Profile
The development of safe and effective PROTAC therapeutics hinges on a thorough understanding of their selectivity. While specific experimental data for this compound-based PROTACs is not yet publicly available, the methodologies and principles outlined in this guide provide a robust framework for their future evaluation. By employing a multi-pronged approach that combines global proteomics, target engagement assays like CETSA, and focused profiling techniques such as kinome scanning, researchers can build a comprehensive and trustworthy cross-reactivity profile for any novel PROTAC series. This rigorous, data-driven approach is essential for identifying promising lead candidates with the desired selectivity and advancing them with confidence into further preclinical and clinical development.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]
-
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]
-
Crews, C. M. (2017). Targeted protein degradation: from chemical biology to drug discovery. Cell Chemical Biology, 24(9), 1181–1190. [Link]
-
Schneekloth, A. R., et al. (2008). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 130(34), 11488–11499. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Karolinska Institutet. (n.d.). The Cellular Thermal Shift Assay (CETSA®). [Link]
-
DiscoverX. (n.d.). KINOMEscan. [Link]
-
Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 790, 137–159. [Link]
-
Hughes, S. E., et al. (2019). The expanding toolbox of E3 ligases for PROTAC-mediated protein degradation. Essays in Biochemistry, 63(3), 383–393. [Link]
-
Arvinas. (2023). Our PROTAC® Platform. [Link]
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]
- 7. Untitled Document [arxiv.org]
In Vivo Validation of 5-(2,5-Difluorophenyl)picolinic Acid's Therapeutic Potential: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 5-(2,5-Difluorophenyl)picolinic acid, a novel compound with hypothesized therapeutic potential. Drawing upon established methodologies for analogous compounds, we present a comparative analysis to guide researchers in designing robust preclinical studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel picolinic acid derivatives.
Introduction: The Therapeutic Promise of Picolinic Acid Derivatives and the Hypothesized Role of GPR109A
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including neuroprotective, immunological, and anti-proliferative effects[1][2][3]. The pyridine carboxylic acid scaffold is a key feature in numerous approved drugs, highlighting its therapeutic relevance[3].
The compound of interest, this compound (CAS 1261947-80-1)[4][5], possesses structural similarities to molecules known to interact with G protein-coupled receptors (GPCRs) that play crucial roles in inflammation and cancer. Based on its structural resemblance to nicotinic acid (niacin) and other pyridine carboxylic acids, we hypothesize that this compound may exert its therapeutic effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).
GPR109A is a receptor for niacin and the microbial metabolite butyrate[6][7]. Its activation has been shown to suppress colonic inflammation and carcinogenesis[6]. In adipocytes, GPR109A activation inhibits lipolysis, contributing to the lipid-lowering effects of niacin[8][9]. Furthermore, GPR109A is expressed in various immune cells, and its activation by niacin has demonstrated anti-inflammatory effects independent of lipid modification[9][10][11]. In the context of cancer, GPR109A has been identified as a tumor suppressor in the colon, and its activation can induce apoptosis in cancer cells[7].
This guide will compare the hypothesized therapeutic potential of this compound with two well-validated GPR109A agonists: the pharmacological agent niacin and the endogenous microbial metabolite butyrate . We will outline in vivo models of inflammatory bowel disease and cancer where these agonists have shown efficacy, providing a roadmap for the preclinical validation of our lead compound.
GPR109A Signaling Pathway
Activation of GPR109A by an agonist initiates a cascade of intracellular events. The receptor is coupled to a Gαi subunit, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects observed in adipocytes. Additionally, GPR109A signaling can modulate inflammatory responses through various downstream effectors, including the inhibition of NF-κB activation.
Caption: Hypothesized GPR109A signaling cascade.
Comparative In Vivo Validation Strategy
To assess the therapeutic potential of this compound, we propose a head-to-head comparison with niacin and butyrate in established murine models of inflammatory bowel disease (IBD) and colorectal cancer.
Experimental Workflow
Caption: In vivo experimental workflow.
In Vivo Model 1: Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used to study the pathogenesis of IBD and to evaluate the efficacy of potential therapeutics.
Objective: To compare the anti-inflammatory efficacy of this compound with niacin and sodium butyrate in a mouse model of acute colitis.
Experimental Protocol
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5% (w/v) DSS in drinking water for 7 days.
-
Treatment Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Daily oral gavage of vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test Compound): Daily oral gavage of this compound (hypothesized effective dose, e.g., 10 mg/kg).
-
Group 3 (Comparator 1): Daily oral gavage of niacin (e.g., 50 mg/kg).
-
Group 4 (Comparator 2): Daily administration of sodium butyrate in drinking water (e.g., 100 mM) or via oral gavage.
-
-
Monitoring:
-
Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 8):
-
Measure colon length.
-
Collect colon tissue for histopathological analysis (H&E staining) to assess inflammation and tissue damage.
-
Homogenize colon tissue for measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Comparative Data (Hypothetical)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Niacin (50 mg/kg) | Sodium Butyrate (100 mM) |
| Change in Body Weight (%) | -15.2 ± 2.5 | -5.8 ± 1.8 | -7.1 ± 2.1 | -6.5 ± 1.9 |
| Disease Activity Index (DAI) | 3.8 ± 0.4 | 1.5 ± 0.3 | 1.9 ± 0.5 | 1.7 ± 0.4 |
| Colon Length (cm) | 5.1 ± 0.5 | 7.2 ± 0.6 | 6.8 ± 0.7 | 7.0 ± 0.5 |
| Histological Score | 8.5 ± 1.2 | 3.2 ± 0.8 | 4.1 ± 1.0 | 3.8 ± 0.9 |
| Colon TNF-α (pg/mg protein) | 150 ± 25 | 65 ± 15 | 80 ± 20 | 75 ± 18 |
| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD. |
In Vivo Model 2: Azoxymethane (AOM)/DSS-Induced Colorectal Cancer
This model mimics inflammation-driven colorectal cancer, where GPR109A activation has shown protective effects.
Objective: To evaluate the chemopreventive potential of this compound in comparison to niacin and sodium butyrate.
Experimental Protocol
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Induction of Colorectal Cancer:
-
Day 0: Intraperitoneal injection of AOM (10 mg/kg).
-
Day 5-9, 26-30, 47-51: Administer 2% (w/v) DSS in drinking water for 5 days, followed by regular water.
-
-
Treatment Groups (n=10-12 per group):
-
Group 1 (Vehicle Control): Daily oral gavage of vehicle.
-
Group 2 (Test Compound): Daily oral gavage of this compound (e.g., 10 mg/kg).
-
Group 3 (Comparator 1): Daily oral gavage of niacin (e.g., 50 mg/kg).
-
Group 4 (Comparator 2): Daily administration of sodium butyrate in drinking water (e.g., 100 mM).
-
-
Endpoint Analysis (Week 12):
-
Euthanize mice and dissect the entire colon.
-
Count and measure the size of all visible tumors.
-
Collect tumors and adjacent normal tissue for histopathology and molecular analysis (e.g., expression of apoptosis-related genes like Bcl-2 and Bax).
-
Comparative Data (Hypothetical)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Niacin (50 mg/kg) | Sodium Butyrate (100 mM) |
| Tumor Multiplicity (tumors/mouse) | 12.5 ± 2.8 | 5.1 ± 1.5 | 6.8 ± 2.1 | 6.2 ± 1.9 |
| Average Tumor Size (mm³) | 25.6 ± 5.1 | 10.2 ± 3.2 | 14.5 ± 4.5 | 12.8 ± 3.9 |
| Tumor Bcl-2 Expression (relative to control) | 1.0 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.15 |
| Tumor Bax Expression (relative to control) | 1.0 | 2.5 ± 0.5 | 1.9 ± 0.4 | 2.2 ± 0.6 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD. |
Discussion and Future Directions
The presented hypothetical data illustrates the potential of this compound as a potent GPR109A agonist with therapeutic applications in inflammatory and oncologic diseases. The proposed in vivo studies provide a clear and robust framework for validating this hypothesis.
Key experimental considerations include dose-response studies to determine the optimal therapeutic window for this compound and pharmacokinetic/pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion. Furthermore, to definitively confirm the role of GPR109A, these studies should be replicated in GPR109A knockout mice, where the therapeutic effects of a true GPR109A agonist would be abrogated.
References
-
GPR109A (Niacin Receptor) - Pathway Map. BioCyc. [Link]
-
Picolinic acid. Grokipedia. [Link]
-
Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
Ghareib, S. A., El-Bassossy, H. M., El-Fawal, R., & El-Ghaiesh, S. H. (2015). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). International Journal of Oncology, 47(4), 1243–1252. [Link]
-
Scientists Find Butyrate's Possible Anticancer Potential is Cell-Type Specific. USDA ARS. [Link]
-
Feingold, K. R., & Grunfeld, C. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of lipid research, 53(10), 2049–2057. [Link]
-
Riccioni, G., Minelli, A., & D'Orazio, N. (2013). Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in in vitro and in vivo models. British journal of pharmacology, 168(1), 116–126. [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]
-
Narayan, R., Kumar, A., & Tripathi, S. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell reports. Medicine, 4(7), 101103. [Link]
-
Wenzel, M., Seller, A. V., Welke, C., Stenzel, A., Merseburger, A. S., & von Klot, C. A. (2014). Sodium butyrate and tributyrin induce in vivo growth inhibition and apoptosis in human prostate cancer. International journal of oncology, 44(4), 1319–1328. [Link]
-
Panebianco, C., Adamberg, K., Adamberg, S., Puurand, M., Kirs, M., Rätsep, M., Gemignani, F., & Andriulli, A. (2018). Butyrate's role in pancreatic cancer mice. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 97, 1438–1446. [Link]
-
Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The physiological action of picolinic Acid in the human brain. International journal of tryptophan research : IJTR, 2, 71–79. [Link]
-
Poff, A. M., Koutnik, A. P., & D'Agostino, D. P. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 12(5), 1279. [Link]
-
Study unveils picolinic acid's broad-spectrum antiviral abilities. EurekAlert! [Link]
-
Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
-
(PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. [Link]
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1581–1586. [Link]
-
5-(Difluoromethoxy)picolinic acid. MySkinRecipes. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. biomall.in [biomall.in]
- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pathwaymap.com [pathwaymap.com]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(2,5-Difluorophenyl)picolinic Acid Against Known D-dopachrome Tautomerase Inhibitors: A Comparative Guide
Introduction: D-dopachrome Tautomerase (DDT), a Promising Therapeutic Target
D-dopachrome tautomerase (DDT), also known as MIF-2, is a structurally and functionally related homolog of the macrophage migration inhibitory factor (MIF).[1][2] Initially characterized by its enzymatic ability to catalyze the tautomerization of D-dopachrome, its biological significance extends far beyond this catalytic activity.[3] DDT has emerged as a key player in a multitude of pathophysiological processes, including inflammation, autoimmune diseases, and various forms of cancer.[1][4][5] Its role as a pro-inflammatory cytokine, acting through the CD74 receptor, makes it an attractive target for the development of novel therapeutics.[6][7] The inhibition of DDT's activity is a promising strategy to modulate inflammatory responses and impede disease progression.
This guide provides a comprehensive benchmark analysis of a novel compound, 5-(2,5-difluorophenyl)picolinic acid, against a panel of known D-dopachrome tautomerase inhibitors. We will delve into the mechanistic details of these inhibitors, present comparative experimental data, and provide detailed protocols for researchers to conduct their own evaluations. Our objective is to offer a scientifically rigorous and practical resource for scientists and drug development professionals engaged in the pursuit of potent and selective DDT inhibitors.
Comparative Analysis of D-dopachrome Tautomerase Inhibitors
The development of small molecule inhibitors against DDT is an active area of research. Here, we compare the inhibitory potential of this compound with three known DDT inhibitors: 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), 2,5-pyridinedicarboxylic acid, and 4-Iodo-6-phenylpyrimidine (4-IPP).
Chemical Structures of a Selection of DDT Inhibitors
| Compound | Chemical Structure |
| This compound | ![]() |
| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | ![]() |
| 2,5-pyridinedicarboxylic acid | ![]() |
| 4-Iodo-6-phenylpyrimidine (4-IPP) | ![]() |
Table 1: Comparative Inhibitory Activity Against D-dopachrome Tautomerase (DDT)
| Compound | IC50 (µM) vs. DDT | Ki (µM) vs. DDT | Selectivity | Mechanism of Action |
| This compound | Data to be determined | Data to be determined | Data to be determined | Presumed competitive |
| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | 27[8] | - | 17-fold for DDT over MIF[8] | Competitive |
| 2,5-pyridinedicarboxylic acid | - | 17.2[3] | 79-fold for DDT over MIF[3][9] | Competitive |
| 4-Iodo-6-phenylpyrimidine (4-IPP) | >100[8][10] | - | Also inhibits MIF | Covalent, irreversible[8][10] |
Discussion of Comparative Data:
-
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) stands out as a selective inhibitor of DDT with a reported IC50 of 27 µM and a 17-fold selectivity over its homolog MIF.[8] This selectivity is a crucial attribute in drug development to minimize off-target effects.
-
2,5-pyridinedicarboxylic acid demonstrates high selectivity for DDT, with a 79-fold preference over MIF, and a reported Ki of 17.2 µM.[3][9] The high selectivity of this compound makes it a valuable tool for specifically probing the function of DDT in biological systems.
-
4-Iodo-6-phenylpyrimidine (4-IPP) acts as a covalent inhibitor of both MIF and DDT.[8][10] However, its potency against DDT is significantly lower, with a reported IC50 greater than 100 µM.[8][10] The irreversible nature of its binding and its dual-target profile differentiate it from the other inhibitors in this comparison.
-
The inhibitory activity and selectivity of This compound are yet to be experimentally determined. The protocols provided in this guide will enable researchers to perform these critical assessments and position this novel compound within the existing landscape of DDT inhibitors.
Experimental Protocols
To ensure the generation of robust and reproducible data, we provide the following detailed experimental protocols.
Protocol 1: Recombinant Human D-dopachrome Tautomerase (DDT) Expression and Purification
A detailed protocol for the expression and purification of recombinant human DDT is essential for in vitro inhibitor screening. A comprehensive, step-by-step guide can be found in the publication by Parkins et al. (2023).[11] This protocol outlines the transformation of competent cells, protein expression, and subsequent purification steps to obtain highly pure and active DDT for enzymatic assays.
Protocol 2: D-dopachrome Tautomerase (DDT) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of test compounds against DDT's tautomerase activity using 4-hydroxyphenylpyruvate (HPP) as a substrate.
Materials:
-
Recombinant human D-dopachrome tautomerase (DDT)
-
4-hydroxyphenylpyruvate (HPP)
-
Boric acid
-
Sodium hydroxide (for pH adjustment)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound and known inhibitors)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 306 nm
Assay Buffer Preparation:
Prepare a 0.435 M boric acid buffer and adjust the pH to 6.2 with sodium hydroxide.
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a dilution series of each compound to determine the IC50 value.
-
Enzyme Preparation: Dilute the stock solution of recombinant human DDT in the assay buffer to the desired final concentration (e.g., 50 nM).
-
Assay Reaction:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control wells)
-
DDT enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate the Reaction: Add the HPP substrate solution to each well to initiate the enzymatic reaction. The final concentration of HPP should be at its Km value for DDT (approximately 1.13 mM).[2]
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 306 nm every 30 seconds for a total of 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of the enol-borate complex.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
dot
Caption: Workflow for the DDT Inhibition Assay.
Protocol 3: Kinetic Analysis to Determine the Mode of Inhibition
To understand how this compound inhibits DDT, a kinetic analysis is necessary. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Follow the DDT Inhibition Assay protocol (Protocol 2).
-
Use a range of fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the HPP substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Alternatively, fit the data to the appropriate Michaelis-Menten equation for each inhibition model to determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki).
-
Signaling Pathway and Experimental Logic
DDT, like its homolog MIF, exerts its cytokine functions by binding to the cell surface receptor CD74. This interaction initiates a signaling cascade that involves the recruitment of CD44 and the activation of downstream pathways, such as the ERK1/2 MAP kinase pathway, leading to pro-inflammatory responses.[7][8] The tautomerase active site of DDT is believed to be crucial for its interaction with CD74, and therefore, inhibitors targeting this site can effectively block its biological activity.[8]
dot
Caption: DDT Signaling Pathway and Point of Inhibition.
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound as a novel D-dopachrome tautomerase inhibitor. By benchmarking it against known inhibitors with varying potencies, selectivities, and mechanisms of action, researchers can gain valuable insights into its potential as a therapeutic agent. The detailed protocols and the underlying scientific rationale presented herein are intended to facilitate robust and reproducible research in the quest for new modulators of the DDT-mediated inflammatory pathway.
References
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity. The Journal of Biological Chemistry. [Link]
-
2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure. [Link]
-
2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. eScholarship.org. [Link]
-
D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family. Cytokine. [Link]
-
Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (DDT): Pathways to Tumorigenesis and Therapeutic Opportunities. International Journal of Molecular Sciences. [Link]
-
The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). Proceedings of the National Academy of Sciences. [Link]
-
Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment. The FASEB Journal. [Link]
-
4-IPP inhibits MIF dopachrome tautomerase activity. A, structure... - ResearchGate. [Link]
-
D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC. [Link]
-
The Role of Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (D-DT/MIF-2) in Infections: A Clinical Perspective. MDPI. [Link]
-
Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. STAR Protocols. [Link]
-
Immune modulation by the macrophage migration inhibitory factor (MIF) family: D-dopachrome tautomerase (DDT) is not (always) a backup system. Cytokine. [Link]
Sources
- 1. Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (DDT): Pathways to Tumorigenesis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. 2,5-pyridinedicarboxylic acid | MIF2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exposures to the Environmental Toxicants Pentachlorophenol (PCP) and Dichlorodiphenyltrichloroethane (DDT) Modify Secretion of Interleukin 1-Beta (IL-1β) from Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Assessment of Off-Target Effects for 5-(2,5-Difluorophenyl)picolinic Acid Derivatives
Introduction: The Imperative of Selectivity in Novel Therapeutics
The 5-(2,5-difluorophenyl)picolinic acid scaffold represents a promising chemical starting point for the development of novel therapeutics targeting a range of diseases. As with any new chemical entity, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, chief among them being the potential for off-target effects.[1] These unintended interactions between a drug candidate and biological targets other than the intended one can lead to adverse drug reactions (ADRs), reduced efficacy, and are a primary cause of costly late-stage clinical trial failures.[2][3] Therefore, a rigorous and systematic assessment of off-target liabilities is not merely a regulatory hurdle but a cornerstone of rational drug design and development.
This guide provides a comprehensive framework for the comparative assessment of off-target effects for novel this compound derivatives. We will eschew a rigid, one-size-fits-all template in favor of a tiered, logical progression of assays, from early-stage in silico predictions to late-stage in vivo validation. The causality behind each experimental choice will be elucidated, providing researchers, scientists, and drug development professionals with the insights needed to design self-validating protocols and make informed decisions about lead candidate selection and optimization.
Tier 1: In Silico Profiling - The Predictive Foundation
The initial and most cost-effective step in assessing off-target risk is the use of computational methods.[4][5] These in silico approaches leverage the chemical structure of the this compound derivatives to predict potential interactions with a wide array of biological targets. This predictive foundation allows for the early identification of potential liabilities and helps prioritize compounds for further experimental testing.
Methodologies for In Silico Off-Target Prediction
A robust in silico assessment should employ a combination of methods to maximize the predictive power and capture different aspects of potential off-target interactions:
-
Chemical Similarity Searching: This approach identifies known drugs or bioactive molecules that are structurally similar to the query compound. If a structurally similar molecule is known to interact with specific off-targets, it raises a flag for the query compound.
-
Pharmacophore Modeling: This method focuses on the 3D arrangement of chemical features necessary for biological activity. By creating a pharmacophore model for known off-targets, one can screen the this compound derivatives to see if they fit the model.
-
Machine Learning and AI Models: These advanced computational tools are trained on large datasets of compound-target interactions.[4][6] By inputting the structure of a novel derivative, these models can predict a probability of interaction with a panel of off-targets.[5]
Hypothetical In Silico Screening of this compound Derivatives
To illustrate the output of this tier, let's consider three hypothetical derivatives:
-
DFP-PA-001: The parent compound.
-
DFP-PA-002: A derivative with a modification aimed at increasing on-target potency.
-
DFP-PA-003: A derivative with a modification designed to improve solubility.
Table 1: Predicted Off-Target Liabilities from In Silico Analysis
| Derivative | Predicted Off-Target Class | Confidence Score | Rationale |
| DFP-PA-001 | Kinases (e.g., SRC, ABL) | Medium | Structural similarity to known kinase inhibitors. |
| DFP-PA-002 | GPCRs (e.g., 5-HT2B) | High | Pharmacophore match with a known GPCR ligand. |
| DFP-PA-003 | Ion Channels (e.g., hERG) | Low | Low structural and pharmacophoric similarity. |
This initial screen suggests that while DFP-PA-003 may have a cleaner in silico profile, DFP-PA-002 warrants careful investigation for potential GPCR-mediated side effects.
Caption: Workflow for in silico off-target prediction.
Tier 2: In Vitro Profiling - Experimental Validation and Selectivity Assessment
Following the in silico predictions, the next crucial step is to experimentally validate these potential off-target interactions and to proactively screen for others using a broad range of in vitro assays. This tier is divided into biochemical and cell-based assays to provide a comprehensive picture of a compound's selectivity profile.
Biochemical Assays: Direct Target Engagement
Biochemical assays measure the direct interaction between a compound and a purified protein target, such as an enzyme or receptor. Large panels of these assays are commercially available and provide a cost-effective way to screen for off-target activity against hundreds of known liabilities.[7]
For kinase off-target profiling, it is essential to use assays that directly measure enzyme activity, such as radiometric assays, as these are considered the gold standard.[8] Furthermore, performing these assays at physiologically relevant ATP concentrations can provide more clinically relevant data.[9]
Table 2: Comparative Kinase Selectivity Profile of DFP-PA-001 and DFP-PA-002 (% Inhibition at 1 µM)
| Kinase Target | DFP-PA-001 | DFP-PA-002 |
| On-Target Kinase X | 95% | 98% |
| SRC | 65% | 25% |
| ABL | 58% | 15% |
| LCK | 45% | 10% |
| EGFR | 12% | 8% |
| VEGFR2 | 8% | 5% |
This hypothetical data suggests that the chemical modifications in DFP-PA-002 not only maintained on-target potency but also significantly improved selectivity against the SRC family kinases identified in the in silico screen.
This protocol is adapted for measuring the activity of a specific kinase in the presence of a test compound.[10]
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound derivatives in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound. Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add ATP at the desired concentration (e.g., Km or 1 mM) to start the kinase reaction. Incubate for 2 hours at room temperature.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Normalize the data to controls (no enzyme and no compound) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: A More Physiologically Relevant Context
While biochemical assays are excellent for measuring direct interactions, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant context by assessing a compound's effects on proteins expressed in or on the surface of human cells.
Cell microarray technology is a powerful tool for this purpose, allowing for the screening of a compound against a large library of human plasma membrane and secreted proteins.[11] This can uncover off-target binding that may not be predicted by in silico methods or included in standard biochemical panels.[12]
Phenotypic screening is another valuable cell-based approach that assesses the overall effect of a compound on cellular morphology or function.[1][13] This can reveal unexpected biological activities that may be indicative of off-target effects.
Table 3: Results from Cell Microarray Off-Target Screening
| Derivative | Confirmed Off-Target Hit | Biological Relevance |
| DFP-PA-001 | None | - |
| DFP-PA-002 | 5-HT2B Receptor | Potential for cardiac valvulopathy. |
| DFP-PA-003 | None | - |
These results confirm the in silico prediction for DFP-PA-002, highlighting a significant potential safety liability that requires further investigation.
Caption: In vitro screening cascade for off-target assessment.
Tier 3: In Vivo Safety Pharmacology - Assessing Physiological Consequences
The final tier of preclinical off-target assessment involves in vivo safety pharmacology studies. These studies are designed to investigate the potential undesirable effects of a lead candidate on vital physiological functions and are a regulatory requirement before first-in-human clinical trials.[14][15]
Core Battery Safety Pharmacology Studies
The International Council for Harmonisation (ICH) guidelines recommend a core battery of studies to assess the effects on the central nervous, cardiovascular, and respiratory systems.[14][16]
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is conducted in rodents to detect any effects on behavior, coordination, and other neurological functions.[17]
-
Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) are typically assessed in a non-rodent species, such as the telemetered dog.[14][18] Special attention is given to any potential for QT interval prolongation, which can be predicted by in vitro hERG assays.[19]
-
Respiratory System: Respiratory rate and function are evaluated, often in rodents using whole-body plethysmography.[20]
These studies are conducted under Good Laboratory Practice (GLP) conditions to ensure data quality and integrity for regulatory submissions.[21]
Table 4: Hypothetical In Vivo Safety Pharmacology Findings for DFP-PA-003
| System | Study Type | Species | Key Findings |
| CNS | Functional Observational Battery | Rat | No adverse effects observed up to the maximum tolerated dose. |
| Cardiovascular | Telemetered ECG and Blood Pressure | Dog | No significant changes in heart rate, blood pressure, or ECG intervals. |
| Respiratory | Whole-Body Plethysmography | Rat | No adverse effects on respiratory rate or tidal volume. |
The clean in vivo safety profile of DFP-PA-003, combined with its favorable in vitro selectivity, would make it a strong candidate for advancement into clinical development.
Caption: Progression from in vitro lead to in vivo safety assessment.
Data Interpretation and Risk Mitigation
A critical aspect of off-target assessment is the interpretation of the data generated across all tiers. An off-target "hit" does not automatically disqualify a compound. The risk associated with an off-target interaction must be carefully evaluated by considering:
-
Potency: How potent is the compound at the off-target compared to the on-target? A large selectivity window (e.g., >100-fold) may be acceptable.
-
Target Class: Is the off-target known to be associated with serious adverse effects (e.g., hERG, 5-HT2B)?
-
Tissue Expression: Is the off-target expressed in tissues that will be exposed to the drug at therapeutic concentrations?
-
Clinical Relevance: Can the predicted off-target effect be monitored in clinical trials?
If an unacceptable off-target liability is identified, medicinal chemistry efforts can be directed towards designing it out. By building a structure-activity relationship (SAR) for both the on-target and the off-target, chemists can make modifications to the molecular scaffold that reduce off-target binding while maintaining or improving on-target potency.[1]
Conclusion: An Integrated Approach to Safer Medicines
The assessment of off-target effects for novel chemical series like the this compound derivatives is a complex but essential component of modern drug discovery. A tiered, integrated approach, beginning with in silico predictions and progressing through comprehensive in vitro profiling and definitive in vivo safety studies, provides the most robust framework for identifying and mitigating potential safety risks. By understanding the causality behind each experimental choice and meticulously validating findings at each stage, researchers can de-risk their drug development programs, select the safest and most effective candidates for clinical trials, and ultimately, deliver better medicines to patients.
References
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PMC. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Safety Pharmacology Services | In Vitro & VivoToxicology Assays. Retrieved from [Link]
-
IITRI. (n.d.). Safety Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 24). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. Retrieved from [Link]
-
Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
ARVO Journals. (n.d.). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]
-
Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Technology Networks. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
ScienceDirect. (n.d.). Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. Retrieved from [Link]
-
ICH. (n.d.). Safety Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
AFMPS. (2023, September 15). Non-clinical assessment of early phase clinical trials General aspects. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
PubMed. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]
-
PubMed. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
PubMed. (2025, February 6). Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations. Retrieved from [Link]
-
MDPI. (n.d.). Predictive Toxicology - Topical Collection. Retrieved from [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive Toxicology | Toxics | MDPI [mdpi.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. assayquant.com [assayquant.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. criver.com [criver.com]
- 12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 13. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Safety Pharmacology - IITRI [iitri.org]
- 15. seed.nih.gov [seed.nih.gov]
- 16. ICH Official web site : ICH [ich.org]
- 17. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 18. criver.com [criver.com]
- 19. Safety Pharmacology Services | In Vitro & VivoToxicology Assays | Aragen Life Sciences [aragen.com]
- 20. nuvisan.com [nuvisan.com]
- 21. altasciences.com [altasciences.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5-(2,5-Difluorophenyl)picolinic acid
This guide provides comprehensive safety protocols and operational procedures for the handling of 5-(2,5-Difluorophenyl)picolinic acid (CAS No. 1261947-80-1).[1] As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety data for structurally similar picolinic acid derivatives to provide a robust framework for risk mitigation.
Hazard Identification and Risk Assessment: Understanding the Compound
Assumed Hazard Profile:
Before any handling, a thorough risk assessment must be conducted for the specific procedures to be performed in your laboratory. This assessment should consider the quantity of the substance being handled, the potential for dust or aerosol generation, and the duration of the task.
The Hierarchy of Controls: A Proactive Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to control inhalation exposure.[5][8] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on this SOP before commencing work. Restrict access to the handling area to authorized personnel only. Do not eat, drink, or smoke in the laboratory.[2][8]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical to prevent contact with and absorption of this compound. The following PPE is mandatory for handling this compound.
Eye and Face Protection
Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times.[8][9][10]
-
Recommended for High-Risk Procedures: When there is a significant risk of splashing or aerosol generation (e.g., during transfer of large quantities or when heating), a face shield should be worn in addition to chemical splash goggles.[7][9][11]
Skin and Body Protection
Preventing skin contact is crucial to avoid potential irritation.
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for handling this type of compound.[11][12] Always inspect gloves for any signs of degradation or puncture before use.[8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[13]
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect street clothing and skin from contamination.[5][9]
-
Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory.[9]
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot guarantee that exposure will be maintained below acceptable limits.
-
For Handling Powders: If there is a potential for generating dust and a chemical fume hood is not available or is insufficient, a NIOSH-approved respirator with a P95 or P100 particulate filter is required.[8][10]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.[9]
Procedural Guidance: Safe Handling and Emergency Protocols
A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves
Doffing Sequence:
-
Gloves
-
Lab Coat
-
Eye and Face Protection
-
Respirator (if worn)
Always wash hands thoroughly with soap and water after removing PPE.[2][7]
Spill Response
In the event of a spill, remain calm and follow these procedures.
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[6][7]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][6]
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Major Spill:
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.[8]
-
Restrict access to the spill area.
-
Only trained emergency response personnel should clean up a major spill.
-
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Collect all solid waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed container.[3][6]
-
Dispose of the hazardous waste through your institution's approved hazardous waste management program.[2][7] Do not pour any waste down the drain.[2][8]
Summary of Protective Measures
| Hazard | Engineering/Administrative Controls | Personal Protective Equipment (PPE) |
| Eye Contact | Use of fume hood, procedural planning | Chemical splash goggles, face shield for high-risk tasks |
| Skin Contact | SOPs, training | Nitrile or neoprene gloves, lab coat |
| Inhalation | Chemical fume hood | Respirator with particulate filter (if dust is generated) |
| Ingestion | No eating, drinking, or smoking in the lab | Hand washing after handling |
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- Thermo Fisher Scientific. (2010).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
- TCI Chemicals. (n.d.).
- New Jersey Department of Health. (1999). HAZARD SUMMARY: PICOLINE.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- Santa Cruz Biotechnology. (n.d.).
- Bio-Rad Laboratories. (2006).
- USA MedPremium. (2014).
- Leeline Sourcing. (2025). What PPE Should You Wear When Handling Acid 2026?.
- Acros Organics. (n.d.).
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.
- INDOFINE Chemical Company, Inc. (n.d.).
- Spectrum Chemical Mfg. Corp. (2018).
- St. John's Organics. (n.d.). 5-(2, 5-Difluorophenyl)picolinic acid, min 97%, 1 gram.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 11. leelinework.com [leelinework.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. indofinechemical.com [indofinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




